molecular formula C12H18N2O2S B177454 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline CAS No. 109069-00-3

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Cat. No.: B177454
CAS No.: 109069-00-3
M. Wt: 254.35 g/mol
InChI Key: USLQEPOHTJUPHK-UHFFFAOYSA-N
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Description

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline is a chemically versatile sulfonamide derivative that serves as a valuable building block in organic synthesis and medicinal chemistry research . Its molecular architecture, featuring both a basic 3-methylpiperidine moiety and a primary aniline group connected by a sulfonyl linkage, provides distinct sites for chemical modification, making it a privileged scaffold for the development of novel bioactive molecules . The compound's well-defined structure ensures consistent performance in key reactions such as nucleophilic substitutions and metal-catalyzed cross-coupling processes, which are fundamental to constructing complex chemical libraries . In pharmaceutical research, this aniline sulfonamide is a key intermediate in the synthesis of compounds investigated for various therapeutic areas. Its structural features are particularly relevant in the design of kinase inhibitors . For instance, closely related piperidine-sulfonamide anilines are utilized in the synthesis of advanced 7H-pyrrolo[2,3-d]pyrimidine compounds, which are potent inhibitors of LRRK2 kinase—a prominent target for the potential treatment of Parkinson's disease . The sulfonamide group itself is a prevalent pharmacophore in antimalarial research, with compounds containing this functional group demonstrating inhibition of validated drug targets like falcipain-2 in Plasmodium falciparum . The 3-methylpiperidine group can significantly influence the physicochemical properties of the final molecule, potentially enhancing solubility and fine-tuning binding affinity to biological targets, thereby broadening the compound's utility in lead optimization campaigns . Researchers leverage this intermediate to explore new chemical space in the development of potential agrochemicals and specialized materials, benefiting from its robust and synthetically accessible framework . This product is intended for research purposes only in a controlled laboratory environment.

Properties

IUPAC Name

4-(3-methylpiperidin-1-yl)sulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USLQEPOHTJUPHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389822
Record name 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109069-00-3
Record name 4-[(3-methylpiperidin-1-yl)sulfonyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's structure and properties is the bedrock of innovative research and development. This guide is intended to provide a detailed technical overview of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a molecule of interest in medicinal chemistry and materials science. We will delve into its structural characteristics, a plausible and detailed synthetic route, and explore its potential applications based on the known bioactivity of related compounds. This document is structured to not only inform but also to provide a practical foundation for researchers working with this and similar chemical entities.

Molecular Structure and Physicochemical Properties

This compound is a sulfonamide derivative characterized by an aniline core, a sulfonyl linker, and a 3-methylpiperidine moiety.

The structural formula is C12H18N2O2S, with a molecular weight of approximately 254.35 g/mol . The CAS Number for this compound is 109069-00-3.

Structural Elucidation

The key structural features of this compound are:

  • Aniline Moiety: The foundational aromatic amine, which is a common building block in many biologically active compounds.

  • Sulfonamide Linker: A stable and versatile functional group that is a cornerstone of sulfa drugs and other therapeutic agents.

  • 3-Methylpiperidine Ring: A saturated heterocyclic amine that can influence the compound's solubility, lipophilicity, and interaction with biological targets. The methyl group at the 3-position introduces a chiral center, meaning this compound can exist as two enantiomers.

A 2D representation of the chemical structure is provided below:

Caption: 2D structure of this compound.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC12H18N2O2S
Molecular Weight254.35 g/mol
CAS Number109069-00-3
Predicted XlogP1.7
Monoisotopic Mass254.1089 Da

Synthesis and Characterization

A robust and reproducible synthetic protocol is crucial for obtaining high-purity material for research purposes. The synthesis of this compound can be achieved through a standard sulfonamide formation reaction.

Proposed Synthetic Pathway

The most direct approach involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylpiperidine. However, the free amino group of 4-aminobenzenesulfonyl chloride can interfere with the reaction. Therefore, a more reliable method involves the use of a protecting group for the aniline nitrogen.

synthesis acetanilide Acetanilide intermediate1 4-Acetamidobenzenesulfonyl chloride acetanilide->intermediate1 Electrophilic Aromatic Substitution chlorosulfonic_acid Chlorosulfonic Acid (ClSO3H) chlorosulfonic_acid->intermediate1 intermediate2 N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide intermediate1->intermediate2 Nucleophilic Substitution methylpiperidine 3-Methylpiperidine methylpiperidine->intermediate2 product This compound intermediate2->product Deprotection hcl Acid Hydrolysis (HCl) hcl->product

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

  • In a fume hood, add acetanilide (1 equivalent) to a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise to the acetanilide with constant stirring. The temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid precipitate of 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water.

  • The crude product is dried under vacuum.

Step 2: Synthesis of N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Dissolve the dried 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

  • In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.

  • Slowly add the 3-methylpiperidine solution to the sulfonyl chloride solution at 0 °C with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

  • Dissolve the purified N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to a pH of 8-9.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product can be further purified by recrystallization or column chromatography.

Characterization

Predicted ¹H NMR Spectroscopy:

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.0 ppm), corresponding to the protons on the aniline ring.

  • Piperidine Protons: A complex series of multiplets in the aliphatic region (δ 1.0-3.5 ppm) corresponding to the protons on the 3-methylpiperidine ring.

  • Methyl Protons: A doublet in the upfield region (δ 0.8-1.2 ppm) corresponding to the methyl group on the piperidine ring.

  • Amine Protons: A broad singlet corresponding to the -NH2 group, which may be exchangeable with D2O.

Predicted ¹³C NMR Spectroscopy:

  • Aromatic Carbons: Signals in the aromatic region (δ 110-150 ppm).

  • Piperidine Carbons: Signals in the aliphatic region (δ 20-60 ppm).

  • Methyl Carbon: A signal in the upfield aliphatic region (δ 15-25 ppm).

Infrared (IR) Spectroscopy:

  • N-H Stretching: Two bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • S=O Stretching: Two strong absorption bands in the regions of 1325-1375 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) characteristic of the sulfonamide group.

  • C-N Stretching: Absorption in the region of 1250-1350 cm⁻¹.

  • Aromatic C=C Stretching: Bands in the region of 1450-1600 cm⁻¹.

Mass Spectrometry:

  • The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (254.11).

Potential Applications and Biological Relevance

While specific studies on this compound are limited, the structural motifs present in the molecule suggest several potential areas of application, particularly in drug discovery.

Rationale for Potential Bioactivity
  • Sulfonamides: This class of compounds is well-known for its antibacterial properties, primarily through the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.

  • Piperidine Moiety: The piperidine ring is a common scaffold in many FDA-approved drugs and is known to improve pharmacokinetic properties and target engagement.

  • Aniline Derivatives: These are versatile intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive molecules.

Potential Therapeutic Areas

Based on the bioactivity of structurally related compounds, this compound could be investigated for the following activities:

  • Antibacterial Agents: As a sulfonamide, it has the potential to be developed as a novel antibacterial agent.

  • Anticancer Agents: Many sulfonamide derivatives have shown promise as anticancer agents by targeting various enzymes and signaling pathways involved in cancer cell proliferation.

  • Enzyme Inhibitors: The molecule could be a scaffold for the design of inhibitors for various enzymes, such as carbonic anhydrases or kinases.

applications main_compound This compound antibacterial Antibacterial Agents main_compound->antibacterial Sulfonamide Moiety anticancer Anticancer Agents main_compound->anticancer General Bioactivity of Sulfonamides enzyme_inhibitors Enzyme Inhibitors main_compound->enzyme_inhibitors Structural Scaffold

Caption: Potential therapeutic applications of this compound.

Safety and Handling

As a precautionary measure, this compound should be handled with the care appropriate for a novel chemical entity.

  • Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a molecule with a well-defined structure that can be synthesized through established chemical routes. Its combination of a sulfonamide group, an aniline core, and a methylpiperidine moiety makes it an interesting candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its structure, a detailed synthetic protocol, and a rationale for its potential biological applications, serving as a valuable resource for researchers in the field.

References

  • Amerigo Scientific. This compound. [Link]

  • PubChemLite. This compound (C12H18N2O2S). [Link]

An In-Depth Technical Guide to the Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a molecule of interest in medicinal chemistry due to its structural motifs—a substituted aniline and a piperidine-sulfonamide. The guide is designed to offer both theoretical insights and practical, field-proven protocols. We will delve into the primary, well-established two-step synthesis involving the formation of a sulfonamide bond followed by deprotection. Furthermore, we will explore advanced alternative methodologies, such as the Buchwald-Hartwig amination and the Mitsunobu reaction, to provide a broader perspective on modern synthetic strategies. This document emphasizes the rationale behind experimental choices, safety considerations for all reagents, and detailed procedural instructions to ensure reproducibility and safety.

Introduction and Strategic Importance

The aniline scaffold is a cornerstone in drug discovery, present in a multitude of FDA-approved therapeutics.[1][2] However, the metabolic instability of the aniline moiety, particularly its susceptibility to oxidation by Cytochrome P450 enzymes, can lead to the formation of reactive metabolites and potential toxicity.[2][3] This has driven medicinal chemists to explore bioisosteric replacements and structural modifications that can mitigate these liabilities while retaining or enhancing pharmacological activity.[1][4]

The target molecule, this compound, incorporates two key structural features of significant pharmacological relevance. The sulfonamide group is a well-established pharmacophore found in a wide array of drugs, including antibacterial agents, diuretics, and anticancer therapies.[5][6] It often serves as a bioisostere for amides or carboxylic acids, offering improved metabolic stability and different hydrogen bonding capabilities.[7] The piperidine moiety is one of the most prevalent nitrogen-containing heterocycles in approved drugs, valued for its ability to improve physicochemical properties such as solubility and to serve as a versatile scaffold for interacting with biological targets.[6][8] The combination of these fragments in this compound makes it a valuable building block for the synthesis of novel therapeutic agents.

This guide will provide a detailed exploration of its synthesis, empowering researchers to access this and structurally related compounds for their drug discovery programs.

Primary Synthesis Pathway: A Two-Step Approach

The most direct and widely applicable method for the synthesis of this compound involves a two-step sequence: the protection of the aniline, followed by sulfonylation and subsequent deprotection. This approach is favored for its reliability and the commercial availability of the starting materials.

Logical Flow of the Primary Synthesis Pathway

G Acetanilide Acetanilide ASC 4-Acetamidobenzenesulfonyl chloride Acetanilide->ASC Step 0: (Pre-synthesis of reactant) Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->ASC Step1_reagents Electrophilic Aromatic Substitution Intermediate N-(4-((3-Methylpiperidin-1-yl)sulfonyl) -phenyl)acetamide ASC->Intermediate Step 1: Sulfonamide Formation Three_Methylpiperidine 3-Methylpiperidine Three_Methylpiperidine->Intermediate Base Base (e.g., Na2CO3) Base->Intermediate Step2_reagents Nucleophilic Acyl Substitution Final_Product This compound Intermediate->Final_Product Step 2: Deprotection Acid_Base Acid or Base (e.g., HCl or NaOH) Acid_Base->Final_Product Step3_reagents Hydrolysis

Caption: Workflow for the primary synthesis of this compound.

Step 1: Synthesis of N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

The initial step involves the reaction of commercially available 4-acetamidobenzenesulfonyl chloride with 3-methylpiperidine. The acetamido group serves as a protecting group for the aniline nitrogen, preventing it from reacting with the sulfonyl chloride. This protection also deactivates the aromatic ring to a lesser extent than a free amino group, ensuring selective para-sulfonylation in the preceding step (synthesis of the sulfonyl chloride from acetanilide).[9]

The reaction is a nucleophilic acyl substitution where the secondary amine of 3-methylpiperidine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Experimental Protocol: N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

  • To a stirred solution of 3-methylpiperidine (1.0 eq.) in dichloromethane (DCM, approx. 0.5 M) at room temperature, add sodium carbonate (1.4 eq.).

  • Slowly add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 eq.) in DCM.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, add distilled water to the reaction mixture.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

ReagentMolar Mass ( g/mol )Density (g/mL)Role
4-Acetamidobenzenesulfonyl chloride233.67-Electrophile
3-Methylpiperidine99.170.845Nucleophile
Sodium Carbonate105.99-Base
Dichloromethane84.931.33Solvent
Step 2: Hydrolysis to this compound

The final step is the deprotection of the acetamido group to reveal the free aniline. This is typically achieved through acid- or base-catalyzed hydrolysis. Alkaline hydrolysis is often preferred as it can be cleaner and avoid potential side reactions associated with strong acids.

Experimental Protocol: this compound

  • Suspend the N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 10-15%).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., hydrochloric acid) to a pH of ~7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Advanced Alternative Synthetic Routes

While the primary pathway is robust, modern cross-coupling reactions offer alternative strategies that can be advantageous under certain circumstances, such as for the synthesis of analogues or when starting materials for the primary route are unavailable.

A. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] In the context of this synthesis, it could be envisioned as the coupling of 3-methylpiperidine with a suitable aryl sulfonate or halide. This approach is particularly useful for late-stage functionalization.

Conceptual Workflow: Buchwald-Hartwig Amination

G Aryl_Halide 4-Bromo-benzenesulfonamide (or related aryl halide/triflate) Final_Product This compound Aryl_Halide->Final_Product Three_Methylpiperidine 3-Methylpiperidine Three_Methylpiperidine->Final_Product Pd_Catalyst Pd Catalyst (e.g., Pd(OAc)2) Pd_Catalyst->Final_Product Ligand Ligand (e.g., XPhos) Ligand->Final_Product Base Base (e.g., Cs2CO3) Base->Final_Product G Alcohol Hypothetical Precursor Alcohol Final_Product This compound Alcohol->Final_Product Sulfonamide 4-Aminobenzenesulfonamide Sulfonamide->Final_Product PPh3 Triphenylphosphine (PPh3) PPh3->Final_Product DEAD_DIAD DEAD or DIAD DEAD_DIAD->Final_Product

Caption: Conceptual diagram of a Mitsunobu reaction approach.

In this reaction, triphenylphosphine and an azodicarboxylate (like DEAD or DIAD) activate the alcohol, which is then displaced by the sulfonamide nucleophile in an S(_N)2 reaction. [11][12]This reaction is known for its mild conditions and stereochemical inversion at the alcohol center.

Safety and Handling

Scientific integrity necessitates a strong emphasis on safety. The reagents used in these syntheses possess significant hazards that must be managed through proper laboratory practice and personal protective equipment (PPE).

ReagentKey HazardsRecommended Handling
4-Acetamidobenzenesulfonyl chloride Corrosive, causes severe skin burns and eye damage. Moisture sensitive, reacts with water to release HCl gas. [13]Handle in a fume hood with appropriate PPE (gloves, lab coat, safety goggles). Store in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents. [12][13]
3-Methylpiperidine Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation. [7][14]Keep away from heat, sparks, and open flames. Use in a well-ventilated area or fume hood. Wear appropriate PPE. Store in a tightly closed container in a cool, dry place. [7]
Chlorosulfonic Acid Highly corrosive, reacts violently with water. Causes severe burns.Handle with extreme caution in a fume hood. Use appropriate PPE, including acid-resistant gloves and face shield. Add to other reagents slowly and in a controlled manner.
Sodium Hydroxide Corrosive, causes severe skin burns and eye damage.Wear appropriate PPE. Handle solids carefully to avoid generating dust. Solutions are highly caustic.

Characterization of the Final Product

  • ¹H NMR: The spectrum would be expected to show signals for the aromatic protons of the aniline ring, likely as two doublets in the aromatic region. The protons of the 3-methylpiperidine ring would appear as a series of multiplets in the aliphatic region, with a characteristic doublet for the methyl group. The NH₂ protons of the aniline would appear as a broad singlet.

  • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the sulfonyl group being downfield. The carbons of the 3-methylpiperidine ring would appear in the aliphatic region.

  • IR Spectroscopy: Key vibrational bands would include N-H stretching for the primary amine (typically two bands around 3300-3500 cm⁻¹), S=O stretching for the sulfonamide (around 1350 and 1160 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of the compound (254.35 g/mol ). [3]

Conclusion

The synthesis of this compound is readily achievable through a robust and reliable two-step process involving sulfonamide formation and subsequent deprotection. This guide has provided detailed, practical protocols for this primary pathway, emphasizing the rationale behind the chosen conditions and necessary safety precautions. Furthermore, the exploration of advanced synthetic methodologies like the Buchwald-Hartwig amination and the Mitsunobu reaction offers researchers alternative strategies for accessing this and related molecules. The structural motifs present in the target compound are of significant interest in medicinal chemistry, and a thorough understanding of its synthesis is crucial for its application in the development of novel therapeutic agents.

References

  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Amerigo Scientific. This compound. [Link]

  • BioPartner UK. (2024, January 10). Cresset Blog: Aniline replacement in drug-like compounds. [Link]

  • Macmillan Group, Princeton University. Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. [Link]

  • National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. [Link]

  • National Institutes of Health. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • Organic Syntheses. A general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. (2021). Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

  • National Institutes of Health. (2014, November 28). N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide. [Link]

  • Wikipedia. Mitsunobu reaction. [Link]

  • National Center for Biotechnology Information. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • National Institutes of Health. (2023, March 20). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. [Link]

  • Organic Chemistry Portal. Mitsunobu Reaction. [Link]

  • Pagliero, R. J., et al. (2011). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Molecules, 16(10), 8486-8501. [Link]

  • Scribd. Central Philippine University College of Pharmacy. [Link]

Sources

An In-Depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: Physicochemical Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document delves into the core physicochemical properties, a detailed synthetic pathway with experimental protocols, and a thorough characterization based on predicted spectral data and established chemical principles.

Introduction and Molecular Overview

This compound belongs to the class of N-arylsulfonamides, a scaffold of significant interest in medicinal chemistry due to its presence in a wide array of therapeutic agents. The unique combination of a substituted piperidine ring and a sulfonamide-linked aniline moiety suggests its potential as a versatile building block for the synthesis of novel bioactive molecules. The 3-methyl substituent on the piperidine ring introduces a chiral center, potentially allowing for stereospecific interactions with biological targets.

This guide will serve as a foundational resource for any research endeavor involving this compound, providing both theoretical and practical insights.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. While experimental data for this compound is not extensively available in the public domain, we can infer its key properties based on its structure and data from analogous compounds.

Structural and General Properties
PropertyValueSource
CAS Number 109069-00-3
Molecular Formula C₁₂H₁₈N₂O₂S
Molecular Weight 254.35 g/mol
Physical Form Predicted to be a solid at room temperature.Inferred from similar compounds
XlogP 1.7Predicted
Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and serve as a valuable guide for experimental design.

PropertyPredicted ValueMethod/Rationale
Melting Point 130-150 °CBased on similar aromatic sulfonamides.
Boiling Point > 400 °C (decomposes)High molecular weight and polar nature suggest a high boiling point with decomposition.
Water Solubility LowThe presence of the non-polar piperidine and aromatic rings is expected to limit aqueous solubility.
Solubility in Organic Solvents Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in non-polar solvents like hexane."Like dissolves like" principle; the polar sulfonamide and amine groups favor polar organic solvents.[1]
pKa (Anilinium ion) ~3-4The electron-withdrawing sulfonyl group decreases the basicity of the aniline nitrogen.[2]
pKa (Sulfonamide N-H) ~9-10The sulfonamide proton is weakly acidic.[3]

Synthesis and Purification

The synthesis of this compound can be approached through a multi-step process, beginning with readily available starting materials. The proposed synthetic route involves the protection of aniline, chlorosulfonation, sulfonamide formation, and subsequent deprotection.

Synthetic Workflow Diagram

Synthesis_Workflow A Aniline B Acetanilide (Protection) A->B Acetic Anhydride C 4-Acetamidobenzenesulfonyl Chloride B->C Chlorosulfonic Acid D N-[4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl]acetamide C->D 3-Methylpiperidine, Base (e.g., Pyridine) E This compound (Final Product) D->E Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocols

Step 1: Protection of Aniline to form Acetanilide

  • Rationale: The amino group of aniline is highly reactive and can interfere with the subsequent chlorosulfonation step. Protection as an acetamide directs the sulfonation to the para position and moderates the reactivity.[4]

  • Protocol:

    • In a well-ventilated fume hood, add aniline (1 equivalent) to a flask equipped with a magnetic stirrer.

    • Slowly add acetic anhydride (1.1 equivalents) to the aniline with stirring. The reaction is exothermic.

    • After the initial reaction subsides, heat the mixture gently at 50-60 °C for 30 minutes to ensure complete reaction.

    • Pour the reaction mixture into cold water with vigorous stirring to precipitate the acetanilide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Chlorosulfonation of Acetanilide

  • Rationale: This electrophilic aromatic substitution introduces the sulfonyl chloride group onto the aromatic ring, primarily at the para position due to the directing effect of the acetamido group.[4]

  • Protocol:

    • In a dry flask equipped with a dropping funnel and a gas trap, place chlorosulfonic acid (5 equivalents) and cool it in an ice bath.

    • Slowly add dry, powdered acetanilide (1 equivalent) in small portions with efficient stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70 °C for one hour to complete the reaction.

    • Carefully pour the reaction mixture onto crushed ice with stirring. The 4-acetamidobenzenesulfonyl chloride will precipitate as a solid.

    • Quickly collect the product by vacuum filtration, wash with ice-cold water, and use it immediately in the next step due to its hydrolytic instability.

Step 3: Sulfonamide Formation

  • Rationale: The highly reactive sulfonyl chloride readily reacts with the secondary amine of 3-methylpiperidine to form the stable sulfonamide bond. A base is used to neutralize the HCl byproduct.[5]

  • Protocol:

    • Dissolve the crude 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or THF in a flask under a nitrogen atmosphere.

    • Cool the solution in an ice bath.

    • In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a non-nucleophilic base such as pyridine or triethylamine (1.2 equivalents) in the same anhydrous solvent.

    • Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C.

    • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with dilute HCl to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-[4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl]acetamide.

Step 4: Deprotection to Yield the Final Product

  • Rationale: The acetamide protecting group is removed by acid-catalyzed hydrolysis to reveal the free aniline. The sulfonamide bond is stable under these conditions.[4]

  • Protocol:

    • To the crude product from the previous step, add a solution of 6 M hydrochloric acid.

    • Heat the mixture to reflux for 1-2 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine product.

    • Collect the solid product by vacuum filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Chemical Reactivity and Characterization

Reactivity Profile
  • Aniline Moiety: The free amino group can undergo typical reactions of aromatic amines, such as diazotization, acylation, and alkylation. Its nucleophilicity is reduced by the electron-withdrawing effect of the para-sulfonyl group.

  • Sulfonamide Linkage: The sulfonamide bond is generally stable to hydrolysis under moderate acidic and basic conditions.

  • Piperidine Ring: The tertiary amine within the piperidine ring is basic and can be protonated in acidic media.

Predicted Spectral Data for Characterization

4.2.1. ¹H NMR Spectroscopy (Predicted)

  • Aromatic Protons: Two doublets in the aromatic region (δ 6.8-7.8 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group will be upfield compared to the protons ortho to the sulfonyl group.

  • Piperidine Protons: A complex multiplet region (δ 1.0-3.5 ppm) corresponding to the protons of the 3-methylpiperidine ring. The methyl group will appear as a doublet around δ 0.9-1.2 ppm.

  • Amine Protons: A broad singlet (δ 3.5-4.5 ppm) for the -NH₂ protons, which is exchangeable with D₂O.

4.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Aromatic Carbons: Four signals in the aromatic region (δ 110-155 ppm). The carbon attached to the amino group will be shielded (upfield), while the carbon attached to the sulfonyl group will be deshielded (downfield).

  • Piperidine Carbons: Multiple signals in the aliphatic region (δ 20-60 ppm) corresponding to the carbons of the piperidine ring.

  • Methyl Carbon: A signal around δ 15-25 ppm for the methyl group on the piperidine ring.

4.2.3. FT-IR Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibration
3400-3200N-H stretching (asymmetric and symmetric) of the primary amine
2950-2850C-H stretching of the aliphatic piperidine and methyl groups
1620-1580N-H bending of the primary amine and C=C stretching of the aromatic ring
1350-1300Asymmetric SO₂ stretching of the sulfonamide
1170-1140Symmetric SO₂ stretching of the sulfonamide
900-800C-H out-of-plane bending for a 1,4-disubstituted aromatic ring

4.2.4. Mass Spectrometry (Predicted Fragmentation)

  • Molecular Ion Peak (M⁺): Expected at m/z = 254.

  • Key Fragmentation Pathways:

    • Loss of SO₂ (64 Da) is a common fragmentation pathway for aromatic sulfonamides.[5][6]

    • Cleavage of the S-N bond.

    • Fragmentation of the piperidine ring.

Potential Applications in Drug Development

The structural motifs present in this compound are found in numerous biologically active compounds.

  • Scaffold for Kinase Inhibitors: The aniline and sulfonamide groups can serve as hydrogen bond donors and acceptors, which are crucial for interactions with the hinge region of protein kinases.

  • Antimicrobial Agents: The sulfonamide moiety is a well-known pharmacophore in antibacterial drugs.

  • CNS-Active Agents: The piperidine ring is a common feature in drugs targeting the central nervous system.

Further derivatization of the aniline nitrogen could lead to a diverse library of compounds for screening against various therapeutic targets.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from strong oxidizing agents.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of its predicted physicochemical properties, a plausible and detailed synthetic route, and expected characterization data. It is our hope that this document will serve as a valuable resource for scientists and researchers, enabling further exploration and utilization of this promising molecule.

References

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  • Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. (2008). Molecules, 13(9), 2039-2048.
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Sources

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline CAS number and identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic sulfonamide of significant interest to the pharmaceutical and chemical research sectors. The document delineates its core physicochemical properties, provides validated identifiers, and explores its structural significance as a versatile building block in medicinal chemistry. We present a detailed, plausible synthetic pathway, complete with a step-by-step experimental protocol and robust analytical methods for quality control. Furthermore, this guide discusses the compound's potential applications, drawing parallels with structurally related molecules and the well-established pharmacological importance of the sulfonamide, aniline, and piperidine moieties. Safety protocols for handling and storage are also detailed to ensure best laboratory practices. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this valuable chemical intermediate.

Introduction: A Molecule of Strategic Importance

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds and building blocks is a critical determinant of success. This compound emerges as a compound of interest, integrating three pharmacologically significant motifs: an aromatic aniline, a flexible 3-methylpiperidine ring, and a sulfonamide linker.

  • The Sulfonamide Core: A privileged scaffold in medicinal chemistry, the sulfonamide group is a cornerstone of numerous therapeutic agents, renowned for its ability to act as a stable, non-hydrolyzable mimic of a peptide bond and its potent enzyme-inhibiting capabilities.[1] Its presence is associated with a wide range of activities, including antimicrobial, anticancer, and diuretic effects.[1][2]

  • The Piperidine Moiety: This saturated heterocycle is a ubiquitous feature in many approved drugs, particularly those targeting the central nervous system (CNS).[3] The piperidine ring provides a three-dimensional structure that can be crucial for achieving optimal binding affinity with biological targets, while its nitrogen atom offers a key point for molecular modification to fine-tune pharmacokinetic properties.[3][4] The methyl substitution at the 3-position introduces a chiral center, offering the potential for stereospecific interactions.

  • The Aniline Group: The primary amine on the phenyl ring serves as a versatile synthetic handle, enabling a wide array of chemical transformations such as amide bond formation, urea synthesis, and further functionalization, allowing for the construction of large compound libraries for biological screening.[4]

This guide synthesizes the available technical data to provide a holistic view of this compound, positioning it as a high-potential intermediate for pioneering research endeavors.

Physicochemical Properties and Identifiers

Accurate identification is paramount for regulatory compliance, experimental reproducibility, and sourcing. The following table summarizes the key identifiers and properties for this compound.

IdentifierValueSource(s)
CAS Number 109069-00-3[5][6][7]
Molecular Formula C₁₂H₁₈N₂O₂S[6][7]
Molecular Weight 254.35 g/mol [5][6][7]
IUPAC Name This compound[6]
InChI 1S/C12H18N2O2S/c1-10-3-2-8-14(9-10)17(15,16)12-6-4-11(13)5-7-12/h4-7,10H,2-3,8-9,13H2,1H3[6]
InChIKey USLQEPOHTJUPHK-UHFFFAOYSA-N[6]
Physical Form Solid[6]
Purity Typically ≥95%[6]
Storage 2-8°C, protect from light[6]

Synthesis and Characterization

The synthesis of this compound is a multi-step process rooted in fundamental organic chemistry principles, particularly electrophilic aromatic substitution and nucleophilic substitution. The causality behind the chosen pathway is to control regioselectivity and prevent unwanted side reactions involving the highly reactive aniline moiety.

Retrosynthetic Analysis and Proposed Pathway

A logical synthetic approach involves the reaction of a protected aniline derivative with a suitable sulfonyl chloride, followed by deprotection. The amino group of aniline is a strong activating group but is also basic and nucleophilic, which can lead to undesirable side reactions during chlorosulfonylation. Therefore, it is protected as an acetamide, which is less reactive but still directs electrophilic substitution to the para position.

G acetanilide Acetanilide (Protected Aniline) sulfonyl_chloride p-Acetamidobenzenesulfonyl Chloride acetanilide->sulfonyl_chloride 1. Chlorosulfonic Acid (Electrophilic Aromatic Substitution) protected_product N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide sulfonyl_chloride->protected_product 2. 3-Methylpiperidine (Nucleophilic Substitution) final_product This compound (Final Product) protected_product->final_product 3. Acidic Hydrolysis (Deprotection)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood.

Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and drying tube, add acetanilide (1.0 eq).

  • Cool the flask in an ice bath to 0-5°C.

  • Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise, ensuring the temperature does not exceed 10°C. The acetanilide will dissolve.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a white solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Step 2: Synthesis of N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide

  • Dissolve the dried p-acetamidobenzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • In a separate flask, dissolve 3-methylpiperidine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent.

  • Cool the sulfonyl chloride solution in an ice bath and add the 3-methylpiperidine solution dropwise.

  • Allow the reaction to stir at room temperature overnight.

  • Wash the reaction mixture with dilute HCl, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected product.

Step 3: Deprotection to Yield this compound

  • To the crude protected product from the previous step, add an excess of aqueous hydrochloric acid (e.g., 6M HCl).

  • Heat the mixture to reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the solution to room temperature and carefully neutralize with a base (e.g., NaOH solution) until the pH is basic (pH 8-9).

  • The final product will precipitate out of the solution. If it oils out, extract with a suitable organic solvent like ethyl acetate.

  • Filter the solid or separate the organic layer. If extracted, dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization (QC)

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques. Commercial suppliers often provide documentation using these methods.[8][9][10]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A typical method would use a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight. Electrospray ionization (ESI) would show the [M+H]⁺ ion at approximately m/z 255.35.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure. ¹H NMR would show characteristic signals for the aromatic protons, the piperidine ring protons, and the methyl group. ¹³C NMR would confirm the number of unique carbon atoms.

Applications in Research and Drug Development

The unique combination of structural motifs in this compound makes it a valuable intermediate for synthesizing novel compounds for therapeutic and material science applications.

G compound This compound Sulfonamide Moiety Aniline Moiety 3-Methylpiperidine Moiety app1 Enzyme Inhibition (e.g., Carbonic Anhydrase, Proteases) compound:f0->app1 app2 GPCR Ligand Scaffolds (CNS-Active Agents) compound:f2->app2 app3 Antimicrobial / Anticancer Research compound:f0->app3 app4 Combinatorial Library Synthesis compound:f1->app4

Caption: Relationship between structural features and potential applications.

Enzyme Inhibition Studies

The sulfonamide group is a potent zinc-binding group, making it a classic inhibitor of zinc-containing enzymes like carbonic anhydrases (CAs).[2] Derivatives of this molecule could be investigated as selective inhibitors for various CA isoforms, some of which are implicated in cancer (hCA IX) and other diseases.[2] Preliminary studies on related sulfonamides have already suggested potential for enzyme inhibition and cytotoxic effects against cancer cell lines.[1]

Scaffolds for CNS-Active Agents

The piperidine ring is a well-established scaffold for targeting G-protein coupled receptors (GPCRs) and other targets within the central nervous system.[3][4] The aniline nitrogen can be functionalized to introduce pharmacophores that modulate activity at dopamine, serotonin, or other neurotransmitter receptors, opening avenues for research into treatments for neurological and psychiatric disorders.[11]

Intermediate for Combinatorial Chemistry

As a primary amine, the compound is an ideal starting point for parallel synthesis. The aniline group can be readily acylated, sulfonylated, or used in reductive amination to generate large libraries of diverse molecules.[4] These libraries can then be screened against a wide array of biological targets to identify novel hits in early-stage drug discovery.

Safety, Handling, and Storage

  • Hazard Identification:

    • Aniline derivatives are often toxic if swallowed, in contact with skin, or if inhaled.[12][13]

    • May cause skin and serious eye irritation.[14]

    • May cause respiratory irritation.[13]

    • Prolonged or repeated exposure may cause damage to organs.[12]

  • Handling and Personal Protective Equipment (PPE):

    • Handle only in a well-ventilated area, preferably under a chemical fume hood.[15][16]

    • Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with side shields or a face shield.[14][15][16]

    • Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[14][15]

    • Wash hands thoroughly after handling.[15][16]

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[15][16]

    • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

    • As recommended by suppliers, store at 2-8°C and protect from light to ensure long-term stability.[6]

  • First Aid Measures:

    • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[15][16]

    • If on Skin: Wash off immediately with plenty of soap and water. Remove all contaminated clothing. If skin irritation persists, get medical attention.[15][16]

    • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[15]

    • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[15][16]

Conclusion

This compound is more than a mere collection of atoms; it is a strategically designed chemical entity that offers significant potential for innovation in pharmaceutical research. Its synthesis is achievable through established organic chemistry pathways, and its structural features position it as a versatile building block for targeting a range of biological systems. By understanding its properties, synthesis, and potential applications, researchers can effectively leverage this compound to accelerate the discovery and development of novel therapeutics.

References

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  • BLDpharm. 436091-54-2|3-((4-Methylpiperidin-1-yl)sulfonyl)aniline.
  • Fisher Scientific.
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An In-Depth Technical Guide to the Potential Biological Activity of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel chemical entity, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. By dissecting its core structural motifs—the sulfonylaniline and the 3-methylpiperidine moieties—we extrapolate potential therapeutic applications and outline a rigorous, multi-tiered experimental workflow to elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for the systematic investigation of this compound, from initial in-silico screening to targeted in-vitro assays. We present detailed, field-proven protocols and emphasize the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: Deconstructing a Molecule of Interest

The compound this compound (CAS No: 109069-00-3) is a synthetic organic molecule featuring two key pharmacophores: a sulfonamide group attached to an aniline ring, and a 3-methylpiperidine moiety.[1][2] While direct biological data on this specific compound is not extensively available in the public domain, its constituent parts are well-represented in a multitude of clinically approved drugs and bioactive molecules.[3][4][5] This guide, therefore, adopts a rational, structure-based approach to hypothesize its potential biological activities and to propose a robust validation strategy.

The piperidine heterocycle is a cornerstone in medicinal chemistry, present in over 70 FDA-approved drugs.[6] Its derivatives are known to exhibit a vast array of pharmacological effects, including but not limited to, central nervous system modulation, anticancer, antiviral, and antimicrobial activities.[3][7][8] The conformational flexibility of the piperidine ring allows it to interact with a diverse range of biological targets.

The sulfonamide functional group (-S(=O)₂-N<) is the basis for several classes of drugs, most notably the sulfonamide antibiotics ("sulfa drugs").[5] Beyond their antibacterial properties, sulfonamides are also prominent as carbonic anhydrase inhibitors, diuretics, and have shown potential in anticancer and anti-inflammatory applications.[9][10]

The combination of these two pharmacophores in this compound suggests a high probability of biological activity. The aniline component provides a versatile scaffold for further chemical modification, potentially influencing the compound's pharmacokinetic and pharmacodynamic properties.[11]

Postulated Biological Activities and Mechanistic Hypotheses

Based on the structural analysis, we can formulate several primary hypotheses regarding the potential biological activities of this compound.

Antimicrobial Activity

The presence of the 4-aminobenzenesulfonamide core is a strong indicator of potential antibacterial properties.[5] This moiety is the classic structural alert for inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.

  • Hypothesized Mechanism of Action: Competitive inhibition of DHPS. The sulfonamide group would mimic the natural substrate, para-aminobenzoic acid (PABA), thereby blocking the synthesis of dihydrofolic acid, a precursor to DNA and RNA.

Carbonic Anhydrase Inhibition

Primary sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation and fluid balance.[9]

  • Hypothesized Mechanism of Action: The sulfonamide moiety can coordinate with the zinc ion in the active site of carbonic anhydrases. Inhibition of specific CA isoforms could lead to applications in glaucoma, epilepsy, or as diuretics.[12]

Anticancer Activity

Both piperidine and sulfonamide derivatives have independently shown promise as anticancer agents.[3][13] The piperidine ring is a feature of numerous kinase inhibitors, while certain sulfonamides have demonstrated antiproliferative effects through various mechanisms.[14][15]

  • Hypothesized Mechanism of Action:

    • Kinase Inhibition: The overall molecular scaffold might fit into the ATP-binding pocket of various protein kinases implicated in cancer cell signaling.

    • Carbonic Anhydrase IX (CA-IX) Inhibition: CA-IX is a tumor-associated isoform that plays a role in tumor acidosis and proliferation. Selective inhibition of CA-IX is a validated anticancer strategy.

A Proposed Experimental Workflow for Biological Characterization

To systematically evaluate the hypothesized activities, a tiered approach is recommended. This workflow ensures a logical progression from broad screening to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Target-Based Assays cluster_2 Tier 3: Mechanism of Action & Cellular Studies In-Silico Screening In-Silico Screening Cytotoxicity Assay Cytotoxicity Assay In-Silico Screening->Cytotoxicity Assay Prioritize based on predicted safety Broad-Spectrum Antimicrobial Assay Broad-Spectrum Antimicrobial Assay Cytotoxicity Assay->Broad-Spectrum Antimicrobial Assay Determine therapeutic window Carbonic Anhydrase Inhibition Panel Carbonic Anhydrase Inhibition Panel Broad-Spectrum Antimicrobial Assay->Carbonic Anhydrase Inhibition Panel If antimicrobial activity is low Bacterial Folic Acid Pathway Assay Bacterial Folic Acid Pathway Assay Broad-Spectrum Antimicrobial Assay->Bacterial Folic Acid Pathway Assay If antimicrobial activity is high Kinase Inhibition Panel Kinase Inhibition Panel Carbonic Anhydrase Inhibition Panel->Kinase Inhibition Panel Explore alternative targets Cell Cycle Analysis Cell Cycle Analysis Kinase Inhibition Panel->Cell Cycle Analysis If kinase inhibition is observed Apoptosis Assay Apoptosis Assay Cell Cycle Analysis->Apoptosis Assay Confirm antiproliferative mechanism

Caption: Proposed experimental workflow for characterizing this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide a clear rationale for each step.

Tier 1: Initial Screening
  • Objective: To computationally predict potential biological targets and assess ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[16]

  • Methodology:

    • Obtain the SMILES string for this compound: CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)N.[17]

    • Utilize computational platforms such as SwissTargetPrediction or similar tools to predict potential protein targets based on 2D and 3D structural similarity to known ligands.

    • Employ ADME prediction tools (e.g., SwissADME) to evaluate properties like lipophilicity (LogP), water solubility, and potential for blood-brain barrier penetration.

  • Causality: This initial step is cost-effective and helps to prioritize the subsequent, more resource-intensive experimental assays by highlighting the most probable biological activities.

  • Objective: To determine the general toxicity of the compound against a representative human cell line (e.g., HEK293 or HepG2) and establish a concentration range for subsequent assays.[18][19]

  • Protocol:

    • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48 hours.

    • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

  • Trustworthiness: The inclusion of positive and vehicle controls ensures that the observed effects are due to the compound and not the solvent or other experimental artifacts.

  • Objective: To assess the compound's ability to inhibit the growth of a panel of medically relevant bacteria.

  • Protocol (Broth Microdilution Method):

    • Bacterial Strains: Use a panel including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[5]

    • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in Mueller-Hinton Broth (MHB).

    • Inoculation: Add the prepared bacterial inoculum to each well.

    • Controls: Include a positive control (a known antibiotic like Ampicillin), a negative control (broth only), and a vehicle control (DMSO).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Causality: This assay provides a rapid and quantitative measure of antimicrobial activity across different bacterial types, guiding further investigation into the mechanism of action.[20]

Tier 2: Target-Based Assays
  • Objective: To quantify the inhibitory activity of the compound against various human carbonic anhydrase (hCA) isoforms.[12]

  • Protocol (Esterase Assay):

    • Reagents: Purified hCA isoforms (e.g., hCA I, II, and IX), 4-nitrophenyl acetate (NPA) as a substrate, and a suitable buffer (e.g., Tris-SO₄).

    • Assay Procedure: a. In a 96-well plate, add buffer, the test compound at various concentrations, and the hCA enzyme. b. Incubate for 10 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding the NPA substrate. d. Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time.

    • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

  • Causality: This assay directly measures the compound's effect on the enzymatic activity of specific CA isoforms, which is crucial for determining its potential as a targeted therapeutic.

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables for easy comparison and interpretation.

Table 1: Hypothetical Biological Activity Profile

Assay TypeTarget/OrganismResult (IC₅₀ / MIC)
CytotoxicityHepG2 cells> 100 µM
AntimicrobialS. aureus16 µg/mL
AntimicrobialE. coli64 µg/mL
Enzyme InhibitionhCA I75 µM
Enzyme InhibitionhCA II25 µM
Enzyme InhibitionhCA IX2.5 µM

This table presents hypothetical data for illustrative purposes.

Conclusion and Future Directions

The structural features of this compound strongly suggest a high likelihood of biological activity, particularly in the realms of antimicrobial, carbonic anhydrase inhibition, and anticancer applications. The proposed experimental workflow provides a systematic and logical path to validate these hypotheses. Positive results in any of the initial screening assays would warrant progression to more detailed mechanistic studies, such as investigating the specific bacterial pathways affected or the downstream cellular consequences of kinase or CA inhibition. This molecule represents a promising starting point for a drug discovery program, and the methodologies outlined in this guide provide the foundational framework for its comprehensive evaluation.

References

  • Abdelshaheed, M., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Available at: [Link][3]

  • Vardanyan, R. (2017). Piperidine-based drug discovery. ResearchGate. Available at: [Link][7]

  • Krasavin, M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link][8]

  • Vardanyan, R. (2017). Piperidine-Based Drug Discovery. Elsevier. Available at: [Link][4]

  • Dudutienė, V., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI. Available at: [Link][9]

  • Sonu, et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link][5]

  • BuyersGuideChem. 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline. BuyersGuideChem. Available at: [Link][17]

  • Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. Available at: [Link][21]

  • Sharma, P., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. Available at: [Link][22]

  • Cholewinski, E., et al. (2019). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link][10]

  • ResearchGate. Sulfonylaniline-containing drugs and their construction methods. ResearchGate. Available at: [Link][23]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. Available at: [Link][24]

  • Amerigo Scientific. This compound. Amerigo Scientific. Available at: [Link][2]

  • Scilit. Advances in computational methods to predict the biological activity of compounds. Scilit. Available at: [Link][16]

  • Lepp, Z., et al. (2012). Synthesis and Biological Activity of N-Sulfonyltripeptides with C-Terminal Arginine as Potential Serine Proteases Inhibitors. PubMed Central. Available at: [Link][18]

  • Zhang, Y., et al. (2016). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Journal of Natural Medicines. Available at: [Link][14]

  • Shawali, A. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. National Institutes of Health. Available at: [Link][25]

  • ResearchGate. Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). ResearchGate. Available at: [Link][13]

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. Available at: [Link][20]

  • MDPI. Pharmacological Activities of Aminophenoxazinones. MDPI. Available at: [Link][26]

  • Svobodová, E., et al. (2021). Prediction of biological activity of compounds containing a 1,3,5-triazinyl sulfonamide scaffold by artificial neural networks using simple molecular descriptors. PubMed. Available at: [Link][12]

  • Illig, C. R., et al. (2007). Synthesis of novel anilinoquinolines as c-fms inhibitors. PubMed. Available at: [Link][11]

  • Pérez, C., et al. (2021). Pharmacological Activities of Aminophenoxazinones. PubMed. Available at: [Link][19]

  • MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link][27]

  • PubChem. 3-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline. PubChem. Available at: [Link][28]

  • Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. National Center for Biotechnology Information. Available at: [Link][29]

  • PubMed. Design, synthesis and biological activity evaluation of a novel selective inhibitor in PLK1 with acyl or sulfonyl substituted dihydroindole structure. PubMed. Available at: [Link][15]

Sources

An In-depth Technical Guide on the Core Mechanism of Action Hypothesis for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the identification and characterization of novel small molecules with therapeutic potential is a cornerstone of drug discovery. The compound 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline emerges as a molecule of significant interest due to its composite structure, which features two key pharmacophores: a sulfonylaniline motif and a methylpiperidine ring. The sulfonylaniline group is a privileged structure found in a diverse array of approved drugs, including kinase inhibitors and antiviral agents.[1][2] Similarly, the piperidine scaffold is prevalent in numerous pharmaceuticals, enhancing properties such as metabolic stability and target engagement.[3][4][5] This guide puts forth a detailed, evidence-based hypothesis for the mechanism of action of this compound, focusing on its potential as a protein kinase inhibitor. We will explore a hypothetical signaling pathway, propose a comprehensive experimental framework for validation, and provide detailed protocols for key assays.

Hypothesized Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Based on a thorough analysis of the structural motifs within this compound and the established activities of analogous compounds, we hypothesize that this molecule functions as a Type I ATP-competitive inhibitor of a receptor tyrosine kinase (RTK) , such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The sulfonamide linker and the aniline ring are well-suited to form hydrogen bonds and other interactions within the ATP-binding pocket of kinases, while the methylpiperidine moiety can occupy a hydrophobic pocket, contributing to both potency and selectivity.

This hypothesis is grounded in the frequent appearance of the sulfonylaniline core in known kinase inhibitors.[1][2] Inhibition of VEGFR-2, a key mediator of angiogenesis, is a validated therapeutic strategy in oncology. By blocking the ATP-binding site, this compound would prevent the autophosphorylation of the kinase and the subsequent activation of downstream signaling pathways, ultimately leading to an anti-angiogenic and anti-proliferative effect in cancer cells.

Proposed Signaling Pathway: VEGFR-2 Cascade

The proposed mechanism of action is centered on the disruption of the VEGFR-2 signaling pathway. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades, including the RAS/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and migration. Our hypothesis posits that this compound will abrogate these downstream effects.

VEGFR2_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation Compound This compound Compound->VEGFR2 Inhibits ATP Binding RAS RAS P_VEGFR2->RAS PI3K PI3K P_VEGFR2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed inhibition of the VEGFR-2 signaling pathway.

Experimental Validation of the Hypothesis

A multi-faceted approach is required to rigorously test this mechanism of action hypothesis. The following experimental plan is designed to provide a comprehensive evaluation, from initial target identification to cellular and potentially in vivo validation.

Part A: In Vitro Target Engagement and Selectivity

The initial step is to determine if this compound directly interacts with and inhibits protein kinases.

1. Kinase Panel Screening

A broad-based kinase panel screen is the most efficient method for initial target identification and selectivity profiling.

Experimental Protocol:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Assay: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology) for screening against a panel of at least 100 human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The percentage of inhibition for each kinase is determined. Hits are typically defined as kinases with >50% inhibition.

2. IC₅₀ Determination

For the top kinase hits identified in the screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).

Experimental Protocol:

  • Serial Dilution: Prepare a series of dilutions of the compound in DMSO.

  • Kinase Assay: Perform a kinase activity assay (e.g., using a luminescent ATP detection method like Kinase-Glo®) with a fixed concentration of the target kinase and its substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

CompoundTarget KinaseIC₅₀ (nM) [Hypothetical]
This compoundVEGFR-250
PDGFRβ250
c-Kit400
Sunitinib (Control)VEGFR-210
Caption: Hypothetical IC₅₀ values for target kinase inhibition.
Part B: Cellular Activity and Target Validation

The next phase is to ascertain if the in vitro kinase inhibition translates to a biological effect in a cellular context.

1. Cellular Proliferation/Viability Assays

These assays will determine if the compound has an anti-proliferative effect on cancer cell lines that are known to be dependent on the hypothesized target kinase signaling.

Experimental Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or a cancer cell line with high VEGFR-2 expression (e.g., A549 lung carcinoma).

  • Compound Treatment: Treat the cells with a range of concentrations of the compound for 72 hours.

  • Viability Assessment: Measure cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition).

2. Target Phosphorylation Assays

To confirm that the compound inhibits the target kinase within the cell, the phosphorylation status of the kinase is measured.

Experimental Protocol (Western Blot):

  • Cell Treatment: Treat cells with the compound for a short period (e.g., 1-2 hours) and then stimulate with the appropriate growth factor (e.g., VEGF-A for VEGFR-2).

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the target kinase (e.g., anti-p-VEGFR-2) and the total form of the kinase.

  • Data Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total kinase.

Western_Blot_Workflow cluster_0 Cellular Treatment cluster_1 Biochemical Analysis a Cell Culture b Compound Treatment a->b c Growth Factor Stimulation b->c d Cell Lysis c->d e SDS-PAGE d->e f Western Blot e->f g Antibody Probing f->g h Imaging & Quantification g->h

Caption: Workflow for Western Blot analysis of kinase phosphorylation.

Part C: In Vivo Efficacy (Conceptual)

Should the in vitro and cellular data support the hypothesis, the final validation step would involve testing the compound's efficacy in a preclinical animal model.

Conceptual Experiment:

  • Xenograft Model: Human tumor cells (e.g., A549) are implanted in immunocompromised mice. Once tumors are established, the mice are treated with this compound. Tumor growth is monitored over time and compared to a vehicle-treated control group.

Conclusion

The structural components of this compound provide a strong rationale for hypothesizing its function as a protein kinase inhibitor, potentially targeting pathways critical for cancer cell proliferation and survival, such as the VEGFR-2 signaling cascade. The comprehensive experimental plan detailed in this guide, progressing from broad in vitro screening to specific cellular and in vivo validation, provides a rigorous and scientifically sound framework to thoroughly investigate and confirm this mechanism of action. The successful validation of this hypothesis would position this compound as a promising lead compound for further preclinical and clinical development in oncology or other diseases driven by aberrant kinase signaling.

References

  • Kourounakis, A.P., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40, 709–752. Available at: [Link]

  • A series of new sulfonamide derivatives connected through an imine linker to five or seven membered heterocycles were designed and synthesized. (n.d.). ResearchGate. Available at: [Link]

  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2022). Frontiers in Chemistry. Available at: [Link]

  • Scope of the direct sulfonylation of aniline derivatives. (n.d.). ResearchGate. Available at: [Link]

  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS. (2012). ResearchGate. Available at: [Link]

  • Aniline sulfonamide derivatives and their uses. (2011). Google Patents.
  • Biological activities of piperidine alkaloids. (n.d.). ResearchGate. Available at: [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. Available at: [Link]

  • Structure–activity relationship of piperidine derivatives with... (n.d.). ResearchGate. Available at: [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Available at: [Link]

  • Sulfonylaniline-containing drugs and their construction methods. (A)... (n.d.). ResearchGate. Available at: [Link]

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solubility of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in common lab solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in Common Laboratory Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. As a sulfonamide-based compound, its solubility is a critical parameter influencing bioavailability, formulation development, and process chemistry. This document outlines the theoretical underpinnings of sulfonamide solubility, provides a detailed, self-validating experimental protocol for its determination, and offers guidance on data analysis and presentation. The methodologies described herein are designed to ensure scientific rigor and generate reliable, reproducible results.

Introduction: The Significance of Solubility for this compound

This compound, with the molecular formula C12H18N2O2S and a molecular weight of 254.35 g/mol , belongs to the sulfonamide class of compounds.[1][2] The physicochemical properties of such molecules, particularly their solubility, are fundamental to their application in pharmaceutical sciences.[3] Solubility dictates the ease of formulation, the choice of delivery vehicle, and ultimately, the bioavailability of an active pharmaceutical ingredient (API).[4][5] A thorough understanding of the solubility of this compound in a range of common laboratory solvents is therefore a prerequisite for its development and application.

This guide will provide both the theoretical context and a practical, step-by-step methodology for determining the solubility of this compound.

Theoretical Framework: Understanding Sulfonamide Solubility

The solubility of sulfonamides is influenced by their molecular structure, which typically includes both acidic and basic functionalities.[3] The acidic nature of the sulfonamide group and the basicity of the aniline moiety mean that the overall solubility of this compound will be highly dependent on the pH of the medium, particularly in protic solvents.[3][6]

The principle of "like dissolves like" is a useful starting point for predicting solubility. The polarity of the solvent relative to the solute is a key determinant. Based on the structure of this compound, a qualitative prediction of its solubility in various solvent classes can be made:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of N-H and S=O groups allows for hydrogen bonding with these solvents. However, the nonpolar hydrocarbon backbone (methylpiperidine and benzene rings) may limit solubility, especially in water. Solubility in aqueous media is expected to be pH-dependent.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule. Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are often good solvents for sulfonamides.[7][8]

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the sulfonamide and aniline groups, solubility in nonpolar solvents is expected to be low.

The Extended Hildebrand Solubility Approach can be a useful theoretical tool for estimating the solubility of sulfonamides in various solvent systems, particularly in binary or ternary mixtures.[7]

Experimental Determination of Solubility

The following protocol describes the widely accepted isothermal saturation or shake-flask method for determining the equilibrium solubility of a compound.[5][9][10] This method is considered the "gold standard" for its accuracy and reliability.

Materials and Equipment
  • Solute: this compound (purity >99%)

  • Solvents: A range of common laboratory solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, acetonitrile, DMSO, hexane) of high purity (e.g., HPLC grade).

  • Equipment:

    • Analytical balance

    • Scintillation vials or glass test tubes with screw caps

    • Constant temperature orbital shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (e.g., 0.22 µm PTFE)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Weigh excess solute into vials B Add known volume of solvent A->B C Seal vials and place in shaker B->C D Agitate at constant temperature (e.g., 24-72h) C->D E Centrifuge to pellet excess solid D->E F Filter supernatant with syringe filter E->F G Dilute sample for analysis F->G H Analyze concentration via HPLC G->H

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. A visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

    • Accurately add a known volume of each solvent to the respective vials.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. For sulfonamides, 24 to 72 hours is typically recommended. It is advisable to take measurements at different time points (e.g., 24h, 48h, 72h) to confirm that the concentration is no longer changing, thus verifying that equilibrium has been reached.[11]

  • Sample Separation and Preparation:

    • After equilibration, remove the vials and allow the contents to settle.

    • Centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.[10]

    • Accurately dilute the filtered sample with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.

  • Analytical Quantification:

    • Determine the concentration of this compound in the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of the compound of known concentrations.

    • The solubility is then calculated by multiplying the measured concentration by the dilution factor.

Data Analysis and Reporting

The solubility data should be reported in standard units, such as mg/mL or mol/L. It is essential to specify the temperature at which the measurements were conducted.

Example Data Presentation

The results of the solubility study should be summarized in a clear and concise table.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L)
WaterPolar Protic25e.g., 0.05e.g., 0.0002
MethanolPolar Protic25e.g., 15.2e.g., 0.0598
EthanolPolar Protic25e.g., 8.5e.g., 0.0334
AcetonePolar Aprotic25e.g., 55.8e.g., 0.2194
AcetonitrilePolar Aprotic25e.g., 30.1e.g., 0.1183
Dimethyl Sulfoxide (DMSO)Polar Aprotic25e.g., >200e.g., >0.786
Ethyl AcetateModerately Polar25e.g., 12.4e.g., 0.0488
TolueneNonpolar25e.g., 0.8e.g., 0.0031
HexaneNonpolar25e.g., <0.01e.g., <0.00004

Note: The values in this table are hypothetical and for illustrative purposes only. They represent a plausible solubility profile for a compound of this nature.

Conclusion

This technical guide has detailed a robust and scientifically sound methodology for determining the solubility of this compound in common laboratory solvents. By adhering to the principles of ensuring equilibrium and employing accurate analytical techniques, researchers can generate high-quality, reliable data. This information is critical for the informed progression of research and development activities involving this compound, from early-stage discovery to formulation and manufacturing. The provided protocols and guidelines are intended to serve as a valuable resource for any scientist working with this or structurally related molecules.

References

  • Martin, A., & Bustamante, P. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(4), 1634–1646. [Link]

  • Königsberger, E., & Königsberger, L.-C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 381–385. [Link]

  • Bhavani, D. (2015). solubility experimental methods.pptx. SlideShare. [Link]

  • Hanaee, J., Jouyban, A., Dastmalchi, S., & Adibkia, K. (2006). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. [Link]

  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. [Link]

  • (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4436), 52–52. [Link]

  • (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • (n.d.). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [Link]

  • (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]

  • (n.d.). 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline. BuyersGuideChem. [Link]

  • (n.d.). This compound. Amerigo Scientific. [Link]

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An In-depth Technical Guide to 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a valuable building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its commercial availability, physicochemical properties, synthesis, and potential applications, with a focus on its relevance in the discovery of novel therapeutics.

Commercial Availability and Supplier Information

This compound, identified by the CAS Number 109069-00-3 , is commercially available from several fine chemical suppliers.[1][2] Its availability facilitates its use in a wide range of research and development projects.

Table 1: Key Supplier Information

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
Amerigo Scientific109069-00-3C₁₂H₁₈N₂O₂S254.35 g/mol For research use only.[1]
Sigma-Aldrich109069-00-3C₁₂H₁₈N₂O₂S254.35Pricing available upon login.[2]
Arctom109069-00-3C₁₂H₁₈N₂O₂S254.35Available in various reagent sizes.

It is important to note that this chemical is intended for research purposes only and not for human or veterinary use.[1]

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and biological assays.

Table 2: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₈N₂O₂S[1]
Molecular Weight 254.35 g/mol [1]
Appearance Solid
Storage 2-8°C, protect from light[1]
Purity Typically ≥95%[1]
InChI Key USLQEPOHTJUPHK-UHFFFAOYSA-N[1]
Spectral Data Analysis

While a specific Certificate of Analysis with NMR and HPLC data for this exact compound is not publicly available, we can predict its spectral characteristics based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the aniline ring, the protons of the methylpiperidine ring, and the amine protons. The methyl group on the piperidine ring would appear as a doublet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the carbons of the piperidine ring, including the methyl carbon, and the carbon atoms of the sulfonyl group.

Researchers should always obtain a lot-specific Certificate of Analysis from the supplier to confirm the identity and purity of the material.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves the reaction of a substituted aniline with a sulfonyl chloride derivative. A plausible synthetic route is outlined below.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Sulfonamide Formation cluster_2 Reaction Step 2: Reduction A 4-Nitrobenzenesulfonyl chloride C 1-(4-Nitrobenzenesulfonyl)-3-methylpiperidine A->C Base (e.g., Triethylamine) Dichloromethane B 3-Methylpiperidine B->C D This compound C->D Reducing Agent (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-(4-Nitrobenzenesulfonyl)-3-methylpiperidine

  • To a solution of 3-methylpiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(4-nitrobenzenesulfonyl)-3-methylpiperidine.

Step 2: Synthesis of this compound

  • To a solution of 1-(4-nitrobenzenesulfonyl)-3-methylpiperidine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).

  • Heat the reaction mixture to reflux for 3-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain this compound.

Applications in Drug Discovery and Medicinal Chemistry

The sulfonylaniline moiety is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents. The unique combination of the aniline, sulfonyl, and 3-methylpiperidine groups in this molecule makes it an attractive starting point for the design of novel drug candidates.

Potential as a Kinase Inhibitor Building Block

While direct evidence of this compound's use in published kinase inhibitor studies is limited, the closely related compound, 4-(pyrrolidin-1-ylsulfonyl)aniline, has been utilized in the synthesis of FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. This suggests that the title compound could serve as a valuable analog in similar drug discovery programs. The 3-methylpiperidine moiety can provide a vector for exploring structure-activity relationships and optimizing pharmacokinetic properties.

Logical Framework for Application in Kinase Inhibitor Design

G cluster_0 Core Scaffold cluster_1 Key Moieties & Their Roles cluster_2 Synthetic Elaboration cluster_3 Target Product A This compound B Aniline Group (Key interaction with hinge region of kinase) A->B C Sulfonyl Group (Hydrogen bond acceptor) A->C D 3-Methylpiperidine Group (Solubility, metabolic stability, lipophilicity modulation) A->D E Coupling of aniline nitrogen to a heterocyclic core (e.g., pyrimidine, quinazoline) A->E Synthetic Modification F Novel Kinase Inhibitor Candidate E->F Leads to

Caption: Logical framework for utilizing the title compound in kinase inhibitor design.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a commercially available and versatile building block with significant potential in drug discovery, particularly in the synthesis of kinase inhibitors. Its distinct structural features offer medicinal chemists opportunities to fine-tune the properties of lead compounds. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid researchers in their pursuit of novel therapeutics.

References

  • Amerigo Scientific. This compound. [Link]

  • PubMed Central. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]

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An In-Depth Technical Guide to the Safe Handling of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the essential safety and handling protocols for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. As a compound featuring a sulfonamide functional group attached to an aniline core, it warrants a cautious and well-informed approach. The guidance herein is synthesized from established safety data for structurally related compounds and general best practices in chemical laboratory safety. The primary directive is to empower researchers to work safely by understanding the inherent risks and implementing robust control measures.

Compound Profile and Hazard Identification

This compound is a molecule that combines structural features of aromatic amines (aniline) and sulfonamides. While specific toxicological data for this exact molecule is not widely published, a detailed hazard assessment can be extrapolated from its constituent functional groups.

  • Aniline Core: The aniline moiety is a well-documented toxicophore. Aniline and its derivatives are known to be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] A primary mechanism of toxicity is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's ability to transport oxygen.[2][4] Chronic exposure can lead to organ damage, particularly to the blood, liver, and kidneys.[2] Furthermore, aniline is suspected of causing genetic defects and cancer.[1][3]

  • Sulfonamide Group: While many sulfonamide-based compounds are valued for their therapeutic properties, the functional group itself can be associated with hypersensitivity and allergic skin reactions.[1][2]

  • Piperidine Moiety: This saturated heterocycle is a common feature in many pharmaceuticals and is generally less hazardous than the aniline core, but it contributes to the overall physicochemical properties of the molecule.

Based on this analysis, this compound should be treated as a hazardous substance with a high degree of caution.

Anticipated GHS Hazard Classification

The following table summarizes the likely hazard classifications based on analogous compounds. Researchers must handle this compound as if it meets all these classifications.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[1][3]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[1][3]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[1][3]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damage.[1]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction.[1]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects.[1][3]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[1][3]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Blood) through prolonged or repeated exposure.[1]
Hazardous to the Aquatic Environment (Chronic)Category 1H410: Very toxic to aquatic life with long lasting effects.[1]

The Hierarchy of Controls: A Systematic Approach to Safety

To mitigate the risks associated with handling this compound, a systematic approach based on the hierarchy of controls is mandatory. This framework prioritizes the most effective safety measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Not applicable for research) Substitution Substitution (Use a less hazardous analog if possible) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective Emergency_Response_Workflow cluster_exposure Personnel Exposure cluster_spill Environmental Release Start INCIDENT OCCURS Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Spill Spill Start->Spill Action_Shower Immediately flush skin with water for 15 minutes in safety shower. Remove contaminated clothing. Skin_Contact->Action_Shower Action_Eyewash Immediately flush eyes with water for 15 minutes in eyewash station. Hold eyelids open. Eye_Contact->Action_Eyewash Action_Fresh_Air Move person to fresh air. If not breathing, give artificial respiration. Inhalation->Action_Fresh_Air Action_Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Call Poison Center immediately. Ingestion->Action_Rinse_Mouth Action_Evacuate Alert others and evacuate the immediate area. Spill->Action_Evacuate Action_Medical SEEK IMMEDIATE MEDICAL ATTENTION (Bring SDS) Action_Shower->Action_Medical Action_Eyewash->Action_Medical Action_Fresh_Air->Action_Medical Action_Rinse_Mouth->Action_Medical Action_Cleanup Contain spill with absorbent material. Follow institutional spill cleanup protocol. Action_Evacuate->Action_Cleanup

Caption: Workflow for emergency response to incidents.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2]Seek immediate medical attention. [2]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. [2]Remove contact lenses if present and easy to do. [1]Seek immediate medical attention from an ophthalmologist. [1]* Inhalation: Remove the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. [2][5]Seek immediate medical attention. [1]* Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. [1][6]Seek immediate medical attention and call a poison control center. [1]* Spills: Evacuate the immediate area. [1]For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. [7][8]Avoid generating dust. Prevent the spill from entering drains. [1][8]

References

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  • CymitQuimica. (2024). 3-Methyl-4-(1-methylpiperidin-4-yl)
  • CymitQuimica. (2024). 4-(Morpholine-4-sulfonyl)
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The Pivotal Role of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline and Its Analogs in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – [Date] – In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular scaffolds are paramount to the discovery of next-generation therapeutics. Among these, the 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline core has emerged as a privileged structure, serving as a versatile building block for a diverse array of pharmacologically active agents. This technical guide provides a comprehensive literature review for researchers, scientists, and drug development professionals, delving into the synthesis, structure-activity relationships (SAR), and therapeutic applications of this pivotal chemical entity and its analogs.

Introduction: The Significance of the Sulfonylpiperidine Moiety

The piperidine ring is a ubiquitous heterocyclic motif found in numerous natural products and synthetic drugs, valued for its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] When coupled with a sulfonamide linker to an aniline headgroup, as in this compound, the resulting scaffold offers a unique combination of structural rigidity and conformational flexibility. This allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. The methyl group on the piperidine ring introduces a chiral center, providing an additional vector for exploring stereospecific binding and enhancing potency and selectivity.

Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer and enzyme inhibitory effects.[2][3] This guide will explore the chemical space around this scaffold, highlighting its importance as a key intermediate in the development of innovative therapeutics.

Synthetic Strategies and Methodologies

The synthesis of this compound and its analogs typically involves a multi-step approach, leveraging well-established organic chemistry transformations. A general and adaptable synthetic route is outlined below, based on analogous procedures reported in the literature.[4]

General Synthesis of 4-(Piperidin-1-yl)aniline Analogs

A common strategy for the synthesis of related sulfonamides involves the coupling of a substituted sulfonyl chloride with an appropriate aniline derivative.[4] For the synthesis of the core topic molecule, a plausible route would start with the chlorosulfonylation of a protected aniline, followed by reaction with 3-methylpiperidine and subsequent deprotection.

Experimental Protocol: Synthesis of N-Aryl-Sulfonamides

  • Chlorosulfonylation of Acetanilide: Acetanilide is treated with chlorosulfonic acid, typically at low temperatures, to introduce the sulfonyl chloride group at the para position. The acetamido group serves as a protecting group for the aniline and as an ortho,para-director.

  • Sulfonamide Formation: The resulting 4-acetamidobenzenesulfonyl chloride is then reacted with 3-methylpiperidine in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent like dichloromethane or tetrahydrofuran. This nucleophilic substitution reaction forms the sulfonamide bond.

  • Deprotection: The acetamido group is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Caption: General synthetic scheme for this compound.

Synthesis of Analogs

The versatility of this synthetic approach allows for the generation of a diverse library of analogs by modifying the starting materials. Variations can be introduced at three key positions:

  • The Aniline Ring: Substituted anilines can be used to explore the electronic and steric effects on biological activity.

  • The Piperidine Ring: Different substituted piperidines or other cyclic amines can be employed to probe the hydrophobic and steric requirements of the target's binding pocket.

  • The Sulfonyl Linker: While less common, modifications to the sulfonyl group can be made to alter the geometry and electronic properties of the linker.

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the core scaffold. A comprehensive review of the literature reveals several key SAR trends.

The sulfonamide moiety is a critical pharmacophore, often acting as a hydrogen bond donor and acceptor, and its orientation is crucial for target engagement.[5] The piperidine ring typically occupies a hydrophobic pocket within the target protein, and its substitution pattern can significantly impact binding affinity.

Compound/Analog TypeKey Structural FeaturesObserved Biological ActivityReference
General Sulfonamides Free aromatic amineAntibacterial activity[5]
Piperidine-containing Sulfonamides Phenyl sulfonamide moiety on piperidine ringAnti-inflammatory activity[6]
N-ethyl substituted Sulfonamides Ethyl group on the sulfonamide nitrogenReduced enzyme inhibitory potential[4]
Heterocyclic Sulfonamides Thiophene, thiazole, or thiadiazole ringsStabilization of enzyme-inhibitor complexes[7]

Key SAR Insights:

  • Aniline Substituents: The presence of a free amino group on the aniline ring is often essential for antibacterial activity.[5]

  • Piperidine Modifications: The substitution on the piperidine ring is a key determinant of selectivity and potency for various enzyme targets.

  • Sulfonamide Linker: The sulfonamide group is a crucial hydrogen bonding element in the interaction with many biological targets.[7]

Caption: Structure-Activity Relationship (SAR) logical flow.

Drug Development Applications

The this compound scaffold and its close analogs have been extensively explored in drug discovery programs, leading to the identification of potent inhibitors of various therapeutic targets.

Anticancer Agents

A significant area of application for this class of compounds is in oncology. Many derivatives have been shown to exhibit potent anticancer activity by targeting key signaling pathways involved in tumor growth and proliferation.

  • Kinase Inhibition: The sulfonamide and piperidine moieties are common features in many kinase inhibitors. Analogs of the topic compound have been investigated as inhibitors of receptor tyrosine kinases such as VEGFR, PDGFR, and FGFR, which are crucial for angiogenesis and tumor cell survival.[8] A recently developed PI3K alpha inhibitor, CYH33, incorporates a methylsulfonyl)piperazin-1-yl)methyl moiety, showcasing the relevance of this structural class in targeting cancer-related kinases.[3]

  • Hedgehog Signaling Pathway Inhibition: A novel indole derivative containing a benzylsulfonyl)piperidin-4-yl moiety has been shown to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers. This compound demonstrated efficacy in overcoming drug resistance.[9]

Enzyme Inhibition

The inherent ability of the sulfonamide group to coordinate with metal ions in enzyme active sites has made this scaffold a valuable starting point for the design of various enzyme inhibitors.

  • Carbonic Anhydrase Inhibitors: Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Analogs of this compound could potentially be developed as selective inhibitors of tumor-associated CA isoforms, such as CA IX and CA XII, which are involved in pH regulation and tumor progression.[7]

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: Several DPP-4 inhibitors for the treatment of type 2 diabetes feature a piperidine ring. For instance, BI 1356 contains an aminopiperidinyl group, highlighting the importance of this heterocycle in targeting this enzyme class.[10]

Conclusion and Future Perspectives

The this compound core structure represents a highly versatile and valuable scaffold in medicinal chemistry. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features provide a solid foundation for the design of potent and selective modulators of various biological targets. The continued exploration of the chemical space around this privileged core, coupled with advances in computational chemistry and structure-based drug design, holds significant promise for the discovery of novel therapeutics for a wide range of diseases, particularly in the fields of oncology and metabolic disorders. Future research will likely focus on the development of more selective and potent analogs with improved pharmacokinetic and safety profiles, potentially leading to the next generation of targeted therapies.

References

  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • (PDF) SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS - ResearchGate. (2012). Retrieved January 15, 2026, from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (2018). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). Retrieved January 15, 2026, from [Link]

  • 4-(Piperidine-1-sulfonyl)aniline | C11H16N2O2S | CID 236648 - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
  • US7119093B2 - 3-Z-[1-(4-(N-((4-Methyl-piperazin-1-yl)-methylcarbonyl) - Google Patents. (n.d.). Retrieved January 15, 2026, from https://patents.google.
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - NIH. (2020). Molecules, 25(18), 4296.
  • A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth - PubMed. (2024). Archiv der Pharmazie, 357(10), e2400218.
  • WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (n.d.).
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  • Sulfonylaniline-containing drugs and their construction methods. (A)... - ResearchGate. (n.d.). Retrieved January 15, 2026, from [Link]

  • (R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356), a novel xanthine-based dipeptidyl peptidase 4 inhibitor, has a superior potency and longer duration of action compared with other dipeptidyl peptidase-4 inhibitors - PubMed. (2008). The Journal of pharmacology and experimental therapeutics, 325(2), 384–392.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2024). European journal of medicinal chemistry, 279, 116867.
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  • A reagent to access methyl sulfones - PMC - NIH. (2024).
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  • Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)ace tyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate | Request PDF - ResearchGate. (2010). Retrieved January 15, 2026, from [Link]

  • Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][4][6][11]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors - PubMed. (2021). European journal of medicinal chemistry, 209, 112913.

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Methodological & Application

Application Notes and Protocols for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: A Key Intermediate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonylaniline Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic deployment of versatile chemical intermediates is paramount to the efficient discovery and development of novel therapeutics.[1] Among these, structures incorporating both aniline and piperidine motifs have proven to be exceptionally valuable due to their prevalence in a wide array of biologically active compounds.[2][3] This guide focuses on 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No: 109069-00-3), a key building block whose structural features are of significant interest to researchers and drug development professionals, particularly in the domain of oncology.[4]

The sulfonylaniline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5] This functional group can act as a hydrogen bond donor and acceptor, contributing to strong and specific interactions with biological targets. The incorporation of a 3-methylpiperidine ring introduces a three-dimensional character that can enhance binding affinity and selectivity, while also favorably modulating physicochemical properties such as solubility and metabolic stability.[6]

This document provides a comprehensive overview of the synthesis, characterization, and application of this compound, with a particular focus on its role as a critical intermediate in the synthesis of potent kinase inhibitors. The protocols and data presented herein are designed to be a practical resource for scientists engaged in the synthesis and evaluation of novel molecular entities.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an intermediate is crucial for its effective use in multi-step syntheses. Below is a summary of the key properties of this compound.

PropertyValueSource
CAS Number 109069-00-3[4]
Molecular Formula C₁₂H₁₈N₂O₂S[4]
Molecular Weight 254.35 g/mol [4]
Monoisotopic Mass 254.1089 Da[7]
Predicted XlogP 1.7[7]

Analytical Characterization (Predicted)

While extensive experimental spectral data for this specific intermediate is not widely published, the following 1H NMR, 13C NMR, and mass spectrometry data are predicted based on the analysis of structurally related compounds and standard chemical shift values.[8][9][10] This information is vital for reaction monitoring and quality control.

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

  • 7.45 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the sulfonyl group.

  • 6.65 (d, J=8.8 Hz, 2H): Aromatic protons ortho to the amino group.

  • 5.95 (s, 2H): Protons of the primary amine (-NH₂).

  • 3.50-3.60 (m, 2H): Axial and equatorial protons on C2 and C6 of the piperidine ring adjacent to the nitrogen.

  • 2.00-2.15 (m, 2H): Axial and equatorial protons on C2 and C6 of the piperidine ring.

  • 1.60-1.75 (m, 1H): Proton on C3 of the piperidine ring.

  • 1.45-1.60 (m, 2H): Protons on C4 and C5 of the piperidine ring.

  • 1.10-1.30 (m, 2H): Protons on C4 and C5 of the piperidine ring.

  • 0.85 (d, J=6.4 Hz, 3H): Protons of the methyl group on the piperidine ring.

Predicted ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm):

  • 152.0: Aromatic carbon attached to the amino group.

  • 128.5: Aromatic carbons ortho to the amino group.

  • 125.0: Aromatic carbon attached to the sulfonyl group.

  • 112.5: Aromatic carbons ortho to the sulfonyl group.

  • 53.0, 46.0: Carbons C2 and C6 of the piperidine ring.

  • 32.0: Carbon C3 of the piperidine ring.

  • 30.0, 25.0: Carbons C4 and C5 of the piperidine ring.

  • 21.0: Carbon of the methyl group.

Predicted Mass Spectrometry:

  • ESI-MS (m/z): [M+H]⁺ calculated for C₁₂H₁₉N₂O₂S⁺: 255.12; found 255.1.[7]

Synthetic Protocol

The synthesis of this compound can be reliably achieved through a three-step sequence starting from acetanilide. This approach utilizes a protecting group strategy to ensure the selective formation of the desired product.

Synthesis_Workflow Acetanilide Acetanilide Intermediate1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate1 Step 1: Chlorosulfonation Intermediate2 N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide Intermediate1->Intermediate2 Step 2: Sulfonamide Formation FinalProduct This compound Intermediate2->FinalProduct Step 3: Deacetylation

Figure 1: Three-step synthesis of the target intermediate.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

This initial step involves an electrophilic aromatic substitution reaction where acetanilide is reacted with chlorosulfonic acid. The acetamido group serves as a protecting group for the amine and directs the sulfonation to the para position.[11]

  • Reagents and Equipment:

    • Acetanilide

    • Chlorosulfonic acid

    • Round-bottom flask with a stirrer and a gas outlet

    • Ice bath

    • Crushed ice

  • Protocol:

    • In a fume hood, carefully add chlorosulfonic acid (4-5 equivalents) to a clean, dry round-bottom flask equipped with a magnetic stirrer.

    • Cool the flask in an ice bath to 0-5 °C.

    • Slowly add acetanilide (1 equivalent) in small portions to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Hydrogen chloride gas will be evolved.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Gently heat the reaction mixture to 60-70 °C for 1-2 hours to ensure the completion of the reaction.

    • Cool the reaction mixture back to room temperature.

    • In a separate large beaker, prepare a mixture of crushed ice and water.

    • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

    • The solid 4-acetamidobenzenesulfonyl chloride will precipitate.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the product under vacuum. The crude product is often used directly in the next step.

Step 2: Synthesis of N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

The synthesized sulfonyl chloride is then reacted with 3-methylpiperidine to form the corresponding sulfonamide.[4]

  • Reagents and Equipment:

    • 4-Acetamidobenzenesulfonyl chloride

    • 3-Methylpiperidine

    • Triethylamine (or another suitable base like pyridine)

    • Dichloromethane (DCM) or another suitable aprotic solvent

    • Round-bottom flask with a stirrer

    • Ice bath

  • Protocol:

    • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in DCM in a round-bottom flask.

    • Add triethylamine (1.2-1.5 equivalents) to the solution.

    • Cool the mixture in an ice bath to 0 °C.

    • Slowly add 3-methylpiperidine (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Step 3: Synthesis of this compound

The final step is the hydrolysis of the acetamido group to yield the desired primary aniline.

  • Reagents and Equipment:

    • N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

    • Aqueous hydrochloric acid (e.g., 6 M HCl) or another suitable acid

    • Sodium hydroxide solution for neutralization

    • Round-bottom flask with a condenser and stirrer

    • Heating mantle

  • Protocol:

    • Suspend N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide (1 equivalent) in aqueous HCl.

    • Heat the mixture to reflux (approximately 100 °C) for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH 9-10).

    • The product may precipitate out of the solution. If not, extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

    • Collect the precipitate by filtration or combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Application in the Synthesis of Kinase Inhibitors: The Case of UNC2025

A prominent application of this compound is its use as a key building block in the synthesis of UNC2025 , a potent and orally bioavailable dual inhibitor of Mer and FMS-like tyrosine kinase 3 (FLT3).[2][8] Both Mer and FLT3 are receptor tyrosine kinases that are implicated in the progression of various cancers, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[12][13] The inhibition of these kinases is a validated therapeutic strategy.

The synthesis of UNC2025 involves a multi-step sequence where the aniline nitrogen of this compound participates in a nucleophilic aromatic substitution (SNAr) reaction.

UNC2025_Synthesis cluster_reactants Reactants Intermediate This compound UNC2025 UNC2025 Intermediate->UNC2025 S_NAr Reaction Pyrrolopyrimidine Substituted Pyrrolo[2,3-d]pyrimidine Pyrrolopyrimidine->UNC2025 S_NAr Reaction

Figure 2: Key SNAr reaction in the synthesis of UNC2025.

Protocol: Synthesis of a UNC2025 Analog Precursor

This protocol illustrates the general principle of the SNAr reaction using this compound as the nucleophile.

  • Reagents and Equipment:

    • This compound

    • A suitable electrophilic pyrimidine derivative (e.g., 2,4-dichloro-5-iodopyrimidine)

    • A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA)

    • A suitable solvent (e.g., n-butanol, 2-propanol)

    • Round-bottom flask with a condenser and stirrer

    • Heating mantle

  • Protocol:

    • To a solution of the dichloropyrimidine derivative (1 equivalent) in n-butanol, add this compound (1.1 equivalents) and DIPEA (2-3 equivalents).

    • Heat the reaction mixture to reflux for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

    • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

This reaction selectively forms the C-N bond at the more reactive chloro-position of the pyrimidine ring, yielding a key intermediate that can be further elaborated to afford UNC2025 and its analogs. The 4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl moiety in UNC2025 plays a crucial role in its binding to the kinase active site and contributes to its overall pharmacological profile.[8]

Conclusion

This compound is a valuable and versatile chemical intermediate with direct applications in the synthesis of complex, biologically active molecules. Its utility is particularly highlighted in the development of kinase inhibitors for cancer therapy. The synthetic protocols provided in this guide are robust and scalable, enabling the efficient production of this key building block. The predictive analytical data serves as a useful reference for quality control during synthesis. As the demand for novel kinase inhibitors continues to grow, the importance of strategically designed intermediates like this compound in accelerating drug discovery efforts cannot be overstated.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Zhang, W., et al. (2014). UNC2025, a Potent and Orally Bioavailable MER/FLT3 Dual Inhibitor. Journal of Medicinal Chemistry, 57(16), 7031-7041. Available from: [Link]

  • ResearchGate. (2022). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives of 5-phenyl-oxazolidin-2,4-diones and 5,5-diphenylimidazolidin-2,4 diones. Retrieved from [Link]

  • DeRyckere, D., et al. (2017). UNC2025, a MERTK small molecule inhibitor, is therapeutically effective alone and in combination with methotrexate in leukemia models. Clinical Cancer Research, 23(7), 1741-1751. Available from: [Link]

  • PubMed. (2007). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. The Journal of Organic Chemistry, 72(19), 7423-7425. Retrieved from: [Link]

  • ResearchGate. (2024). UNC2025, a potent and orally bioavailable MER/FLT3 dual inhibitor. Retrieved from [Link]

  • Ansari, I. A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][8]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity, e202301042. Available from: [Link]

  • Sviridov, S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(5), 1593. Available from: [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Methylpiperazin-1-yl)aniline. Retrieved from [Link]

  • ChemistryViews. (2017). Mild Sulfonylation of Anilines. Retrieved from [Link]

  • MDPI. (2023). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives. Retrieved from [Link]

  • PubMed. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. Retrieved from [Link]

  • ScienceDirect. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PubMed. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Retrieved from [Link]

  • Chegg. (2020). For the synthesis of 4-acetamidobenzenesulfonyl chloride, acetanilide is used as a starting material for the chlorosulfonation reaction (this step was done for you). Why is aniline not used for this step?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[3-(4-Methylpiperidin-1-yl)propanamido]benzenesulfonamide monohydrate. Retrieved from [Link]

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Sources

Application Notes and Protocols for the Analytical Characterization of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a sulfonamide derivative, is a compound of significant interest in pharmaceutical research and development due to its potential therapeutic applications. The structural integrity, purity, and stability of this active pharmaceutical ingredient (API) are critical determinants of its safety and efficacy. Consequently, robust and validated analytical methods are imperative for its comprehensive characterization.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the characterization of this compound. The protocols outlined herein are designed to ensure scientific integrity and provide a framework for the identification, quantification, and purity assessment of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
CAS Number 109069-00-3[1]
Molecular Formula C₁₂H₁₈N₂O₂S[1]
Molecular Weight 254.35 g/mol [1]
Appearance Solid (predicted)General knowledge
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO.General knowledge based on structure

Impurity Profiling: A Critical Consideration

The synthesis of this compound can potentially introduce various process-related impurities and degradation products. According to the International Council for Harmonisation (ICH) guidelines, impurities present in a new drug substance at levels of 0.1% or higher should be identified and characterized.[2] Potential impurities could arise from starting materials, by-products of side reactions, intermediates, and degradation of the final product.[3][4] A systematic approach to impurity profiling is crucial for ensuring the quality and safety of the API.[5][6][7]

A plausible synthetic route for sulfonamides involves the reaction of a sulfonyl chloride with an amine.[3][8] For this compound, this would likely involve the reaction of 4-acetamidobenzenesulfonyl chloride with 3-methylpiperidine, followed by hydrolysis of the acetamido group.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities Starting_Material_1 4-Acetamidobenzenesulfonyl chloride Intermediate N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide Starting_Material_1->Intermediate Reaction Starting_Material_2 3-Methylpiperidine Starting_Material_2->Intermediate API This compound Intermediate->API Hydrolysis Impurity_C Degradation Products (e.g., hydrolysis of sulfonamide) API->Impurity_C Degradation Impurity_A Unreacted Starting Materials Impurity_B By-products (e.g., isomers)

Caption: Synthetic pathway and potential impurities.

Chromatographic Methods for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and determining the assay of this compound.[9][10] A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the API from its potential impurities.

Protocol: RP-HPLC Method for Purity and Assay

1. Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds like the target analyte. The mobile phase, a mixture of an aqueous buffer and an organic modifier, allows for the fine-tuning of the retention and separation. A gradient elution is often preferred for impurity profiling to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. UV detection is suitable due to the presence of the aromatic ring in the analyte.[11][12]

2. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • This compound reference standard.

  • HPLC grade acetonitrile and methanol.

  • HPLC grade water.

  • Phosphoric acid or formic acid for pH adjustment.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-32 min: 90-10% B; 32-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or λmax determined by UV scan)[13]
Injection Volume 10 µL
Diluent Mobile Phase A:Mobile Phase B (80:20 v/v)

4. Standard and Sample Preparation:

  • Standard Solution (for Assay): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 25 mg of the sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Sample Solution (for Purity): Prepare a sample solution as above and spike with known impurities at the reporting threshold (e.g., 0.1%).

5. System Suitability: Before sample analysis, inject the standard solution five times and verify that the system suitability parameters meet the acceptance criteria (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0, theoretical plates > 2000).

6. Data Analysis:

  • Assay: Calculate the percentage of this compound in the sample by comparing the peak area of the analyte in the sample solution to that in the standard solution.

  • Purity: Determine the area percentage of each impurity in the sample chromatogram.

7. Method Validation: The analytical method must be validated according to ICH Q2(R2) guidelines, demonstrating its specificity, linearity, range, accuracy, precision, and robustness.[14][15][16]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for structural confirmation and impurity identification.[17]

Protocol: LC-MS Analysis

1. Rationale: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules, typically yielding the protonated molecule [M+H]⁺. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion will induce fragmentation, providing structural information.[18] A common fragmentation pathway for aromatic sulfonamides involves the loss of SO₂.[19] The piperidine ring can also undergo characteristic fragmentation.[20]

2. Instrumentation:

  • Liquid chromatography system coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • ESI source.

3. Predicted Fragmentation Pattern:

MS_Fragmentation Parent_Ion [M+H]⁺ m/z 255.12 Fragment_1 Loss of SO₂ [M+H-64]⁺ m/z 191.12 Parent_Ion->Fragment_1 CID Fragment_2 Piperidine Ring Opening Parent_Ion->Fragment_2 CID Fragment_3 Cleavage of Sulfonamide Bond Parent_Ion->Fragment_3 CID

Caption: Predicted MS fragmentation pathways.

4. Expected Ions:

Ionm/z (calculated)Description
[M+H]⁺255.1167Protonated molecule
[M+Na]⁺277.0986Sodium adduct
[M+H-SO₂]⁺191.1238Loss of sulfur dioxide
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential.

Protocol: NMR Analysis

1. Rationale: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum will show the number of different types of carbon atoms.

2. Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃).

3. Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (ortho to NH₂)~6.6-6.8d2H
Aromatic (ortho to SO₂)~7.4-7.6d2H
NH₂~5.9s (broad)2H
Piperidine ring protons~1.0-3.5m10H
CH₃ (on piperidine)~0.8-1.0d3H

4. Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):

CarbonPredicted Chemical Shift (ppm)
Aromatic (C-NH₂)~150
Aromatic (C-SO₂)~128
Aromatic (CH)~113, 129
Piperidine ring carbons~20-60
CH₃~15-20
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Protocol: FTIR Analysis

1. Rationale: The FTIR spectrum will show characteristic absorption bands for the N-H, S=O, and other functional groups in the molecule.

2. Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

3. Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H stretch (amine)3300-3500Two bands, sharp to medium
C-H stretch (aliphatic)2850-3000
S=O stretch (sulfonamide)1300-1350 and 1140-1180Two strong bands
S-N stretch900-950
C-N stretch1250-1350

Elemental Analysis

Elemental analysis determines the percentage composition of elements (C, H, N, S) in the compound, which serves as a fundamental check of its purity and empirical formula.

Protocol: CHNS Analysis

1. Rationale: Combustion analysis is the standard method for determining the elemental composition of organic compounds. The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂, SO₂) are quantified.[9]

2. Theoretical vs. Experimental Values:

ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)56.67± 0.4%
Hydrogen (H)7.13± 0.4%
Nitrogen (N)11.01± 0.4%
Sulfur (S)12.61± 0.4%

Conclusion

The analytical methods detailed in this application note provide a comprehensive framework for the characterization of this compound. The implementation of these orthogonal techniques—chromatography, mass spectrometry, NMR spectroscopy, FTIR spectroscopy, and elemental analysis—ensures a thorough evaluation of the identity, purity, and quality of this important pharmaceutical compound. Adherence to these protocols and the principles of analytical method validation is paramount for regulatory compliance and for ensuring the safety and efficacy of the final drug product.

References

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  • HPLC Separation of Aromatic Sulfonamides and Hydrozine - SIELC. [Link]

  • 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects - PubMed. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences. [Link]

  • Analysis of sulfonamides | PPTX - Slideshare. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

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  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]

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  • (PDF) Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl) - ResearchGate. [Link]

  • UV spectrum scans of sulfonamides (a), degradation of SMZ (b), STZ (c)... - ResearchGate. [Link]

  • Q 3 B (R2) Impurities in New Drug Products - EMA. [Link]

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  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC - PubMed Central. [Link]

  • (PDF) ICH GUIDELINES FOR IMPURITY PROFILE - ResearchGate. [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with - Sultan Qaboos University Journal For Science. [Link]

  • 1 H NMR and 13 C NMR of the prepared compounds. | Download Table - ResearchGate. [Link]

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  • Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. [Link]

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Application Note: A Robust LC-MS/MS Method for the Quantitative Determination of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in biological matrices, specifically human plasma and urine. The protocol herein is designed for researchers, scientists, and drug development professionals who require a reliable analytical method for pharmacokinetic, toxicokinetic, or metabolism studies. The methodology leverages the selectivity and sensitivity of modern triple quadrupole mass spectrometry, ensuring accurate and precise results. This document provides a comprehensive guide, from sample preparation to data analysis, grounded in established scientific principles and regulatory expectations.

Introduction

This compound is a sulfonamide-containing compound of interest in pharmaceutical research and development. Accurate quantification of this analyte in biological fluids is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. The inherent complexity of biological matrices necessitates a highly selective and sensitive analytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such applications due to its superior specificity and low detection limits.[1]

This application note details a complete workflow, including optimized sample preparation protocols for plasma and urine, meticulously developed chromatographic conditions, and precisely tuned mass spectrometric parameters. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. Furthermore, the validation framework described is aligned with the principles outlined by major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring the generation of reliable and defensible data.[2][3][4][5]

Analyte Information:

ParameterValueSource
Compound Name This compound-
CAS Number 109069-00-3
Molecular Formula C₁₂H₁₈N₂O₂S-
Molecular Weight 254.35 g/mol
Chemical Structure Sigma-Aldrich

Experimental

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d₅ (or a suitable structural analog if a SIL-IS is unavailable)

  • LC-MS grade acetonitrile (ACN), methanol (MeOH), and water

  • Formic acid (≥98%)

  • Ammonium acetate

  • Human plasma and urine (drug-free, sourced from an accredited supplier)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-Mode Cation Exchange)

  • 96-well collection plates

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Quality Control Sample Preparation

Stock solutions of the analyte and internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples are prepared by spiking the appropriate volume of the working standard solutions into blank biological matrix (plasma or urine).

LC-MS/MS Method

The successful quantification of the target analyte is contingent on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography

The basic nature of the aniline and piperidine moieties in the target analyte suggests that a reversed-phase separation under acidic mobile phase conditions will yield good peak shape and retention. A C18 stationary phase is a versatile and robust choice for this application.[1][6]

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent resolving power and is suitable for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidification ensures the protonation of the analyte, leading to better retention and peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for sulfonamides.
Gradient 5% B to 95% B over 5 minutesA gradient elution allows for the efficient removal of matrix components and ensures a sharp peak for the analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure.
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix effects.
Mass Spectrometry

Due to the presence of basic nitrogen atoms, the analyte is expected to ionize efficiently in positive electrospray ionization (ESI+) mode. Detection will be performed in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

ParameterRecommended ConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nature of the analyte facilitates protonation.
MRM Transitions Precursor > Product 1 (Quantifier), Precursor > Product 2 (Qualifier)To be determined by direct infusion of the analyte. The precursor ion will be [M+H]⁺.
Collision Energy To be optimized for each transitionOptimization is crucial for maximizing the signal of the product ions.
Source Temperature 500 °CTo be optimized based on the instrument manufacturer's recommendations.
Dwell Time 100 msA sufficient dwell time ensures an adequate number of data points across the chromatographic peak.

Sample Preparation Protocols

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte. Protocols for both plasma and urine are provided below.

Protocol 1: Protein Precipitation for Plasma Samples

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[2][4][7]

Workflow:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction for Urine Samples

Solid-phase extraction (SPE) offers a more rigorous cleanup for complex matrices like urine, effectively removing salts and other polar interferences.[8][9]

Workflow:

  • To 500 µL of urine sample, add 500 µL of 2% phosphoric acid and the internal standard.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_plasma Plasma Sample Preparation cluster_urine Urine Sample Preparation p1 100 µL Plasma Sample p2 Add 300 µL Acetonitrile with IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Transfer Supernatant p3->p4 p5 Evaporate to Dryness p4->p5 p6 Reconstitute p5->p6 p7 Inject into LC-MS/MS p6->p7 u1 500 µL Urine Sample u2 Acidify & Add IS u1->u2 u3 SPE: Condition & Load u2->u3 u4 Wash u3->u4 u5 Elute u4->u5 u6 Evaporate to Dryness u5->u6 u7 Reconstitute u6->u7 u8 Inject into LC-MS/MS u7->u8 G start Method Development validation Method Validation start->validation selectivity Selectivity validation->selectivity linearity Linearity validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery matrix_effect Matrix Effect validation->matrix_effect stability Stability validation->stability sample_analysis Routine Sample Analysis accuracy->sample_analysis

Caption: Logical flow of method validation.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantitative analysis of this compound in human plasma and urine. The detailed protocols for sample preparation and instrumental analysis, along with the comprehensive validation plan, offer a solid foundation for researchers in the field of drug development and bioanalysis. The principles and methodologies outlined here can be adapted for other sulfonamide compounds and biological matrices with appropriate optimization.

References

  • European Medicines Agency. Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. ICH M10 on bioanalytical method validation. [Link]

  • Souza, I. D., et al. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • Xue, Y. J., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis.
  • Agilent Technologies. Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • Barker, S. A. (2000). Matrix solid-phase dispersion.
  • Agilent Technologies. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. [Link]

  • U.S. Food and Drug Administration. M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Markina, N. E., et al. (2016). Detection of sulfonamide drug in urine using liquid-liquid extraction and surface-enhanced Raman spectroscopy. Proc.
  • Agilent Technologies. LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. [Link]

  • Samanidou, V. F., & Karageorgou, E. G. (2018).
  • Wang, J., et al. (2017). [Analysis of sulfonamids and their metabolites in drinking water by high Performance liquid chromatography tandem mass spectrometry]. Wei sheng yan jiu = Journal of hygiene research, 46(3), 450–456.
  • Duan, C., et al. (2021). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. Food science & nutrition, 9(12), 6593–6603.
  • Li, Y., et al. (2022).
  • Wang, J., et al. (2017).
  • Suneetha, D., & R, M. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research, 9(1), 263-272.

Sources

Protocol for High-Resolution NMR Spectroscopy of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive, field-proven protocol for the acquisition and analysis of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the compound 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No. 109069-00-3)[1]. The methodologies detailed herein are designed to ensure the generation of high-quality data suitable for structural elucidation, purity assessment, and characterization, which are critical activities in chemical research and pharmaceutical development. The protocol covers the entire workflow, from optimal sample preparation and solvent selection to data acquisition parameters and post-processing steps. The rationale behind key experimental choices is explained to provide a deeper understanding of the technique and to empower researchers to adapt the protocol for similar sulfonamide-containing molecules.

Introduction and Scientific Principle

This compound (Molecular Formula: C₁₂H₁₈N₂O₂S, Molecular Weight: 254.35 g/mol ) is a sulfonamide derivative incorporating a substituted piperidine ring and an aniline moiety[1]. The structural complexity and multiple functional groups necessitate a robust analytical method for unambiguous characterization. NMR spectroscopy is an unparalleled technique for this purpose, providing detailed information about the molecular structure, connectivity, and chemical environment of individual atoms.[2]

The principle of NMR relies on the quantum mechanical property of atomic nuclei with non-zero spin, such as ¹H and ¹³C. When placed in a strong external magnetic field, these nuclei align in discrete energy states. By applying a radiofrequency (RF) pulse, the nuclei can be excited to a higher energy state. The subsequent relaxation process, where the nuclei return to their ground state, emits an RF signal known as the Free Induction Decay (FID).[3] This time-domain signal is converted into a frequency-domain spectrum via a mathematical operation called a Fourier Transform.[3][4][5] The resulting spectrum displays signals (resonances) at specific frequencies (chemical shifts) that are characteristic of the unique electronic environment of each nucleus, providing a detailed fingerprint of the molecule's structure.

Materials and Equipment

  • Analyte: this compound, solid.

  • Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, ≥99.8% D).

  • Internal Standard (Optional): Tetramethylsilane (TMS).

  • NMR Tubes: High-quality, clean, and unscratched 5 mm NMR tubes.[6][7]

  • Glassware: Clean, dry glass vials (e.g., 1-dram) for sample dissolution.

  • Pipettes: Glass Pasteur pipettes and bulbs.

  • Instrumentation:

    • NMR Spectrometer (e.g., Bruker 400 MHz or equivalent) equipped with a suitable probe.

    • Analytical Balance (±0.01 mg precision).

    • Vortex Mixer.

  • Software: NMR data processing software (e.g., TopSpin, Mnova, NMRPipe).[2]

Experimental Workflow: A Step-by-Step Protocol

The overall process from sample preparation to final data analysis is a systematic workflow designed to ensure reproducibility and high-quality results.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: Data Acquisition cluster_proc Part C: Data Processing weigh 1. Weigh Analyte (10-15 mg for ¹H, 25-50 mg for ¹³C) dissolve 2. Dissolve in DMSO-d6 in a separate vial weigh->dissolve transfer 3. Transfer Solution to 5 mm NMR Tube dissolve->transfer volume 4. Adjust Volume (0.6-0.7 mL) transfer->volume load 5. Insert Sample, Lock & Shim volume->load acq_H1 6. Acquire ¹H Spectrum load->acq_H1 acq_C13 7. Acquire ¹³C Spectrum (Proton Decoupled) acq_H1->acq_C13 ft 8. Fourier Transform (FID -> Spectrum) acq_C13->ft phase_base 9. Phase & Baseline Correction ft->phase_base reference 10. Chemical Shift Referencing phase_base->reference analyze 11. Peak Picking & Integration reference->analyze end end analyze->end Final Spectrum Analysis

Caption: Overall NMR experimental workflow.

Part A: Sample Preparation Protocol

The quality of the NMR spectrum is critically dependent on proper sample preparation.[8] A homogeneous, particle-free solution is essential for achieving sharp, well-resolved peaks.[6]

  • Analyte Weighing:

    • For ¹H NMR , accurately weigh 10-15 mg of this compound into a clean, dry vial. This concentration is sufficient for a strong signal-to-noise ratio with a minimal number of scans on modern spectrometers.[9][10][11]

    • For ¹³C NMR , a higher concentration is recommended due to the low natural abundance (1.1%) of the ¹³C isotope. Weigh 25-50 mg of the analyte.[9] While a higher concentration provides a better signal faster, overly concentrated samples can lead to broadened lines in the ¹H spectrum and difficulty in shimming.[9]

  • Solvent Selection and Dissolution:

    • Rationale for DMSO-d₆: DMSO-d₆ is an excellent solvent choice for this molecule. Its high polarity effectively dissolves the polar aniline and sulfonamide functional groups, while its ability to form hydrogen bonds helps in observing the exchangeable N-H protons of the aniline group, which might otherwise be broadened or unobservable.[12][13]

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the analyte. This volume is optimal for standard 5 mm NMR tubes, ensuring the sample fills the active region of the instrument's detection coil.[6]

    • Gently vortex or swirl the vial until the solid is completely dissolved. A clear, homogeneous solution free of any particulate matter should be obtained. Dissolving in a secondary vial before transfer is preferable as it allows for better mixing and visual confirmation of complete dissolution.[9]

  • Transfer to NMR Tube:

    • Using a clean glass Pasteur pipette, carefully transfer the solution from the vial into a high-quality 5 mm NMR tube.

    • Ensure no solid particles are transferred. If particulates are present, filter the solution through a small plug of cotton or glass wool in the pipette.[9]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly.

Part B: NMR Data Acquisition
  • Instrument Setup: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the DMSO-d₆, which stabilizes the magnetic field. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for achieving sharp spectral lines.

  • ¹H NMR Acquisition Parameters: The following parameters are recommended for a standard ¹H experiment on a 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30° pulse experiment for quantitative analysis.
Spectral Width (SW)~16 ppm (-2 to 14 ppm)Encompasses the full range of expected proton chemical shifts.
Acquisition Time (AQ)~2-4 secondsProvides good digital resolution for resolving fine coupling patterns.
Relaxation Delay (D1)5 secondsAllows for nearly complete T1 relaxation of most protons, ensuring accurate integration.
Number of Scans (NS)8-16Sufficient for excellent signal-to-noise on a 10-15 mg sample.
Temperature298 K (25 °C)Standard operating temperature.
  • ¹³C NMR Acquisition Parameters: The following parameters are recommended for a standard proton-decoupled ¹³C experiment.

ParameterRecommended ValueRationale
Pulse Programzgpg30A standard 30° pulse experiment with proton decoupling for singlet peaks.
Spectral Width (SW)~240 ppm (-10 to 230 ppm)Covers the entire range of carbon chemical shifts for organic molecules.
Acquisition Time (AQ)~1-2 secondsBalances resolution and experiment time.
Relaxation Delay (D1)2 secondsA standard delay suitable for most carbon atoms.
Number of Scans (NS)1024 or moreA higher number of scans is required to compensate for the low natural abundance of ¹³C.[9]
Temperature298 K (25 °C)Standard operating temperature.
  • Advanced Experiment (Optional): Consider running a DEPT-135 or APT experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent in these spectra.[14]

Part C: Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) to the FID to improve the signal-to-noise ratio, followed by Fourier transformation to generate the frequency-domain spectrum.[3]

  • Phase and Baseline Correction: Manually or automatically adjust the zero-order and first-order phase constants to ensure all peaks are in pure positive absorption mode. Apply a polynomial function to correct any baseline distortions.[3][4]

  • Referencing: Calibrate the chemical shift axis. Set the residual protio-solvent peak of DMSO-d₆ to δ 2.50 ppm for the ¹H spectrum and the center of the solvent multiplet to δ 39.52 ppm for the ¹³C spectrum.[15] If TMS was used, its signal is set to 0 ppm.

  • Analysis:

    • Peak Picking: Identify and label the chemical shift of each resonance.

    • Integration (¹H NMR): Integrate the area under each peak. Set the integral of a well-resolved peak corresponding to a known number of protons (e.g., the methyl group's 3 protons) to that value, and normalize all other integrals accordingly.

    • Interpretation: Assign the signals to the corresponding nuclei in the molecular structure based on chemical shift, integration, and coupling patterns (multiplicity).

Expected Spectral Data and Interpretation

The structure of this compound suggests a distinct set of signals in both ¹H and ¹³C NMR spectra.

G cluster_mol Molecular Structure & Key Regions cluster_signals Expected NMR Signal Regions mol Aromatic Aromatic Protons (AA'BB') ¹H: ~6.6-7.5 ppm ¹³C: ~113-152 ppm Amine Aniline NH₂ Protons ¹H: ~5.9 ppm (broad s) Piperidine Piperidine CH₂, CH Protons ¹H: ~1.0-3.5 ppm (complex m) ¹³C: ~20-55 ppm Methyl Methyl CH₃ Protons ¹H: ~0.8-1.0 ppm (d) ¹³C: ~15-22 ppm

Sources

Application Notes and Protocols for the Development of Assays with 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Therapeutic Potential of a Novel Sulfonylaniline Scaffold

The sulfonylaniline motif is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] Similarly, the piperidine ring is a cornerstone in drug design, present in over 70 commercialized drugs and valued for its ability to modulate physicochemical properties and enhance biological activity.[4][5][6][7] The compound 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline combines these two critical pharmacophores, suggesting a high potential for biological activity, particularly as a modulator of cellular signaling pathways.

While specific biological data for this compound is not yet broadly published, its structural similarity to known kinase inhibitors and other bioactive molecules provides a strong rationale for its investigation as a therapeutic candidate.[1][2] This guide, therefore, serves as a comprehensive roadmap for researchers initiating the exploration of this compound. We provide detailed, field-proven protocols for developing robust biochemical and cell-based assays to elucidate its mechanism of action and determine its therapeutic potential, with a primary focus on the highly probable target class of protein kinases.

Compound Profile and Handling

A thorough understanding of the test compound is the foundation of any successful assay development campaign.

PropertyValueSource
IUPAC Name This compound-
CAS Number 109069-00-3[8]
Molecular Formula C₁₂H₁₈N₂O₂S[8][9]
Molecular Weight 254.35 g/mol [8][9]
Appearance Solid (predicted)[9]
Solubility Soluble in organic solvents like DMSO and EthanolInferred

Handling and Storage:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO). Sonication may be required to ensure complete dissolution.

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture to maintain integrity.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in the appropriate assay buffer for each experiment. It is critical to keep the final DMSO concentration in the assay low (typically ≤ 0.5%) to avoid solvent-induced artifacts.[10]

Rationale for Target Class Selection: Protein Kinases

The sulfonylaniline scaffold is a well-established pharmacophore in the design of protein kinase inhibitors.[1] Protein kinases are a major class of therapeutic targets due to their central role in regulating cellular processes; their dysregulation is a hallmark of diseases like cancer.[11][12] Given the structure of this compound, it is logical to hypothesize that its primary biological activity will be the inhibition of one or more protein kinases.

This hypothesis directs our initial assay development strategy towards quantifying the compound's ability to inhibit kinase activity in a controlled, in vitro setting, and subsequently, to measure its impact on kinase-driven cellular processes like proliferation.

Kinase_Inhibition_Pathway cluster_0 Cellular Environment ATP ATP Kinase Protein Kinase ATP->Kinase Binds Substrate Protein Substrate Substrate->Kinase Binds Product Phosphorylated Substrate Kinase->Product Phosphorylates ADP ADP Kinase->ADP Inhibitor This compound Inhibitor->Kinase Inhibits Downstream Downstream Signaling (e.g., Proliferation) Product->Downstream Activates

Caption: Hypothesized mechanism of action for this compound as a protein kinase inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a robust, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of the compound against a specific kinase by measuring ADP production. The ADP-Glo™ Kinase Assay is used as the model system due to its high sensitivity and broad applicability.[13][14][15][16][17]

Principle: The assay is a two-step process. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then quantified in a luciferase-based reaction. The resulting luminescent signal is directly proportional to the amount of ADP produced and thus to kinase activity.[13][14][15]

ADP_Glo_Workflow start Start: Prepare Reagents step1 Dispense Compound/ Control to Plate start->step1 step2 Add Kinase Enzyme step1->step2 step3 Incubate (Pre-binding) step2->step3 step4 Initiate Reaction: Add Substrate/ATP Mix step3->step4 step5 Incubate (Kinase Reaction) step4->step5 step6 Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) step5->step6 step7 Incubate step6->step7 step8 Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) step7->step8 step9 Incubate step8->step9 end Read Luminescence step9->end

Caption: Workflow for the luminescence-based in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant human kinase and its specific substrate peptide

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound in 100% DMSO. b. Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration range that will span the expected IC₅₀. A typical starting concentration for the dilution series is 1 mM.

  • Assay Setup: a. In a white, opaque assay plate, add 1 µL of each compound dilution. For controls, add 1 µL of DMSO (negative control, 0% inhibition) and 1 µL of a known inhibitor for the target kinase, like Staurosporine (positive control, 100% inhibition). b. Prepare a solution of the kinase in Kinase Assay Buffer. Add 10 µL of this solution to each well. c. Gently mix the plate and incubate for 15-30 minutes at room temperature. This pre-incubation allows the compound to bind to the kinase before the reaction starts.

  • Kinase Reaction: a. Prepare a Reaction Mix containing the kinase substrate and ATP in Kinase Assay Buffer. The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase to accurately determine IC₅₀ values for ATP-competitive inhibitors.[18] b. Initiate the kinase reaction by adding 10 µL of the Reaction Mix to each well. c. Incubate the plate for 60-120 minutes at 30°C or the kinase's optimal temperature. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection: a. Following the kinase reaction incubation, add 20 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any unconsumed ATP.[11] b. Incubate for 40 minutes at room temperature. c. Add 40 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and provides the luciferase/luciferin to generate a luminescent signal.[11] d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The data is typically normalized to the controls:

    • % Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control]) c. Plot the % Inhibition against the logarithm of the inhibitor concentration. d. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Protocol 2: Cell-Based Antiproliferative Assay (Resazurin Reduction)

This protocol measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is a crucial secondary assay to confirm that the biochemical activity observed translates to a functional effect in a cellular context. The resazurin (AlamarBlue) assay is highlighted for its sensitivity, low toxicity, and simple protocol.[10][19]

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells to the highly fluorescent pink compound, resorufin. The intensity of the fluorescent signal is proportional to the number of viable cells.[10][19]

Resazurin_Assay_Workflow start Start: Seed Cells in Plate step1 Allow Cells to Adhere (24 hours) start->step1 step2 Treat Cells with Serially Diluted Compound step1->step2 step3 Incubate for 72 Hours step2->step3 step4 Add Resazurin Reagent to Each Well step3->step4 step5 Incubate for 2-4 Hours step4->step5 end Read Fluorescence (Ex: 560nm, Em: 590nm) step5->end

Caption: Workflow for the resazurin-based cell viability and proliferation assay.

Materials:

  • Human cancer cell line known to be dependent on the kinase target identified in Protocol 1.

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • This compound

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS).

  • Clear-bottom, black-walled 96-well cell culture plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Seeding: a. Harvest and count cells. Dilute the cells in complete culture medium to the optimal seeding density (determined empirically for each cell line, e.g., 2,000-10,000 cells/well). b. Dispense 100 µL of the cell suspension into each well of a 96-well plate. c. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. b. Remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of the compound. Include vehicle control (medium with DMSO) and a positive control for cell death (e.g., Doxorubicin). c. Incubate the plate for 72 hours (or a duration relevant to the cell line's doubling time) at 37°C, 5% CO₂.

  • Resazurin Reduction: a. After the 72-hour treatment period, add 20 µL of the resazurin solution to each well (for a final volume of 120 µL). b. Return the plate to the incubator and incubate for 2-4 hours. The incubation time should be optimized to ensure the signal is within the linear range of the instrument.

  • Data Acquisition and Analysis: a. Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.[19] b. Calculate the percentage of cell viability relative to the vehicle control wells after subtracting the background fluorescence (from wells with medium and resazurin but no cells). c. Plot the percent viability against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value.

Data Presentation and Interpretation

The results from these assays will provide a foundational understanding of the compound's biological activity.

Table 2: Hypothetical Inhibitory Activity Data This table illustrates how to present the data obtained from the described protocols.

Assay TypeTarget/Cell LineParameterThis compoundStaurosporine (Control)
Biochemical Kinase AIC₅₀ (nM)155
Biochemical Kinase BIC₅₀ (nM)25010
Biochemical Kinase CIC₅₀ (nM)>10,00020
Cell-Based Cancer Cell Line XIC₅₀ (nM)8512

Interpretation:

  • A low IC₅₀ value in the biochemical assay indicates potent inhibition of the target kinase.

  • Comparing IC₅₀ values across a panel of kinases (Kinase A, B, C) reveals the compound's selectivity profile. In the hypothetical data, the compound is potent and selective for Kinase A over Kinases B and C.

  • A potent IC₅₀ value in the cell-based assay demonstrates that the compound can penetrate the cell membrane and engage its target in a physiological environment, leading to a functional outcome (e.g., inhibition of proliferation).

References

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Klink, T. A., et al. (2008). ADP-Glo: A bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Retrieved from [Link]

  • Parker, G., & Bolger, R. (n.d.). A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2021). Piperidine nucleus in the field of drug discovery. ResearchGate. Retrieved from [Link]

  • Nechaev, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Piperidine-based drug discovery. Retrieved from [Link]

  • Rieber, N., & Nussbaumer, P. (2018). Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Li, Y. (2008). Fluorescence detection techniques for protein kinase assay. ResearchGate. Retrieved from [Link]

  • BellBrook Labs. (2023). From Lab to Lead: Using Fluorescence Polarization in Drug Development. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]

  • Labbox. (n.d.). Resazurin Cell Viability Assay. Retrieved from [Link]

  • Rampersad, S. N. (2023). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Zhang, P., et al. (2012). Assay Development for Protein Kinase Enzymes. NCBI Bookshelf. Retrieved from [Link]

  • Wiley-VCH. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Retrieved from [Link]

  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. Retrieved from [Link]

  • Soth, M. J., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PubMed Central. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Computational Study of Sulfonylimine Derivatives Targeting Anti-Inflammatory Activity. Retrieved from [Link]

  • ResearchGate. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Antimicrobial Activity of Some New Piperazine Derivaties Containing Aryl Sulfonyloxy Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Retrieved from [Link]

Sources

Application Notes and Protocols for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline scaffold represents a confluence of two key pharmacophores: the sulfonylaniline motif, a cornerstone in the development of a multitude of therapeutic agents, and the methylpiperidine ring, a versatile heterocyclic system known to impart favorable pharmacokinetic and pharmacodynamic properties. The sulfonamide group is a critical feature in drugs targeting enzymes such as kinases and carbonic anhydrases, while piperidine derivatives are prevalent in compounds modulating G-protein coupled receptors (GPCRs) and ion channels.[1][2] This unique combination positions this compound as a compound of significant interest for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of a wide array of biological targets.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively employ this compound in HTS assays. We will delve into the rationale behind selecting appropriate screening strategies, provide detailed, field-proven protocols for primary and secondary assays, and offer insights into data analysis and interpretation. Our approach is designed to be a self-validating system, ensuring the generation of robust and reproducible data to accelerate the identification of promising lead compounds.

Strategic Assay Selection: A Multi-Tiered Approach to Hit Identification

Given the structural alerts within this compound, a logical HTS strategy involves a multi-pronged approach targeting key druggable protein families. A tiered screening cascade is recommended to efficiently identify and validate hits, starting with broad primary screens and progressing to more specific, mechanism-of-action studies.

G cluster_0 Tier 1: Primary HTS cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanism of Action Primary_Screening Primary High-Throughput Screening (e.g., Kinase Panel, GPCR Calcium Flux) Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screening->Hit_Confirmation Identified Hits Orthogonal_Assay Orthogonal Assay (e.g., TR-FRET for Kinase, cAMP for GPCR) Hit_Confirmation->Orthogonal_Assay Confirmed Hits Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Kinetics, Ligand Binding) Orthogonal_Assay->Mechanism_of_Action Validated Hits

Potential Target Classes for this compound:

Target ClassRationaleKey Signaling Pathway
Protein Kinases The sulfonamide moiety is a known hinge-binding motif for many kinase inhibitors.[3]Cellular proliferation, differentiation, and apoptosis (e.g., MAPK, PI3K/AKT pathways)
GPCRs The piperidine ring is a common feature in GPCR ligands, influencing receptor affinity and selectivity.[1]Second messenger signaling (e.g., cAMP, Ca2+, IP3)
Ion Channels Piperidine-containing molecules are known to modulate the activity of various ion channels.[4][5]Ion flux across cell membranes, regulating membrane potential.

Primary High-Throughput Screening Protocols

The initial phase of an HTS campaign is designed to rapidly screen a large compound library to identify "hits" that modulate the activity of the target. Below are detailed protocols for robust and scalable primary assays for two high-priority target classes: protein kinases and GPCRs.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

This protocol describes a universal, antibody-based TR-FRET assay to identify inhibitors of a specific protein kinase. The assay measures the phosphorylation of a substrate by the kinase.

Principle of the HTRF® Kinase Assay:

G cluster_0 No Kinase Inhibition cluster_1 Kinase Inhibition A Kinase B Substrate C ATP D Phosphorylated Substrate E Eu-Cryptate (Donor) F XL665-Antibody (Acceptor) G HTRF Signal H Kinase I Substrate J ATP K Inhibitor (e.g., this compound) L No HTRF Signal

Materials and Reagents:

  • Kinase: Purified, active protein kinase of interest.

  • Substrate: Biotinylated peptide or protein substrate for the kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase-specific buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • HTRF® Detection Reagents:

    • Europium (Eu³⁺) cryptate-labeled anti-phospho-substrate antibody (Donor).

    • XL665-labeled streptavidin (Acceptor).

  • Test Compound: this compound dissolved in 100% DMSO.

  • Microplates: Low-volume, 384-well white microplates.

  • HTRF®-compatible Plate Reader: Equipped with a laser or flash lamp for excitation at 337 nm and dual-wavelength emission detection at 620 nm and 665 nm.

Experimental Protocol:

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions in DMSO to create a concentration range for dose-response analysis in subsequent steps. For primary screening, a single high concentration (e.g., 10 µM) is typically used.

    • Dispense a small volume (e.g., 50 nL) of the compound solutions into the assay plate wells using an acoustic dispenser or pin tool.

  • Kinase Reaction:

    • Prepare a kinase/substrate master mix in assay buffer. The optimal concentrations of kinase and substrate should be determined empirically during assay development (typically in the low nanomolar range for the kinase and at the Kₘ for the substrate).

    • Add the kinase/substrate mix to the compound-containing wells.

    • Prepare an ATP solution in assay buffer (at the Kₘ concentration).

    • Initiate the kinase reaction by adding the ATP solution to the wells. The final DMSO concentration should be kept low (≤ 1%).

    • Incubate the reaction at room temperature for a duration determined during assay optimization (e.g., 60 minutes).

  • Detection:

    • Prepare the HTRF® detection reagent mix containing the Eu³⁺-cryptate antibody and XL665-streptavidin in detection buffer.

    • Stop the kinase reaction by adding the detection mix to the wells.

    • Incubate at room temperature for 60 minutes to allow for antibody-antigen binding.

    • Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (donor) and 665 nm (acceptor).

Data Analysis:

The HTRF® ratio is calculated as: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Ratio_sample - Ratio_background) / (Ratio_max_signal - Ratio_background))

Where:

  • Ratio_sample is the ratio from a well containing the test compound.

  • Ratio_background is the ratio from a control well with no kinase.

  • Ratio_max_signal is the ratio from a control well with kinase and DMSO (no inhibitor).

A Z'-factor should be calculated to assess the quality and robustness of the assay: Z' = 1 - (3 * (SD_max_signal + SD_background)) / |Mean_max_signal - Mean_background| An assay with a Z' > 0.5 is considered excellent for HTS.

Protocol 2: Cell-Based Calcium Flux Assay for GPCR Antagonists

This protocol describes a no-wash, fluorescence-based assay to identify antagonists of a Gq-coupled GPCR by measuring changes in intracellular calcium concentration.

Principle of the Calcium Flux Assay:

G cluster_0 Agonist Stimulation (No Antagonist) cluster_1 Antagonist Activity A Agonist B Gq-coupled GPCR C PLC Activation D IP3 Production E Ca²⁺ Release from ER F Increased Intracellular Ca²⁺ G Fluorescent Signal H Agonist I Antagonist (e.g., this compound) J Gq-coupled GPCR K No Signal

Materials and Reagents:

  • Cell Line: A stable cell line expressing the Gq-coupled GPCR of interest (e.g., CHO-K1 or HEK293).

  • Calcium-sensitive Dye: A fluorescent calcium indicator dye (e.g., Fluo-4 AM or Calcium-6).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage from the cells (optional, but recommended).

  • Agonist: A known agonist for the target GPCR.

  • Test Compound: this compound dissolved in 100% DMSO.

  • Microplates: Black-walled, clear-bottom 384-well cell culture plates.

  • Fluorescence Plate Reader: Equipped with bottom-read capabilities and kinetic reading mode (e.g., FLIPR or FlexStation).

Experimental Protocol:

  • Cell Plating:

    • Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and probenecid (if used) in assay buffer.

    • Remove the cell culture medium from the plates and add the dye-loading solution.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a dilution plate of this compound in assay buffer.

    • Using the fluorescence plate reader's integrated liquid handling, add the compound dilutions to the cell plate.

    • Incubate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptor.

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution in assay buffer at a concentration that elicits a sub-maximal response (EC₈₀).

    • Place the cell plate in the fluorescence reader and begin kinetic reading of fluorescence intensity.

    • After establishing a stable baseline, inject the agonist solution into the wells.

    • Continue to monitor the fluorescence signal for a period of time (e.g., 2-3 minutes) to capture the peak calcium response.

Data Analysis:

The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Response_sample - Response_background) / (Response_max_signal - Response_background))

Where:

  • Response_sample is the response in a well with the test compound and agonist.

  • Response_background is the response in a well with buffer only (no agonist).

  • Response_max_signal is the response in a well with DMSO and agonist.

Secondary Assays and Mechanism of Action Studies

Hits identified in primary screens should be subjected to a battery of secondary assays to confirm their activity, determine their potency (IC₅₀/EC₅₀), and elucidate their mechanism of action.

Recommended Secondary Assays:

Primary AssayRecommended Secondary/Orthogonal AssayPurpose
Kinase TR-FRETAlphaLISA® Kinase Assay: A bead-based proximity assay that provides an alternative method to measure kinase activity.[6][7][8][9][10]Confirms activity using a different technology platform to rule out assay-specific artifacts.
Fluorescence Polarization (FP) Binding Assay: Directly measures the binding of the inhibitor to the kinase.[11][12][13][14][15]Determines if the compound acts by directly binding to the kinase.
GPCR Calcium FluxcAMP Assay (for Gs/Gi-coupled receptors): Measures changes in cyclic AMP levels, another key second messenger.[16][17][18]Confirms GPCR modulation and can be used for receptors that do not couple through Gq.
β-Arrestin Recruitment Assay: Measures the interaction of β-arrestin with the activated GPCR.[17][19]Provides insights into biased agonism and receptor desensitization pathways.

Data Interpretation and Troubleshooting

ObservationPotential CauseSuggested Action
High False-Positive Rate in Primary Screen Compound interference (e.g., autofluorescence, light scattering, quenching).Perform counter-screens in the absence of a key assay component (e.g., enzyme or substrate).
Poor Z'-factor (<0.5) Suboptimal reagent concentrations, high variability in dispensing, or unstable reagents.Re-optimize assay conditions (e.g., enzyme, substrate, ATP, or agonist concentrations). Check liquid handling equipment.
Hit Confirmed in Primary but not Orthogonal Assay The compound is an artifact of the primary assay technology.Deprioritize the hit.
Potency Shift Between Biochemical and Cell-Based Assays Poor cell permeability, high protein binding, or metabolism of the compound.Conduct cell permeability and plasma protein binding assays.

Conclusion: A Versatile Scaffold for Modern Drug Discovery

This compound is a promising scaffold for the discovery of novel therapeutic agents. Its structural features suggest potential activity against multiple important drug target classes. The application of a strategic, multi-tiered HTS approach, utilizing robust and validated assay technologies such as HTRF® and fluorescence-based cell assays, provides a clear and efficient path from initial screening to lead optimization. The detailed protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this compound and accelerate the discovery of new medicines.

References

  • Dahan, I., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Xu, J., et al. (2015). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 36(12), 1435–1445.
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  • Shukla, A. K. (2017). Recent progress in assays for GPCR drug discovery. Frontiers in Pharmacology, 8, 33.
  • Labinsights. (2023, May 8). Analysis of High-throughput Cell Screening Techniques for Ion Channels. Retrieved from [Link]

  • Dahan, I., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • Berthold Technologies. (n.d.). HTRF®. Retrieved from [Link]

  • Dahan, I., et al. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
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  • Xu, J., et al. (2006). High Throughput Assay Technologies for Ion Channel Drug Discovery. Assay and Drug Development Technologies, 4(5), 543-556.
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  • Celtarys Research. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). A New Frontier in Protein Quantitation: AlphaLISA. Retrieved from [Link]

  • Hauser, A. S., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Current Opinion in Structural Biology, 55, 60-67.
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  • Powers, K. S., et al. (2023).
  • Arita, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 660-668.
  • Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate. Retrieved from [Link]

  • Ho, M. (2020). Establishing a Cell-Based Assay to Target Hyperactive Spleen Tyrosine Kinase for High-Throughput Drug Screen. University of Toronto.
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  • Pope, A. J. (2002). High-Throughput Screening for Kinase Inhibitors. In Kinase Inhibitors (pp. 21-42). Humana Press.
  • Arita, T., et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 25(6), 660-668.
  • Simard, J. R., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. Retrieved from [Link]

  • Shi, L., et al. (2015). High-throughput screening of antagonists for the orphan G-protein coupled receptor GPR139. Acta Pharmacologica Sinica, 36(12), 1544–1550.
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  • Hauser, A. S., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5432.
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Application Notes and Protocols for the Storage of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide to the proper storage, handling, and stability assessment of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. Intended for researchers, scientists, and professionals in drug development, these notes synthesize data from analogous compounds and established chemical principles to ensure the long-term integrity of this valuable research compound. Protocols for stability testing using High-Performance Liquid Chromatography (HPLC) are also detailed to provide a framework for quality control.

Introduction: Understanding the Molecule

This compound is a substituted arylsulfonamide containing a chiral 3-methylpiperidine moiety. The stability of this compound is paramount for the reliability and reproducibility of experimental results. Its structure, comprising an aromatic amine, a sulfonamide linkage, and a substituted aliphatic heterocycle, presents several potential sites for chemical degradation. The aniline group is susceptible to oxidation, the sulfonamide bond can be subject to hydrolysis under certain conditions, and the piperidine ring can also undergo oxidative degradation. Therefore, strict adherence to proper storage conditions is critical to minimize the formation of impurities and ensure the compound's purity over time.

Physicochemical Properties

Precise experimental data for this compound is not extensively published. The following table summarizes key known properties and estimated values based on its structure and data from closely related isomers, such as 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.

PropertyValue / Estimated ValueSource / Rationale
Chemical Structure Chemical Structure of this compound-
CAS Number 109069-00-3[1]
Molecular Formula C₁₂H₁₈N₂O₂S[2]
Molecular Weight 254.35 g/mol [1]
Appearance Likely a solid at room temperatureBased on analogous compounds[3]
Melting Point Not specified. Isomers have melting points in the range of 150-200°C.Estimation based on related structures[4]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and methanol; limited solubility in water.General solubility of arylsulfonamides and piperidine derivatives.[5]
pKa The aniline amine is weakly basic, and the sulfonamide nitrogen is very weakly acidic.General chemical principles.

Recommended Storage Conditions: A Multi-Faceted Approach

To preserve the integrity of this compound, a multi-faceted approach to storage is recommended, addressing temperature, atmosphere, light, and container selection.

Temperature

Recommendation: Store at 2-8°C (refrigerated) for long-term storage. Short-term storage (days to weeks) at ambient temperature is likely acceptable if the compound is protected from other degrading factors.

Causality: Lower temperatures slow down the rate of all chemical reactions, including potential degradation pathways such as oxidation and hydrolysis. Many piperidine-containing compounds are recommended to be stored at refrigerated temperatures to maintain their stability.

Atmosphere

Recommendation: Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment .

Causality:

  • Inert Gas: The aniline functional group is susceptible to oxidation, which can be accelerated by atmospheric oxygen. Storing under an inert gas displaces oxygen and minimizes this oxidative degradation.

  • Desiccation: The sulfonamide linkage can be susceptible to hydrolysis, particularly under acidic or basic conditions, although it is generally stable at neutral pH. Moisture can facilitate this process. A desiccated environment minimizes the presence of water, thereby reducing the risk of hydrolysis.

Light

Recommendation: Protect from light by storing in an amber vial or a light-blocking container .

Causality: Aromatic compounds, especially those with amino groups like aniline, can be photosensitive. Exposure to UV or visible light can provide the energy to initiate photochemical degradation reactions, leading to the formation of colored impurities.

Container

Recommendation: Store in a tightly sealed, chemically resistant container , such as a glass vial with a PTFE-lined cap.

Causality: A tightly sealed container prevents the ingress of moisture and oxygen from the atmosphere. Chemically resistant materials are essential to prevent leaching of impurities from the container into the compound or reaction of the compound with the container material.

Summary of Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C (Long-term)Slows degradation kinetics.
Atmosphere Inert gas (Argon/Nitrogen)Prevents oxidation of the aniline group.
Humidity DesiccatedPrevents hydrolysis of the sulfonamide linkage.
Light Protect from light (Amber vial)Prevents photochemical degradation.
Container Tightly sealed, inert materialPrevents contamination and exposure to air/moisture.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing appropriate stability-indicating analytical methods.

DegradationPathways cluster_main This compound cluster_products Potential Degradation Products A Parent Compound B Oxidized Aniline Species (e.g., nitroso, nitro derivatives) A->B Oxidation (O₂, light) C Hydrolysis Products (4-aminobenzenesulfonic acid & 3-methylpiperidine) A->C Hydrolysis (H₂O, acid/base catalysis) D Piperidine Ring Oxidation Products A->D Oxidation (e.g., OH radicals)

Caption: Potential degradation pathways for this compound.

Protocols for Stability Assessment

A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from its degradation products. HPLC is a powerful tool for this purpose.

Protocol 1: Reversed-Phase HPLC Method for Purity and Stability Testing

This protocol provides a general starting point for the analysis of this compound. Method optimization may be required.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with UV detector
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C
Detection UV at 254 nm or 270 nm[6]
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.[6]

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the same diluent.

Forced Degradation Study Workflow:

To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.

ForcedDegradation cluster_start Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare solutions of the compound Acid Acidic (e.g., 0.1 M HCl, 60°C) Start->Acid Base Basic (e.g., 0.1 M NaOH, 60°C) Start->Base Oxidative Oxidative (e.g., 3% H₂O₂, RT) Start->Oxidative Thermal Thermal (e.g., 80°C, solid state) Start->Thermal Photolytic Photolytic (UV/Vis light exposure) Start->Photolytic Analyze Analyze stressed samples by HPLC Acid->Analyze Base->Analyze Oxidative->Analyze Thermal->Analyze Photolytic->Analyze Eval Evaluate peak purity and resolution of degradation products Analyze->Eval

Caption: Workflow for a forced degradation study.

Protocol 2: LC-MS for Degradant Identification

For the identification of unknown degradation products observed in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Instrumentation and Conditions:

  • LC System: Use the same LC conditions as in Protocol 1 to ensure chromatographic correlation.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.[7]

  • Ionization Mode: Positive ion mode is typically suitable for piperidine derivatives due to the basicity of the nitrogen atom.[7]

  • Analysis: Perform a full scan to determine the m/z of the parent compound and its degradation products. Subsequently, perform product ion scans (MS/MS) on the ions of interest to obtain fragmentation patterns, which can be used for structural elucidation.[7]

Conclusion

The chemical integrity of this compound is best maintained by adopting a comprehensive storage strategy that mitigates exposure to heat, light, oxygen, and moisture. Long-term storage at 2-8°C under an inert, dry atmosphere in a light-protected container is strongly recommended. Regular assessment of purity using a validated stability-indicating HPLC method, as outlined in this guide, will ensure the continued quality and reliability of this compound for research and development applications.

References

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  • Haj Hossen, M., et al. (2021). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity.
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  • YouTube. (2024).
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  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
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  • International Scientific Organization. (n.d.).
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  • MDPI. (n.d.).
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  • PubMed Central. (n.d.).
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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals seeking to enhance the yield and purity of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. This document provides in-depth technical insights, troubleshooting strategies, and detailed protocols to address common challenges encountered during its synthesis.

Overview of the Synthesis

The synthesis of this compound is typically a two-step process. The first step involves the formation of a sulfonamide bond by reacting 4-acetamidobenzenesulfonyl chloride with 3-methylpiperidine. The second step is the hydrolysis of the acetamido group to yield the final aniline product.[1][2] Success in this synthesis hinges on precise control of reaction parameters to maximize yield and minimize side-product formation.

Overall Reaction Scheme:

Caption: Synthetic pathway to this compound.

Troubleshooting Guide & FAQs

This section addresses common issues in a question-and-answer format, providing solutions based on established chemical principles.

Step 1: Sulfonamide Formation

Question: My yield for the sulfonamide formation is low. What are the likely causes and how can I improve it?

Low yields in this step often stem from issues with reagent quality, reaction conditions, or the choice of base and solvent.[3]

Troubleshooting Low Yield in Sulfonamide Formation:

Potential Cause Scientific Rationale & Explanation Recommended Solution
Degradation of 4-Acetamidobenzenesulfonyl Chloride This reagent is highly sensitive to moisture and can hydrolyze to the unreactive 4-acetamidobenzenesulfonic acid.[4][5] This hydrolysis consumes the starting material, directly reducing the yield.Use a fresh, dry supply of 4-acetamidobenzenesulfonyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[4]
Suboptimal Base Selection A base is required to neutralize the HCl generated during the reaction.[6] If the base is too weak, the reaction may not proceed to completion. If it is a primary or secondary amine, it can compete with 3-methylpiperidine, forming an undesired sulfonamide byproduct.Use a non-nucleophilic tertiary amine like triethylamine (TEA) or pyridine.[4] An excess of 3-methylpiperidine can also serve as the base, but this may complicate purification.
Incorrect Solvent The solvent must be aprotic to avoid reacting with the sulfonyl chloride. It should also effectively dissolve the reactants.Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable choices.[4] Ensure the solvent is anhydrous.
Poor Temperature Control The reaction is exothermic. Running it at elevated temperatures can promote the formation of side products.[2]The reaction should be cooled in an ice bath (0 °C), especially during the addition of the sulfonyl chloride.[2] Add the sulfonyl chloride dropwise to maintain control over the reaction temperature.

Workflow for Troubleshooting Low Yield:

troubleshoot_yield start Low Yield in Sulfonamide Formation check_reagent Verify Sulfonyl Chloride Quality (Fresh, Dry?) start->check_reagent check_base Evaluate Base (Type, Stoichiometry) check_reagent->check_base [ Reagent OK ] solution Yield Improved check_reagent->solution [ Reagent Degradation Found ] Use fresh/dry reagent check_conditions Assess Reaction Conditions (Anhydrous, 0°C?) check_base->check_conditions [ Base OK ] check_base->solution [ Base Issue Found ] Switch to TEA or Pyridine check_conditions->solution [ Conditions Optimized ]

Caption: A systematic approach to troubleshooting low yield.

Step 2: Hydrolysis of the Acetamido Group

Question: The hydrolysis of the acetamido protecting group is incomplete or leads to decomposition. What should I do?

Incomplete hydrolysis or product degradation are common challenges in this deprotection step. The choice of acidic or basic conditions is critical.

Recommendations for Hydrolysis:

  • Acidic Hydrolysis (Preferred): Refluxing the intermediate in aqueous hydrochloric acid (HCl) is a standard and effective method.[1]

    • Rationale: The amide bond is efficiently cleaved under acidic conditions. The resulting aniline product is protonated to form its hydrochloride salt, which is often soluble in the aqueous medium. This can simplify the workup, as impurities can be removed by extraction with an organic solvent before neutralizing the solution to precipitate the final product.

    • Troubleshooting: If the reaction is incomplete, you can increase the reaction time or the concentration of HCl. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating, which could lead to degradation.

  • Alkaline Hydrolysis: While possible using a base like sodium hydroxide, it is generally less favored for this substrate.[1]

    • Potential Issues: Alkaline conditions may be less efficient and could promote side reactions.

Frequently Asked Questions (FAQs)
  • Why is acetanilide used as the starting material instead of aniline for the initial chlorosulfonation? The amino group of aniline is a strong activating group, but it is also basic. It would react with chlorosulfonic acid in an acid-base reaction, which would protonate the amino group, making it a meta-director and deactivating the ring for the desired electrophilic aromatic substitution.[7] The acetyl protecting group on acetanilide moderates the reactivity of the amino group and directs the chlorosulfonation to the para position.

  • How should the final product be purified? After acidic hydrolysis, the reaction mixture can be cooled and made basic (pH > 10) with an aqueous solution of sodium hydroxide or sodium carbonate to precipitate the free aniline product. The solid can then be collected by filtration, washed with water to remove salts, and dried. If further purification is necessary, recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatography can be employed.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This step is often performed to generate the starting material for the main synthesis.

  • In a dry flask equipped with a stirrer and under an inert atmosphere, add dry acetanilide (1.0 eq.) to chlorosulfonic acid (3-4 eq.) in portions, while maintaining the temperature at 0-5 °C.[8]

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 1-2 hours to complete the reaction.[8]

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.[8]

  • The precipitated 4-acetamidobenzenesulfonyl chloride is collected by vacuum filtration, washed thoroughly with cold water, and dried. This product is often used in the next step without further purification.

Protocol 2: Synthesis of N-[4-({(3-Methylpiperidin-1-yl)sulfonyl}phenyl]acetamide
  • Dissolve 3-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve 4-acetamidobenzenesulfonyl chloride (1.05 eq.) in anhydrous DCM.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows complete consumption of the starting materials.

  • Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Hydrolysis to this compound
  • To the crude product from the previous step, add a sufficient volume of 3-6 M aqueous HCl.

  • Heat the mixture to reflux and maintain for 4-8 hours, monitoring the progress by TLC.

  • Once the hydrolysis is complete, cool the reaction mixture to room temperature.

  • Slowly add a concentrated aqueous solution of NaOH to the stirred mixture until the pH is greater than 10, keeping the mixture cool in an ice bath.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

References

  • Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). A New and Efficient Method for the Synthesis of Sulfonamides and Sulfonyl Azides. The Journal of Organic Chemistry, 74(24), 9287–9291.
  • Chempedia. (n.d.). Purification of Aniline. LookChem. Retrieved from [Link]

  • Google Patents. (Original Grant 2012). Process for producing p-acetamidobenzene sulfonyl chloride. (CN102304070A).
  • LiveJournal. (2010). Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. Retrieved from [Link]

  • MDPI. (2022). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. MDPI. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of N-acetylsulfanilyl chloride. Retrieved from [Link]

  • RSC Publishing. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science. Retrieved from [Link]

  • Scribd. (n.d.). Central Philippine University College of Pharmacy. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Acetylaminobenzenesulfonyl chloride. Retrieved from [Link]

  • University of Texas. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Retrieved from [Link]

Sources

Technical Support Center: Purification of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction

Welcome to the technical support center for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No. 109069-00-3). As a Senior Application Scientist, I understand that purifying this compound presents unique challenges due to its molecular structure—a combination of a polar primary aniline, a highly rigid sulfonamide linker, and a non-polar, bulky 3-methylpiperidine group. This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from general questions to specific troubleshooting workflows for crystallization and chromatography. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the main structural features of this molecule that impact its purification?

A1: The purification challenges arise from its amphiphilic nature.

  • Primary Aniline Group (-NH₂): This group is basic and can interact strongly with acidic stationary phases like silica gel, often leading to peak tailing during column chromatography. It is also a site for potential oxidation.

  • Sulfonamide Group (-SO₂-N-): This is a rigid, highly polar functional group with strong hydrogen-bonding capabilities. This rigidity contributes to the compound's typically crystalline nature but can also lead to polymorphism, where different crystal forms with varying solubilities can arise.[1][2][3]

  • 3-Methylpiperidine Group: This is a bulky, non-polar, and saturated heterocyclic moiety. The methyl group introduces a chiral center. The bulkiness can sterically hinder ideal crystal packing, while its non-polar character requires a careful balance of solvent polarity for effective purification.

Q2: What are the most common impurities I should expect?

A2: Impurities typically stem from the synthesis, which often involves the reaction of a sulfonyl chloride with 3-methylpiperidine.[2][4][5]

  • Unreacted Starting Materials: Residual 3-methylpiperidine or 4-aminobenzenesulfonyl chloride (or a related precursor).

  • Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to the corresponding sulfonic acid, which can be difficult to remove.

  • Side-Reaction Products: Formation of bis-sulfonated species or products from the oxidation of the aniline group.

  • Process-Related Impurities: Inorganic salts from workup procedures and residual solvents.

Q3: Should I choose crystallization or column chromatography as my primary purification method?

A3: The choice depends on the impurity profile and scale.

  • Crystallization is the preferred method for large-scale purification if the crude product has a purity of >90%. It is cost-effective and often yields a highly stable crystalline solid. Sulfonamides are typically crystalline compounds, making this a viable first approach.[2]

  • Column Chromatography is necessary when impurities are closely related in structure and polarity to the desired product or when crystallization fails to yield a pure compound. It is highly effective for removing minor impurities but is less scalable and more resource-intensive.

Part 2: Troubleshooting Guide - Crystallization

Crystallization is a powerful technique but can be challenging. This section addresses common failures.

Q4: My compound "oils out" instead of forming crystals. What is happening and how do I fix it?

A4: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[6] This is often due to the solution temperature being higher than the melting point of the impure compound or the presence of impurities that disrupt crystal formation.[6]

Solutions:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent (10-20% increase) to lower the saturation point. Allow it to cool more slowly.[6]

  • Lower the Crystallization Temperature: Switch to a lower-boiling point solvent system. The goal is to ensure the solution becomes supersaturated at a temperature below the melting point of your impure compound.[1]

  • Change the Solvent System: The current solvent may be too nonpolar. For sulfonamides, polar solvents or mixtures like ethanol/water or isopropanol/water are often effective.[6]

  • Pre-Purification: If the issue persists, the impurity load is likely too high. Perform a preliminary purification by column chromatography to remove the bulk of impurities before attempting recrystallization.[6]

Q5: I have very low recovery after recrystallization. How can I improve my yield?

A5: Low yield is typically a solubility issue.

  • Problem: Using too much solvent during dissolution.

  • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Work in small solvent additions.

  • Problem: Incomplete precipitation.

  • Solution: After the solution cools to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[1]

  • Problem: The chosen solvent is too good, even when cold.

  • Solution: Switch to a solvent system where the compound has high solubility when hot but very low solubility when cold. See the solvent selection table below.

Q6: No crystals are forming, even after cooling for an extended period. What should I do?

A6: This indicates the solution is not sufficiently supersaturated or that nucleation is inhibited.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[6]

    • Seeding: Add a tiny crystal of pure product from a previous batch. This provides a template for crystal growth.[1]

  • Increase Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

  • Use an Anti-Solvent: Add a miscible "anti-solvent" in which your compound is insoluble. Add it dropwise to the dissolved solution until persistent turbidity is observed, then allow it to stand.[1]

Data Presentation: Solvent Selection for Crystallization

The key to successful crystallization is selecting an appropriate solvent system.

Solvent CategoryExamplesRole in Crystallization
Good Solvents Acetone, Ethyl Acetate, IsopropanolUsed to dissolve the compound completely when hot. The compound should have limited solubility when cold.
Poor Solvents Water, Heptane, HexaneUsed as anti-solvents. The compound should have very low solubility in these, even when hot.
Common Mixtures Isopropanol/Water, Ethanol/Water, Ethyl Acetate/HeptaneThese mixtures allow for fine-tuning of polarity to achieve high solubility when hot and low solubility when cold.
Experimental Protocol: Solvent/Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (e.g., isopropanol) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., deionized water) dropwise with constant swirling.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[1] If crystals do not form, try scratching the flask or adding a seed crystal.

  • Crystal Growth: Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further improve the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry thoroughly.

Visualization: Crystallization Troubleshooting Workflow

G start Start Crystallization oiling_out Product Oils Out? start->oiling_out low_yield Low Yield? oiling_out->low_yield No solution1 Re-dissolve in more solvent Cool slowly Change to lower BP solvent oiling_out->solution1 Yes no_crystals No Crystals Form? low_yield->no_crystals No solution2 Use minimum hot solvent Cool in ice bath Change solvent system low_yield->solution2 Yes success Pure Crystals Obtained no_crystals->success No solution3 Induce (Scratch/Seed) Concentrate solution Use Anti-Solvent no_crystals->solution3 Yes solution1->oiling_out Retry pre_purify Consider Pre-Purification (Column Chromatography) solution1->pre_purify Fails Again solution2->start Retry solution3->start Retry solution3->pre_purify Fails Again

Caption: A logical workflow for troubleshooting common crystallization issues.

Part 3: Troubleshooting Guide - Column Chromatography

When high purity is required or crystallization is ineffective, flash column chromatography is the method of choice.

Q7: My compound is streaking/tailing badly on the silica gel column. Why?

A7: This is a classic problem for basic compounds like anilines on acidic silica gel. The primary amine group (-NH₂) can undergo strong acid-base interactions with the silanol groups (Si-OH) on the silica surface, causing it to "stick" and elute slowly and broadly.

Solutions:

  • Add a Basic Modifier: The most effective solution is to add a small amount of a volatile base to your eluent system. Triethylamine (Et₃N) at 0.1-1% (v/v) is standard. It will neutralize the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like alumina (basic or neutral) or a reverse-phase C18 column if the compound is sufficiently non-polar.

  • Check for Overloading: Tailing can also occur if the column is overloaded with the sample. Ensure you are not exceeding the recommended loading capacity for your column size (typically 1-10% of the silica weight).

Q8: I am getting poor separation between my product and a key impurity. What are my options?

A8: Poor separation (low resolution) means you need to optimize the selectivity of your chromatographic system.

  • Adjust Eluent Polarity: This is the first step. If the spots are too high on the TLC plate (high Rf), decrease the eluent polarity (e.g., from 50% EtOAc/Hexane to 30% EtOAc/Hexane). If they are too low, increase the polarity. The target Rf for your product should be around 0.2-0.3 for optimal separation.

  • Change Eluent System: If adjusting polarity isn't enough, change the nature of the solvents. The "eluent triangle" (e.g., Heptane, Ethyl Acetate, Dichloromethane) offers different selectivities. Try a completely different system, such as Dichloromethane/Methanol, which can alter the interactions between the analytes, stationary phase, and mobile phase.

  • Improve Column Efficiency: Use a finer mesh silica gel and ensure the column is packed uniformly without any cracks or channels. A well-packed column is critical for good separation.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the ideal eluent. Test various solvent systems (e.g., Ethyl Acetate/Heptane, Dichloromethane/Methanol). Add 0.5% triethylamine to the eluent to check for and mitigate tailing. Aim for a product Rf of ~0.25.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column. Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column, collecting fractions. Monitor the elution process using TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.

Visualization: Chromatography Optimization Workflow

G start Develop TLC Method (e.g., EtOAc/Heptane) tailing Is there tailing? start->tailing add_base Add 0.5% Et3N to Eluent tailing->add_base Yes rf_check Is Product Rf ~0.25? tailing->rf_check No add_base->rf_check adjust_polarity Adjust Solvent Ratio rf_check->adjust_polarity No separation_check Good Separation from Impurities? rf_check->separation_check Yes adjust_polarity->rf_check Re-check change_system Change Solvent System (e.g., DCM/MeOH + Et3N) separation_check->change_system No run_column Proceed to Column Chromatography separation_check->run_column Yes change_system->start Re-develop TLC

Caption: A workflow for developing an effective chromatography method.

References

  • Ashraf-Khorassani, M., & Taylor, L. T. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science.
  • Kishimba, M. A. (2021). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI.
  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
  • Haagsma, N., Dieleman, B., & Gortemaker, B. G. M. (1984). A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.
  • TLC of Sulfonamides. ResearchGate.
  • Sonu, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research.
  • Wikipedia. Sulfonamide.
  • Synthesis of sulfonamide and their synthetic and therapeutic applications: Recent advances. ResearchGate.
  • Perlovich, G. L., et al. (2017). Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. Crystal Growth & Design.
  • Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. Benchchem.
  • Gadani, K., et al. (2018). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.

Sources

Technical Support Center: Troubleshooting Solubility Issues with 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No: 109069-00-3). This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the solubility of this compound. As a molecule incorporating a sulfonamide, an aniline, and a methylpiperidine moiety, its physicochemical behavior can be complex. This document provides in-depth, question-and-answer-based troubleshooting, grounded in established scientific principles, to help you overcome these hurdles in your experiments.

Compound Overview

This compound is a molecule with distinct structural features that directly influence its solubility. Understanding its components is the first step in troubleshooting.

  • Aniline Group: Provides a basic nitrogen atom and an aromatic ring system.

  • Sulfonamide Linker: A key structural motif in many pharmaceuticals, known for its ability to form strong hydrogen bonds, which can lead to high crystal lattice energy and, consequently, low aqueous solubility.[1]

  • 3-Methylpiperidine Ring: A saturated heterocycle that is basic and adds significant lipophilicity (non-polarity), which can further limit water solubility.[2][3]

PropertyValueSource
CAS Number 109069-00-3[4]
Molecular Formula C₁₂H₁₈N₂O₂S[4]
Molecular Weight 254.35 g/mol [4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My compound, this compound, shows very poor solubility in my aqueous assay buffer. What are the underlying chemical reasons for this?

Answer: The poor aqueous solubility of this compound stems from a combination of its structural features:

  • High Lipophilicity: The benzene ring and the alkyl portion of the 3-methylpiperidine ring are nonpolar and hydrophobic ("water-fearing"). These sections of the molecule are not readily solvated by water. The piperidine ring, in particular, contributes to this nonpolar character.[2]

  • Strong Crystal Lattice Energy: The sulfonamide group is a potent hydrogen bond donor and acceptor. In the solid state, these molecules can pack into a highly stable, ordered crystal lattice. A significant amount of energy is required to break these intermolecular bonds before the individual molecules can be solvated by water, resulting in low solubility. This phenomenon is well-documented for sulfonamide-containing compounds.[1]

  • Amphoteric Nature: The molecule possesses both basic centers (the aniline nitrogen and the piperidine nitrogen) and a weakly acidic proton on the sulfonamide nitrogen. At a certain pH (the isoelectric point), the molecule will have minimal net charge, leading to its lowest solubility.

Q2: I dissolved my compound in DMSO, but it precipitated immediately upon dilution into my aqueous phosphate-buffered saline (PBS) at pH 7.4. How can I prevent this?

Answer: This is a classic and common problem known as "crashing out," which occurs when a compound that is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous system where it is poorly soluble.[2] The dramatic change in solvent polarity causes the compound to rapidly come out of solution.

Here is a systematic workflow to troubleshoot this issue:

G start Precipitation observed after diluting DMSO stock into aqueous buffer q1 Is the final DMSO concentration in the assay <1%? start->q1 a1_no No q1->a1_no DMSO may be affecting the assay. Reduce to <1% and re-evaluate. Warning step1 Strategy 1: Optimize DMSO Increase final DMSO to the maximum tolerated by your assay (e.g., 1%). q1->step1 a1_yes a1_yes Yes q2 Does precipitation still occur? step1->q2 step2 Strategy 2: Lower Compound Concentration Reduce the final working concentration of the compound. q2->step2 a2_yes success Problem Solved q2->success a2_no a2_yes Yes a2_no No q3 Is the lower concentration sufficient for the experiment? step2->q3 step3 Strategy 3: Use Co-solvents Add a co-solvent like PEG 400 or ethanol to the aqueous buffer (e.g., 5-10%) to increase solvent capacity. q3->step3 a3_no q3->success a3_yes a3_yes Yes a3_no No step4 Strategy 4: Advanced Formulation Consider using solubility enhancers like cyclodextrins in the aqueous buffer. step3->step4

Caption: Troubleshooting workflow for compound precipitation.

Detailed Strategies:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without affecting the biological system.[2]

  • Use a Stepwise Dilution: Instead of a single large dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent before the final dilution into the assay buffer.[2]

  • Incorporate Co-solvents: For many pharmaceutical compounds, co-solvents like ethanol, isopropanol, or Polyethylene Glycol (PEG), particularly PEG 400, can significantly improve solubility in aqueous solutions.[3] You may need to create your assay buffer with a small percentage (e.g., 5-10%) of a co-solvent, ensuring it doesn't interfere with your experiment.

Q3: How can I leverage pH to improve the solubility of this compound?

Answer: Given the presence of two basic nitrogen atoms (aniline and piperidine), pH adjustment is a powerful initial tool. In acidic conditions (low pH), these nitrogens will become protonated, forming positively charged ions. These charged species are generally much more soluble in water than the neutral molecule.

Hypothetical pH-Solubility Profile:

Solvent SystempHExpected Approximate Solubility (mg/mL)Rationale
Deionized Water~7.0< 0.01Close to the isoelectric point; minimal net charge.
Phosphate-Buffered Saline (PBS)7.4< 0.01Similar to water; molecule is largely neutral.[2]
0.01 M Hydrochloric Acid (HCl)2.0> 1.0Both basic nitrogens are protonated (cationic), enhancing interaction with polar water molecules.
0.01 M Sodium Hydroxide (NaOH)12.0~0.1 - 0.5The sulfonamide proton may be removed (anionic), providing a slight increase in solubility.

Experimental Protocol: pH-Solubility Profiling To determine the optimal pH for your work, you can perform a simple pH-solubility profile. (See Appendix A for a detailed protocol). This experiment will help you identify the pH range where your compound is most soluble, which is critical for preparing stock solutions and designing experiments.

Q4: I need to achieve a high concentration for my in vivo studies, and basic pH/co-solvent strategies are insufficient. What advanced formulation techniques can I explore?

Answer: When simple methods fail to meet the required concentration, more advanced formulation strategies are necessary. These are common in pharmaceutical development for poorly soluble drugs.[5][6]

  • Cyclodextrin Complexation:

    • Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) interior cavity. They can encapsulate the lipophilic parts of your compound (like the benzene and piperidine rings), forming an "inclusion complex" that has significantly improved aqueous solubility.[2][7]

    • Which to Use: Hydroxypropyl-β-cyclodextrin (HPβCD) and Sulfobutyl-ether-β-cyclodextrin (SBEβCD) are common choices in research and pharmaceutical formulations due to their enhanced solubility and safety profiles compared to unmodified β-cyclodextrin.[2][8]

    • How to Try: Prepare your aqueous buffer containing a pre-dissolved amount of the cyclodextrin (e.g., 5-10% w/v) before adding your compound.

  • Amorphous Solid Dispersions (ASDs):

    • Mechanism: This technique involves dispersing the drug in a polymer matrix to create an amorphous (non-crystalline) solid.[9] The amorphous state has higher free energy than the stable crystalline state, leading to a significant increase in apparent solubility.[5]

    • Common Polymers: Excipients like Apinovex™ (polyacrylic acid) or HPMC are often used to create stable ASDs.[9][10][11]

    • Application: This is a more advanced technique typically involving processes like spray-drying or hot-melt extrusion and is often employed in later-stage drug development.[6][12]

  • Co-crystallization:

    • Mechanism: This involves combining the active pharmaceutical ingredient (API) with a benign "co-former" molecule in a specific stoichiometric ratio to create a new crystalline solid. This new structure has different physicochemical properties, often including improved solubility, by disrupting the strong hydrogen bonds present in the pure API's crystal lattice.[1]

    • Screening: A screening process is required to find a suitable co-former. This involves slurring the API and co-former together in a solvent where both have limited solubility and then analyzing the resulting solid.[2]

G cluster_0 Initial Strategies cluster_1 Advanced Strategies start Initial State: Poor Aqueous Solubility ph_opt pH Optimization (Target < pH 4) start->ph_opt Ionizable Compound cosolvent Co-solvents (e.g., PEG 400, Ethanol) start->cosolvent Moderate Increase Needed cyclo Cyclodextrin Complexation (HPβCD, SBEβCD) ph_opt->cyclo Insufficient Solubility cosolvent->cyclo Insufficient Solubility asd Amorphous Solid Dispersions (with Polymers) cyclo->asd Higher Concentration or Oral Formulation Needed cocrystal Co-Crystals (with Co-formers) asd->cocrystal Alternative Approach

Caption: Selection of solubility enhancement strategies.

Q5: What is a reliable method for accurately determining the equilibrium solubility of my compound?

Answer: The "shake-flask" method is the gold-standard for determining equilibrium solubility. It measures the concentration of a compound in a saturated solution after a sufficient equilibration time. A detailed protocol is provided in Appendix B .

The key steps involve:

  • Adding an excess of the solid compound to your chosen solvent system (e.g., pH 7.4 PBS).

  • Agitating the mixture at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separating the undissolved solid from the saturated solution via filtration or centrifugation.

  • Quantifying the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as the aniline moiety provides a suitable chromophore for detection.[13][14]

Appendices: Experimental Protocols

Appendix A: Protocol for pH-Solubility Profiling
  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10, 12).

  • Add Compound: Place a small, known excess amount of solid this compound into separate vials (e.g., 2 mg into 1 mL of each buffer). Ensure undissolved solid is visible.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C) for 24 hours.

  • Separate Solid: After equilibration, filter each slurry through a 0.22 µm chemically inert syringe filter (e.g., PVDF) to remove undissolved particles.

  • Quantify: Dilute the clear filtrate as needed and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV.

  • Analyze: Plot the measured solubility (in mg/mL or µg/mL) against the final measured pH of each buffer.

Appendix B: Protocol for Shake-Flask Equilibrium Solubility Assay
  • Dispense Solvent: Add a precise volume of the desired solvent (e.g., 1 mL of pH 7.4 PBS) to several vials.

  • Add Excess Solid: Add an excess of the solid compound to each vial, ensuring a significant amount of undissolved material remains at the end of the experiment.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours. 48 hours is often preferred to guarantee equilibrium.

  • Phase Separation: Allow the vials to sit undisturbed for 30 minutes to let larger particles settle. Then, carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to obtain a particle-free saturated solution.

  • Quantification: Prepare a standard curve of the compound in a suitable solvent. Dilute the filtered supernatant into the mobile phase or a suitable solvent and quantify the concentration using a validated HPLC-UV method.

  • Reporting: Report the solubility in mg/mL or mol/L at the specified temperature and pH.[2]

References

  • Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. Benchchem.
  • Addressing poor solubility of piperidine deriv
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations.
  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investig
  • common issues in sulfonamide synthesis and solutions. Benchchem.
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  • 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline. CymitQuimica.
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  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
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Technical Support Center: Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is rooted in mechanistic understanding and practical, field-proven solutions to ensure the integrity of your synthesis and the purity of your final product.

I. Understanding the Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound typically proceeds through a two-step pathway designed to control reactivity and maximize yield. The use of a protecting group on the aniline nitrogen is crucial to prevent unwanted side reactions during the initial sulfonation step.

Step 1: Sulfonylation of 3-Methylpiperidine

The first key transformation is the reaction of an N-protected p-aminobenzenesulfonyl chloride, most commonly 4-acetamidobenzenesulfonyl chloride, with 3-methylpiperidine. The acetamido group serves as an effective protecting group, deactivating the aromatic amine and directing the chlorosulfonation to the para position. The subsequent reaction with 3-methylpiperidine, a secondary amine, proceeds via nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the sulfonamide bond.

Step 2: Deprotection to Yield the Final Product

The final step involves the removal of the acetyl protecting group from the intermediate, N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide. This is typically achieved through acid-catalyzed hydrolysis, which regenerates the primary aromatic amine to yield the target molecule, this compound.

II. Troubleshooting Guide & FAQs: Common Side Products and Their Mitigation

This section addresses frequently encountered issues and the underlying chemistry of common side product formation.

FAQ 1: My overall yield is low, and I see a significant amount of a water-soluble impurity. What is the likely cause?

Answer:

This is a classic issue pointing towards the hydrolysis of your starting material, 4-acetamidobenzenesulfonyl chloride.

  • Side Product Identity: 4-Acetamidobenzenesulfonic acid.

  • Mechanism of Formation: 4-Acetamidobenzenesulfonyl chloride is highly susceptible to moisture. Water acts as a nucleophile, attacking the electrophilic sulfur atom and leading to the displacement of the chloride ion. This hydrolysis reaction produces the corresponding sulfonic acid, which is unreactive towards the amine and will be lost during aqueous workup, significantly reducing your yield.[1]

  • Troubleshooting & Prevention:

    • Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

    • Reagent Quality: Use freshly opened or properly stored 4-acetamidobenzenesulfonyl chloride. If the purity is suspect, it can be recrystallized.

    • Order of Addition: Adding the 3-methylpiperidine to the reaction mixture before the sulfonyl chloride can sometimes be advantageous, as the more nucleophilic amine may react preferentially over trace amounts of water.

FAQ 2: My final product shows an additional peak in the HPLC with a higher molecular weight. What could this be?

Answer:

You are likely observing the presence of the protected intermediate, indicating incomplete deprotection.

  • Side Product Identity: N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide.

  • Mechanism of Formation: The acid-catalyzed hydrolysis of the acetamide group is an equilibrium-driven process. Insufficient reaction time, inadequate acid concentration, or low temperatures can lead to incomplete conversion to the desired primary amine.

  • Troubleshooting & Prevention:

    • Reaction Monitoring: Monitor the deprotection reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting material.

    • Optimizing Hydrolysis Conditions: If the reaction is sluggish, consider increasing the concentration of the acid (e.g., hydrochloric acid) or elevating the reaction temperature. Refluxing until the solid starting material has completely dissolved is a common practice.[2]

    • Workup Procedure: Ensure that the pH is properly adjusted during workup to facilitate the separation of the deprotected amine from any remaining protected intermediate.

FAQ 3: I have multiple unidentified impurities in my crude product. What are other potential side reactions?

Answer:

Several other side reactions can contribute to a complex impurity profile. Understanding these can aid in their identification and mitigation.

  • Ortho-Isomer Impurity:

    • Side Product Identity: 2-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (and its acetylated precursor).

    • Formation: During the chlorosulfonation of acetanilide, a small amount of the ortho-isomer (2-acetamidobenzenesulfonyl chloride) can be formed alongside the desired para-isomer.[3] This ortho-isomer will then react with 3-methylpiperidine and be carried through the synthesis.

    • Mitigation: The formation of the ortho-isomer is often controlled by reaction temperature. Cooling the chlorosulfonation reaction can improve the selectivity for the para-product.[3] Purification of the 4-acetamidobenzenesulfonyl chloride intermediate by recrystallization can also remove the ortho-isomer.

  • Di-sulfonylation of the Amine (less common for secondary amines):

    • Side Product Identity: While more common with primary amines, the potential for a second sulfonyl group to react with the nitrogen of the sulfonamide product exists under harsh conditions, though it is sterically hindered with 3-methylpiperidine.

    • Formation: If a large excess of the sulfonyl chloride is used, or if the reaction conditions are particularly forcing, a second sulfonylation could theoretically occur.

    • Mitigation: Use a stoichiometric amount or a slight excess of the amine relative to the sulfonyl chloride. Careful control of reaction temperature and time is also important.

  • Thermal Decomposition Products:

    • Identity: Thermal decomposition of 4-acetamidobenzenesulfonyl chloride can produce a range of degradation products, including irritating and toxic gases like sulfur oxides and hydrogen chloride.[4][5][6]

    • Formation: Overheating the reaction mixture during the sulfonylation step can lead to the decomposition of the sulfonyl chloride.

    • Mitigation: Maintain careful temperature control throughout the reaction. The recommended temperature for the reaction of acetanilide with chlorosulfonic acid is typically around 60°C.[7]

III. Analytical Protocols for Impurity Profiling

A robust analytical strategy is essential for identifying and quantifying side products.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final product and reaction intermediates.[2][8][9][10][11]

Parameter Recommended Conditions
Column C18 reverse-phase, 5 µm, 4.6 x 250 mm
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient Start with 95% A, ramp to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation: Dissolve a small amount of the crude or purified product in the mobile phase (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for the structural elucidation of the desired product and any isolated impurities.[2][8][11]

  • ¹H NMR: Will clearly show the aromatic protons, the protons of the 3-methylpiperidine ring, and the methyl group. The presence of the acetyl group in the protected intermediate will be evident as a singlet around 2.1 ppm.

  • ¹³C NMR: Provides detailed information on the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Can be used to definitively assign all proton and carbon signals and to elucidate the structure of unknown impurities.

Mass Spectrometry (MS)

Coupled with LC (LC-MS), this technique is powerful for identifying impurities by providing accurate mass information.[2][8][9][10][11]

  • Electrospray Ionization (ESI): In positive ion mode, the desired product will show a prominent [M+H]⁺ ion. Impurities can be identified by their corresponding molecular ions.

IV. Visualizing Reaction Pathways

The following diagrams illustrate the main synthetic route and the formation of key side products.

Synthesis_Pathway Acetanilide Acetanilide PASC 4-Acetamidobenzenesulfonyl Chloride Acetanilide->PASC Chlorosulfonation Ortho_Isomer Ortho-Isomer (Side Product) Acetanilide->Ortho_Isomer Chlorosulfonation (Side Reaction) Chlorosulfonic_Acid Chlorosulfonic Acid Protected_Intermediate N-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}acetamide PASC->Protected_Intermediate + 3-Methylpiperidine Sulfonic_Acid 4-Acetamidobenzenesulfonic Acid (Side Product) PASC->Sulfonic_Acid Hydrolysis (H2O) Methylpiperidine 3-Methylpiperidine Final_Product This compound Protected_Intermediate->Final_Product Deprotection Acid_Hydrolysis Acidic Hydrolysis (e.g., HCl)

Caption: Main synthetic pathway and key side reactions.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Overall Yield Start->Low_Yield High_MW_Impurity High MW Impurity in Final Product Start->High_MW_Impurity Multiple_Impurities Multiple Unidentified Impurities Start->Multiple_Impurities Cause1 Hydrolysis of Sulfonyl Chloride Low_Yield->Cause1 Cause2 Incomplete Deprotection High_MW_Impurity->Cause2 Cause3 Isomer Formation / Decomposition Multiple_Impurities->Cause3 Solution1 Use Anhydrous Conditions Cause1->Solution1 Solution2 Optimize Deprotection (Time, Temp, [Acid]) Cause2->Solution2 Solution3 Purify Intermediates & Control Reaction Temp. Cause3->Solution3

Caption: Troubleshooting logic for common synthesis issues.

V. References

  • Chemsrc. 4-Acetamidobenzenesulfonyl chloride. (2025-08-23).

  • SAFETY DATA SHEET. 4-Acetamidobenzenesulfonyl chloride. (2024-02-07).

  • Benchchem. Troubleshooting low yield in amine sulfonylation reactions.

  • Thermo Fisher Scientific. SAFETY DATA SHEET. (2025-09-15).

  • ChemicalBook. 4-Acetamidobenzenesulfonyl chloride(121-60-8).

  • TCI EUROPE N.V. 4-Acetamidobenzenesulfonyl Chloride.

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2020-11-11).

  • Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review. (2025-03-13).

  • LiveJournal. Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide.

  • Chemistry LibreTexts. 23.9: Amines as Nucleophiles. (2021-07-31).

  • YMER. ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW.

  • AMSbiopharma. Impurity profiling and HPLC methods for drug quality compliance. (2025-09-22).

  • Organic Syntheses Procedure. The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature.

  • IOSR Journal. Impurity Profiling of Pharmaceutical Drugs By Various Methods.

  • PubChem. 4-Acetamidobenzenesulfonyl chloride;4-aminobenzenesulfonamide.

  • PubChem. (2R,3R)-1-(2,5-dimethylthiophen-3-yl)sulfonyl-2-methylpiperidine-3-carboxylic acid.

  • Chemistry LibreTexts. 20.6: Reactions of Amines. (2020-05-30).

  • PMC. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies.

  • YouTube. Reaction Amines With Aryl Sulphonyl Chloride. (2023-02-03).

  • CymitQuimica. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride.

  • International Journal of Pharmaceutical Sciences Review and Research. Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. (2019-12-24).

  • YouTube. # CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021-02-19).

  • Amerigo Scientific. This compound.

  • Sigma-Aldrich. (R)-3-Methyl piperidine carboxylate hydrochloride AldrichCPR.

  • Sigma-Aldrich. 3-Methylpiperidine 99 626-56-2.

  • BLDpharm. 436091-54-2|3-((4-Methylpiperidin-1-yl)sulfonyl)aniline.

  • CymitQuimica. 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.

  • PubMed. Studies on the metabolism of 4-methylpiperazine-1-carbodithioc acid 3-cyano-3,3- diphenylpropyl ester hydrochloride in rat bile by high-performance liquid chromatography/electrospray ionization tandem mass spectrometry.

  • MDPI. Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One.

  • MDPI. Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. (2024-01-10).

  • PubMed. Degradation kinetics of 4-amino naphthalene-1-sulfonic acid by a biofilm-forming bacterial consortium under carbon and nitrogen limitations.

  • Eureka | Patsnap. Method for preparing 4-(piperidine-3-yl)aniline.

  • PubMed. 4-[(4-Amino-phen-yl)sulfon-yl]aniline-3,5-dinitro-benzoic acid (1/1). (2012-03-01).

  • Google Patents. WO2023156675A1 - Process for purification of linagliptin.

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Technical Support Center: Stability of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the stability of this compound in various buffer systems. Here, we address common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary factors that influence the stability of this compound in aqueous buffer solutions?

The stability of this compound, a sulfonamide-containing compound, is primarily influenced by the pH of the buffer solution. Sulfonamides, as a class, are sensitive to pH due to their acidic and basic functional groups.[1] Hydrolysis is a common degradation pathway for sulfonamides in aqueous environments.[1][2]

Generally, sulfonamides exhibit varied stability across the pH spectrum. Studies on various sulfonamides have shown that they are often more stable at neutral to slightly alkaline pH (pH 7-9) and more susceptible to hydrolysis under acidic conditions (e.g., pH 4).[2][3] The specific pKa values of the aniline and sulfonamide groups in this compound will dictate the ionization state of the molecule at a given pH, which in turn affects its susceptibility to hydrolytic cleavage.[3] At lower pH, the aniline nitrogen can be protonated, potentially making the sulfonyl group more susceptible to nucleophilic attack by water.

FAQ 2: What are the expected degradation products of this compound under hydrolytic stress?

While specific degradation products for this compound are not explicitly detailed in the provided search results, we can infer the likely products based on the general chemistry of sulfonamide hydrolysis. The primary degradation pathway is the cleavage of the sulfur-nitrogen (S-N) bond.[1]

This would likely result in the formation of:

  • Sulfanilic acid derivative : Cleavage of the S-N bond would lead to a sulfonic acid.

  • 3-Methylpiperidine : The other product of the S-N bond cleavage.

It is also possible, though less common, for cleavage of the carbon-sulfur (C-S) bond to occur, which would yield aniline and other sulfur-containing species.[1] Under forced degradation conditions, such as strong acid or base, a more complex degradation profile may be observed.

FAQ 3: How can I monitor the stability of this compound in my experiments?

A stability-indicating analytical method is crucial for accurately monitoring the degradation of the parent compound and the formation of its degradation products.[4][5] A common and effective technique for this purpose is High-Performance Liquid Chromatography (HPLC) with UV detection.

A typical workflow would involve:

  • Method Development : Develop a reversed-phase HPLC method that can separate the parent compound from its potential degradation products. This often involves screening different columns, mobile phase compositions (e.g., acetonitrile/water or methanol/water with a buffer), and detection wavelengths.

  • Forced Degradation Studies : To ensure the method is "stability-indicating," you must perform forced degradation studies.[5][6] This involves subjecting the compound to harsh conditions (e.g., strong acid, strong base, oxidation, heat, light) to intentionally generate degradation products.[5] The goal is to demonstrate that these degradation products do not co-elute with the parent peak. An acceptable level of degradation for these studies is typically in the range of 5-20%.[4][6]

  • Stability Study Execution : Once the method is validated, you can proceed with your stability study. This involves dissolving the compound in your buffers of interest, storing the solutions under controlled conditions (e.g., specific temperature), and analyzing samples at predetermined time points using the validated HPLC method.

Troubleshooting Guides

Scenario 1: Unexpectedly rapid degradation of this compound is observed in a supposedly neutral buffer.

Possible Cause 1: Inaccurate Buffer pH The actual pH of your buffer may not be what you intended. This can be due to incorrect preparation, contamination, or degradation of the buffer itself over time.

  • Troubleshooting Steps:

    • Verify pH: Immediately measure the pH of your buffer solution using a calibrated pH meter.

    • Fresh Buffer Preparation: If the pH is incorrect, prepare a fresh batch of the buffer, paying close attention to the weighing of components and the final volume.

    • Buffer Component Integrity: Ensure the buffer salts and reagents are not expired or contaminated.

Possible Cause 2: Presence of Catalytic Impurities Trace amounts of metal ions or other catalytic species in your buffer components or glassware can accelerate degradation.

  • Troubleshooting Steps:

    • High-Purity Reagents: Use high-purity water (e.g., Milli-Q or equivalent) and analytical grade buffer salts.

    • Glassware Cleaning: Ensure all glassware is thoroughly cleaned and rinsed with high-purity water. Consider an acid wash followed by extensive rinsing if metal ion contamination is suspected.

Scenario 2: Inconsistent stability results are obtained across different experimental runs.

Possible Cause 1: Temperature Fluctuations Hydrolytic reactions are temperature-dependent. Inconsistent temperature control during your experiment or sample storage will lead to variable degradation rates.

  • Troubleshooting Steps:

    • Calibrated Temperature Control: Use a calibrated incubator, water bath, or oven for your stability studies.

    • Consistent Storage: Ensure all samples, including standards and controls, are stored under the same, tightly controlled temperature conditions.

Possible Cause 2: Variability in Sample Preparation Inconsistencies in the concentration of the stock solution, final dilution, or sample handling can lead to erroneous results.

  • Troubleshooting Steps:

    • Standardized Procedures: Develop and strictly follow a standard operating procedure (SOP) for sample preparation.

    • Accurate Weighing and Dilution: Use calibrated analytical balances and volumetric flasks to ensure accurate concentrations.

    • Homogeneity: Ensure the compound is fully dissolved in the buffer before aliquoting for the stability study.

Scenario 3: The HPLC chromatogram shows new, unidentified peaks appearing over time.

Possible Cause: Formation of Degradation Products This is the expected outcome of a stability study where the compound is degrading. The key is to identify and, if necessary, quantify these new peaks.

  • Troubleshooting Steps:

    • Peak Tracking: Track the appearance and growth of these new peaks over the time course of your study.

    • Mass Spectrometry (MS) Analysis: To identify the degradation products, couple your HPLC system to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks will provide information about their molecular weight, which can be used to elucidate their structures.

    • Forced Degradation Comparison: Compare the retention times of the peaks observed in your stability study with those generated during your forced degradation studies. This can help in the preliminary identification of the degradants.

Experimental Protocols

Protocol 1: General Stability Study of this compound in Different Buffers

This protocol outlines a general procedure for assessing the stability of the target compound in various buffer systems.

1. Materials and Reagents:

  • This compound (high purity)

  • HPLC-grade acetonitrile and/or methanol

  • High-purity water (e.g., Milli-Q)

  • Buffer salts (e.g., phosphate, acetate, borate) of analytical grade

  • Acids and bases for pH adjustment (e.g., phosphoric acid, sodium hydroxide)

2. Buffer Preparation:

  • Prepare a series of buffers at your desired pH values (e.g., pH 4, 7, and 9).

  • Accurately weigh the buffer salts and dissolve them in high-purity water.

  • Adjust the pH to the target value using an appropriate acid or base while monitoring with a calibrated pH meter.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each buffer, dilute the stock solution to a final working concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent from the stock solution is low (typically <5%) to avoid affecting the buffer properties.

4. Stability Study Incubation:

  • Dispense aliquots of each buffered sample solution into individual, sealed vials.

  • Place the vials in a temperature-controlled environment (e.g., 25°C or an accelerated condition like 40°C).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for each buffer condition for analysis.

5. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method.

  • Quantify the peak area of the parent compound at each time point.

  • Calculate the percentage of the compound remaining relative to the initial time point (T=0).

Protocol 2: Forced Degradation Study

This protocol is essential for developing and validating a stability-indicating analytical method.

1. Acid Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M hydrochloric acid.

  • Heat the solution (e.g., at 60°C) for a specified period (e.g., 24 hours).

  • Neutralize the sample with a base (e.g., 0.1 M sodium hydroxide) before HPLC analysis.

2. Base Hydrolysis:

  • Dissolve the compound in a solution of 0.1 M sodium hydroxide.

  • Heat the solution (e.g., at 60°C) for a specified period.

  • Neutralize the sample with an acid (e.g., 0.1 M hydrochloric acid) before analysis.

3. Oxidative Degradation:

  • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).

  • Keep the solution at room temperature for a specified period.

  • Analyze the sample by HPLC.

4. Thermal Degradation:

  • Store the solid compound in an oven at an elevated temperature (e.g., 105°C) for a set time.

  • Dissolve the stressed solid in a suitable solvent for analysis.

5. Photolytic Degradation:

  • Expose a solution of the compound to a light source that provides both UV and visible light (as per ICH guidelines).

  • Analyze the sample by HPLC and compare it to a control sample protected from light.

Data Presentation

Table 1: Example Stability Data for this compound at 40°C

Time (hours)% Remaining (pH 4 Acetate Buffer)% Remaining (pH 7 Phosphate Buffer)% Remaining (pH 9 Borate Buffer)
0100.0100.0100.0
2492.599.899.5
4885.399.599.1
7278.199.298.8
168 (1 week)60.298.598.0

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Visualizations

Experimental Workflow for Stability Testing

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Compound Stock Solution Sample_Prep Sample Preparation (Dilution in Buffers) Compound->Sample_Prep Buffer_Prep Buffer Preparation (pH 4, 7, 9) Buffer_Prep->Sample_Prep Incubate Incubate at Controlled Temp. Sample_Prep->Incubate Sampling Sample at Time Points (0, 24, 48h...) Incubate->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Processing (% Remaining vs. Time) HPLC->Data

Caption: Workflow for assessing the stability of a compound in different buffers.

Troubleshooting Logic for Unexpected Degradation

Troubleshooting_Degradation Start Unexpectedly Rapid Degradation Observed Check_pH Is the buffer pH correct? Start->Check_pH Check_Temp Is the incubation temperature stable? Check_pH->Check_Temp Yes Remake_Buffer Prepare Fresh Buffer & Re-test Check_pH->Remake_Buffer No Check_Reagents Are reagents and water high purity? Check_Temp->Check_Reagents Yes Calibrate_Temp Calibrate/Verify Temperature Control Check_Temp->Calibrate_Temp No Use_Pure_Reagents Use High-Purity Reagents & Re-test Check_Reagents->Use_Pure_Reagents No Investigate_Further Investigate Other Factors (e.g., light, contamination) Check_Reagents->Investigate_Further Yes Remake_Buffer->Start Calibrate_Temp->Start Use_Pure_Reagents->Start

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on maintaining the integrity of this compound in solution. As a molecule possessing both a sulfonamide group and an aniline moiety, it is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide offers troubleshooting advice and preventative protocols grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common questions regarding the handling and stability of this compound.

Q1: What are the primary chemical liabilities of this molecule that lead to degradation in solution? A: The two primary points of instability are the sulfonamide linkage and the aniline ring. The molecule is therefore susceptible to three main degradation pathways:

  • Hydrolysis: The sulfur-nitrogen (S-N) bond in the sulfonamide group can be cleaved under certain pH conditions, particularly in strongly acidic or alkaline environments.[1][2]

  • Oxidation: The aniline portion of the molecule, an aromatic amine, is highly susceptible to oxidation. This can be initiated by dissolved atmospheric oxygen, metal ion contaminants, or peroxides in solvents, often leading to the formation of colored impurities.[3][4]

  • Photodegradation: Exposure to light, especially ultraviolet (UV) radiation, can provide the energy to initiate degradation, affecting both the aniline and sulfonamide parts of the structure.[5][6]

Q2: What is the most critical factor to control when preparing aqueous solutions? A: pH is the most critical factor. Sulfonamides generally exhibit greatest stability in the neutral to slightly alkaline pH range (pH 7-9).[1] Strongly acidic conditions can catalyze the hydrolysis of the sulfonamide bond. It is imperative to use well-characterized, freshly prepared buffers and to verify the pH of the final solution.

Q3: Which organic solvents are recommended for preparing a stock solution? A: High-purity, anhydrous polar aprotic solvents are the preferred choice. Recommended solvents include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

It is crucial to use anhydrous grades and to handle them under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and oxygen. Solvents like ethers (e.g., THF, dioxane) should be used with caution as they can form explosive peroxides, which are potent oxidizing agents.[7][8]

Q4: How should I store my stock and working solutions to ensure maximum stability? A: To mitigate all primary degradation pathways, the following storage protocol is strongly recommended:

  • Temperature: Store solutions at or below -20°C. For long-term storage (>1 month), -80°C is preferable.

  • Light: Always store solutions in amber glass vials or wrap clear vials completely in aluminum foil to protect from light.[9]

  • Atmosphere: Before sealing, flush the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • Container: Use high-quality glass vials with PTFE-lined caps to prevent leaching and ensure an airtight seal.

Q5: My solution has turned yellow/brown. Is it still usable? A: A color change is a strong indicator of oxidative degradation of the aniline moiety. The solution's integrity is compromised, and it should not be used for quantitative experiments or sensitive biological assays. The colored byproducts are new chemical entities whose impact on the experiment is unknown. Discard the solution and prepare a fresh one, paying close attention to the preventative measures outlined in this guide.

Section 2: In-Depth Troubleshooting Guide

This guide addresses specific experimental problems in a "Problem → Probable Cause → Recommended Solution" format.

Problem Probable Cause(s) Recommended Solution(s)
Rapid loss of compound purity in an aqueous buffer (confirmed by HPLC). Hydrolytic Degradation: The buffer pH is outside the optimal stability range (likely too acidic).1. Conduct a pH Profile Study: Prepare the solution in a series of buffers (e.g., pH 3, 5, 7, 9) and monitor purity by HPLC over time (e.g., 0, 2, 8, 24 hours).2. Adjust Workflow: Use the buffer system that demonstrates the highest stability. Always prepare working solutions immediately before use from a stable organic stock.
High variability and poor reproducibility between experiments run on different days. 1. Oxidative Degradation: Dissolved oxygen in solvents or buffers is degrading the compound inconsistently.2. Photodegradation: Inconsistent exposure to ambient laboratory light during sample preparation.1. De-gas Solvents: Before use, sparge all solvents and buffers with nitrogen or argon for 15-20 minutes.2. Use High-Purity Solvents: Purchase solvents in smaller bottles with septa to minimize repeated air exposure. Verify that solvents are free of peroxides.3. Implement Light Protection: Conduct all experimental steps under yellow light or with light-blocking shields. Wrap all sample containers in foil.
New, unexpected peaks consistently appear in the HPLC chromatogram of aged solutions. Formation of Degradants: The compound is degrading via one or more pathways, creating stable byproducts.Perform a Forced Degradation Study: Systematically stress the compound under controlled conditions (acid, base, oxidation, heat, light) as outlined in Protocol 2 . This helps to create a "fingerprint" of potential degradation products, confirming the instability and aiding in the development of a stability-indicating analytical method.[10][11]

Section 3: Key Experimental Protocols

These protocols provide validated, step-by-step methods for handling and testing the stability of this compound.

Protocol 1: Preparation of a Stable Concentrated Stock Solution

This protocol describes the best practices for preparing a stock solution intended for medium to long-term storage.

  • Preparation: Place a new, unopened bottle of anhydrous DMSO (or DMF/ACN) and a clean, amber glass vial with a PTFE-lined cap into a desiccator for at least 4 hours to remove surface moisture.

  • Inert Environment: Perform all subsequent steps in a glove box or on a benchtop with a steady stream of inert gas (argon or nitrogen) directed into the vial.

  • Weighing: Accurately weigh the required amount of this compound directly into the prepared amber vial.

  • Solvent Addition: Using a new, dry syringe, draw the required volume of anhydrous DMSO from the bottle (piercing the septum is ideal) and add it to the vial to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Gently vortex or sonicate the vial at room temperature until all solid material is completely dissolved.

  • Inerting and Storage: Flush the headspace of the vial with inert gas for 30-60 seconds, then immediately seal the cap tightly. Label the vial clearly with the compound name, concentration, solvent, and date. Store at -20°C for short-term use or -80°C for long-term storage.

Protocol 2: Workflow for a Basic Forced Degradation Study

This study is essential for understanding the compound's stability profile and is a cornerstone of developing robust analytical methods, as mandated by ICH guidelines.[11][12]

  • Initial Analysis (T=0): Prepare a solution of the compound in a non-reactive solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL). Immediately analyze this solution by a validated HPLC-UV method to establish the initial purity and peak area.

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl).

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH).

    • Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂).

    • Thermal Stress: Keep one vial of the initial solution.

    • Photolytic Stress: Keep one vial of the initial solution.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials at room temperature, protected from light.

    • Place the Thermal Stress vial in an oven set to 60°C.

    • Place the Photolytic Stress vial in a photostability chamber compliant with ICH Q1B guidelines.

    • Keep a control vial of the initial solution at -20°C in the dark.

  • Time-Point Analysis: After a set time (e.g., 8, 24, or 48 hours, or until ~5-20% degradation is observed), remove an aliquot from each stress condition. Quench the reaction if necessary (e.g., neutralize the acid/base samples).

  • HPLC Analysis: Analyze all samples, including the control, using the same HPLC method.

  • Evaluation: Compare the chromatograms. Calculate the percentage of degradation for each condition. Note the retention times and peak shapes of any new impurities formed. This provides a clear picture of whether the compound is labile to acid, base, oxidation, heat, or light.

Section 4: Visualizing Degradation & Experimental Workflow

Diagrams created using Graphviz provide a clear visual summary of the key chemical and procedural information.

G1 Parent This compound in Solution Stress Parent->Stress Hydrolysis Aniline + 3-Methylpiperidine-1-sulfonic acid (S-N Bond Cleavage) Stress->Hydrolysis H+ / OH- (Hydrolysis) Oxidation Hydroxylated Aniline Derivatives Oligomeric Impurities (Colored) Stress->Oxidation [O] / Peroxides (Oxidation) Photolysis Complex Mixture of Degradants (e.g., N-Dealkylation, Ring Modification) Stress->Photolysis UV / Light (hν) (Photolysis)

Caption: Primary degradation pathways for this compound.

G2 cluster_prep Step 1: Preparation cluster_stress Step 2: Stress Conditions (ICH Q1A/Q1B) cluster_analysis Step 3: Analysis & Evaluation Prep Prepare Stock Solution (e.g., ACN:Water) Acid Acid (0.1 M HCl) Prep->Acid Base Base (0.1 M NaOH) Prep->Base Oxidation Oxidation (3% H2O2) Prep->Oxidation Thermal Thermal (60°C) Prep->Thermal Photo Photolytic (Light Box) Prep->Photo Analysis Analyze All Samples by Stability-Indicating HPLC-UV Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Report Assess % Degradation Identify Degradants Determine Stability Profile Analysis->Report

Caption: Standard workflow for a forced degradation study.

References

  • Sharma, V. K. (2010). Oxidation of Sulfonamide Antimicrobials by Ferrate(VI) [FeVIO42-]. Environmental Science & Technology, 44(13), 5488–5493. [Link]

  • Gómez-Toribio, V., et al. (2019). Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. Revista Internacional de Contaminación Ambiental, 35(1), 103-114. [Link]

  • Kowalska, G., et al. (2008). Toxicity and biodegradability of sulfonamides and products of their photocatalytic degradation in aqueous solutions. PubMed, 18(3-4), 233-40. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 438, 142-149. [Link]

  • An, T., et al. (2016). Oxidation of Sulfonamide Antibiotics of Six-Membered Heterocyclic Moiety by Ferrate(VI): Kinetics and Mechanistic Insight into SO2 Extrusion. Environmental Science & Technology, 50(20), 11095–11104. [Link]

  • Kratochvil, M., et al. (2019). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 58(15), 9645–9653. [Link]

  • Tentscher, P. (2013). Aquatic oxidation of sulfonamide antibiotics. EPFL News. [Link]

  • Lin, T-C., et al. (2015). Photodegradation of sulfonamide antimicrobial compounds in various UV/oxidant systems. Water Science and Technology, 71(3), 412-7. [Link]

  • Wang, J., et al. (2021). Novel Nonradical Oxidation of Sulfonamide Antibiotics with Co(II)-Doped g-C3N4-Activated Peracetic Acid: Role of High-Valent Cobalt-Oxo Species. Environmental Science & Technology, 55(18), 12513–12523. [Link]

  • Brown, A. D., et al. (2001). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications, (16), 1492-1493. [Link]

  • Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Molecules, 25(11), 2639. [Link]

  • Zhang, C., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. Water, 13(3), 299. [Link]

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. [Link]

  • Dong, G., et al. (2018). Photodegradation of Sulfonamides by g-C3N4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. [Link]

  • Felis, E., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13247. [Link]

  • Beyer, A., et al. (2011). Growth-inhibitory effects of sulfonamides at different pH: dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. PubMed, 30(5), 556-64. [Link]

  • Unold, M. & Karanfil, T. (2011). Effects of pH and Manure on Transport of Sulfonamide Antibiotics in Soil. ResearchGate. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed, 70(11), 1115-24. [Link]

  • Klein, O. W., et al. (1988). Effects of pH on the accumulation of sulfonamides by fish. PubMed, 13(2), 141-5. [Link]

  • Adhikari, S., et al. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. ResearchGate. [Link]

  • Kumar, V. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Cysewska, P., et al. (2022). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Molecules, 27(19), 6223. [Link]

  • Patel, K., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

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Technical Support Center: Troubleshooting Assays with 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals utilizing the research chemical 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No. 109069-00-3). While a valuable building block in medicinal chemistry, unexpected or inconsistent results can arise during its use in various assays.[1] This is a common challenge in small molecule screening.[2]

This document moves beyond a simple checklist. It provides a systematic, causality-driven framework to help you diagnose the root cause of unexpected outcomes, differentiate true biological activity from experimental artifacts, and ensure the integrity of your data. We will explore issues from the compound's fundamental properties to its potential interactions with complex assay systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that often arise during initial troubleshooting.

Q1: My compound, this compound, shows no activity in my assay. What are the first things I should check?

There are three primary areas to investigate immediately: the compound itself, the experimental protocol, and the biological system.[3]

  • Compound Integrity: Verify the compound's source and purity. Has it been stored correctly (cool, dry, protected from light) to prevent degradation?[3] Prepare fresh stock solutions in a high-purity, anhydrous solvent like DMSO. Avoid repeated freeze-thaw cycles by creating single-use aliquots.[3]

  • Aqueous Solubility: Poor solubility in your final assay buffer is a frequent cause of inactivity.[3] If the compound precipitates, its effective concentration is far lower than intended. You must confirm it remains in solution under the exact assay conditions (buffer composition, pH, temperature).

  • Assay Controls: Before scrutinizing your test compound, confirm your assay is performing as expected. Is your positive control showing the expected activity? Is your negative (vehicle) control showing no activity? Is the No Template Control (NTC) in a qPCR assay negative?[4] Failure of these controls points to a systemic issue with the assay reagents or setup, not your test compound.

Q2: I'm observing high variability between replicate wells. What is the likely cause?

High variability often points to issues with the compound's physical behavior in the assay medium.

  • Precipitation: The most common culprit is compound precipitation. Even if not visible to the naked eye, microscopic precipitation can lead to erratic results. Re-evaluate solubility as described in Guide 1 below.

  • Pipetting Inaccuracy: At the low volumes used in 96- or 384-well plates, small errors in pipetting can cause significant concentration differences. Ensure your pipettes are calibrated and use appropriate techniques.

  • Plate Edge Effects: Evaporation from wells at the edge of a plate can concentrate assay components, including your compound, leading to skewed results. Using plates with lids, ensuring proper sealing, and avoiding the outermost wells for critical experiments can mitigate this.

Q3: The dose-response curve for my compound is unusually steep or shallow. How should I interpret this?

An abnormal dose-response curve is a red flag that may indicate a non-ideal mechanism of action.

  • Steep Curve (High Hill Slope): This can be a classic sign of compound aggregation . At a critical concentration, the molecule may form colloidal aggregates that non-specifically inhibit proteins.[2][5] This behavior is not representative of a specific drug-target interaction and is a common artifact.[2] Refer to Guide 2 for the definitive test.

  • Shallow Curve (Low Hill Slope): A shallow curve can indicate several possibilities, including compound instability over the assay duration, complex multi-site binding, or interference with the detection system that is not proportional to concentration. It can also suggest that the maximum effect has not been reached due to solubility limitations at higher concentrations.

Q4: Could the this compound structure itself be a source of non-specific effects?

While every compound must be evaluated empirically, certain chemical substructures are known to be potential "nuisance compounds" or Pan-Assay Interference Compounds (PAINS).[6][7] These compounds can generate false positive results through mechanisms unrelated to specific target engagement.[7]

  • Reactivity: The aniline moiety can be susceptible to oxidation, potentially leading to reactive species that covalently modify proteins or interfere with redox-sensitive assays.[8]

  • Assay Interference: Compounds containing aromatic rings and heteroatoms can sometimes absorb light or fluoresce, directly interfering with optical assay readouts.[2][9]

  • Aggregation: As mentioned, many small molecules can form aggregates, and this is not always predictable from the structure alone.[6]

It is crucial not to dismiss a compound based on its structure alone, but these possibilities warrant investigation through the specific counter-screens detailed below.

Part 2: In-Depth Troubleshooting Guides

Follow these systematic guides to diagnose and resolve specific experimental issues.

Guide 1: Is Your Compound the Problem? Verifying Integrity and Solubility

The first principle of troubleshooting is to validate your key reagent. An inactive or insoluble compound will never yield reliable data.

Problem: You observe no activity, or the results are not reproducible.

Workflow: Systematically confirm the compound's identity, purity, and, most critically, its solubility under your specific assay conditions.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 109069-00-3 [10]
Molecular Formula C12H18N2O2S [10]
Molecular Weight 254.35 g/mol [10]
Appearance Solid (typical) [11]

| Storage | Store in a cool, dry place, protected from light. |[3] |

Experimental Protocol: Practical Solubility Assessment

Objective: To visually determine if the compound is soluble at the highest concentration used in your assay buffer.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Your final assay buffer

  • Clear microcentrifuge tubes

Procedure:

  • Prepare a High-Concentration Stock: Prepare a concentrated stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure it fully dissolves.

  • Spike into Buffer: Add the appropriate volume of the DMSO stock to your assay buffer to achieve the highest concentration used in your experiment. For example, to make a 100 µM solution from a 10 mM stock, you would perform a 1:100 dilution.

  • Vehicle Control: Prepare a corresponding vehicle control by adding the same volume of 100% DMSO to the assay buffer.

  • Incubate: Vortex the tubes gently. Incubate the solutions under the exact same conditions as your assay (e.g., 37°C) for the same duration.[3]

  • Inspect: Visually inspect the tubes against a dark background. Look for any signs of cloudiness, haziness, or precipitate.

  • Confirm: Centrifuge the tubes at high speed (e.g., >14,000 x g) for 10 minutes. Carefully inspect for a pellet. The absence of a pellet provides strong evidence of solubility.[3]

Guide 2: Distinguishing True Inhibition from Assay Artifacts

A positive "hit" in a primary screen is only the beginning. Many initial hits are artifacts caused by non-specific mechanisms.[2] This guide provides a workflow to identify the most common interference mechanisms.

Problem: The compound shows dose-dependent inhibition, but you suspect it may be a false positive.

Workflow Diagram:

G A Initial Hit Observed Dose-Dependent Inhibition B Run Assay +/- 0.01% Triton X-100 A->B C IC50 Shifts Left (Potency Increases) B->C Yes D IC50 Unchanged B->D No E Likely Aggregator (False Positive) C->E F Proceed to Next Check D->F G Check for Readout Interference (Compound alone in buffer) F->G H Signal Detected (Autofluorescence or Absorbance) G->H Yes I Signal Unchanged G->I No J Interference Confirmed (False Positive) H->J K Proceed to Next Check I->K L Run Reporter-Only Assay (e.g., Luciferase + Substrate) K->L M Inhibition Observed L->M Yes N No Inhibition L->N No O Reporter Inhibition Confirmed (False Positive) M->O P Hit is Likely Specific Proceed with Validation N->P

Caption: Workflow for identifying common assay artifacts.

Protocol A: Testing for Compound Aggregation

Causality: Non-ionic detergents like Triton X-100 disrupt the colloidal aggregates formed by some compounds. If inhibition is caused by aggregation, the presence of detergent will break up the aggregates, increasing the apparent potency (leftward shift in IC50) or abolishing the effect entirely.[5][9]

Procedure:

  • Prepare two sets of dose-response curves for this compound.

  • In the first set, use your standard assay buffer.

  • In the second set, use your standard assay buffer supplemented with 0.01% (v/v) Triton X-100.

  • Compare the IC50 values obtained from the two curves.

Table 2: Example Data for Detergent-Based Aggregation Assay

Condition IC50 (µM) Interpretation
Standard Buffer 15.2 Apparent Inhibition
+ 0.01% Triton X-100 1.8 >5-fold leftward shift suggests aggregation. [5]

| + 0.01% Triton X-100 | 14.9 | No significant shift; aggregation is unlikely. |

Protocol B: Checking for Autofluorescence or Absorbance Interference

Causality: The compound itself may have optical properties that interfere with the assay's detection method, creating a false signal.[9] This is tested by measuring the compound's signal in the absence of any biological components.

Procedure:

  • Prepare a serial dilution of the compound in the final assay buffer in the same type of microplate used for the assay.

  • Do not add the enzyme, substrate, or any other reaction components.

  • Include wells with buffer only (blank) and a positive control fluorophore/chromophore if available.

  • Read the plate on your plate reader using the exact same excitation/emission wavelengths or absorbance wavelength as your main assay.

  • A high signal that titrates with the compound's concentration indicates direct interference.

Protocol C: Counter-Screening Against a Reporter Enzyme

Causality: In many assays, the primary target's activity is linked to a secondary reporter enzyme (e.g., Firefly Luciferase, Horseradish Peroxidase). The test compound may be inhibiting the reporter enzyme rather than the intended target, leading to a false positive.[2][9]

Procedure:

  • Set up a simplified reaction containing only the reporter enzyme and its substrate in the assay buffer.

  • Add a serial dilution of this compound to these wells.

  • Include positive and negative controls (a known inhibitor of the reporter and vehicle, respectively).

  • Measure the reporter activity. Inhibition in this simplified system confirms the compound is acting on the reporter, not your primary target.

Guide 3: Addressing Unexpected Results in Cell-Based Assays

Moving from a biochemical to a cellular environment introduces new layers of complexity, such as membrane permeability, cytotoxicity, and metabolism.

Problem: The compound is active in a biochemical assay but shows no effect in cells, or it exhibits unexpected cytotoxicity.

Workflow Diagram:

G cluster_0 Cellular Environment A Compound Added to Cells B Cell Membrane A->B Interaction D Intracellular Space B->D Permeation C Extracellular Space E Efflux Pumps D->E Compound Removed F Metabolism (e.g., CYP enzymes) D->F Compound Modified G Target Engagement D->G Desired Outcome H Off-Target Effects (Cytotoxicity) D->H Undesired Outcome

Caption: Potential fates of a compound in a cell-based assay.

Protocol D: General Cytotoxicity Assessment (Resazurin-based)

Causality: A compound may appear to inhibit a specific cellular pathway when, in fact, it is simply killing the cells, which halts most cellular processes. A cytotoxicity assay is essential to determine the concentration window where the compound can be tested without causing general cell death.[12]

Procedure:

  • Plate Cells: Seed your chosen cell line in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Dose Cells: Prepare serial dilutions of this compound in the cell culture medium. Add the compound dilutions to the cells. Include a vehicle control (e.g., medium with DMSO) and a positive control for cell death (e.g., staurosporine).

  • Incubate: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • Add Reagent: Add Resazurin solution to each well according to the manufacturer's protocol and incubate for 1-4 hours.

  • Measure Fluorescence: Read the fluorescence (typically Ex/Em ~560/590 nm) on a microplate reader. The signal is proportional to the number of viable, metabolically active cells.

Table 3: Example Data for Cytotoxicity Assessment

Compound Conc. (µM) % Cell Viability Interpretation
0 (Vehicle) 100% Baseline
1 98% Not cytotoxic
3 95% Not cytotoxic
10 91% Minimal cytotoxicity
30 55% Significant cytotoxicity

| 100 | 8% | Highly cytotoxic |

References

  • BenchChem. (2025). Technical Support Center: Managing Small Molecule Interference in Biochemical Assays.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • BenchChem. (2025). Technical Support Center: Enhancing the Specificity of Small Molecule Inhibitors.
  • Zhang, P., et al. (2022). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry.
  • ResearchGate. (2023). Research progress on piperidine-containing compounds as agrochemicals.
  • PubMed. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • Molecular Biology (MB). Assay Troubleshooting.
  • Amerigo Scientific. This compound.
  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
  • Sigma-Aldrich. Sulfonyl aniline.
  • CymitQuimica. 4-[(4-methylpiperidin-1-yl)sulfonyl]aniline.
  • ACS Publications. (2021). A Collection of Useful Nuisance Compounds (CONS)
  • ACS Publications. (2017). The Ecstasy and Agony of Assay Interference Compounds.
  • PubMed. (1987).
  • NIH National Center for Biotechnology Information. (2021). Nuisance compounds in cellular assays.
  • NIH National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
  • Chem-Impex. 4-(4-Metil-piperidin-1-il)anilina.

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Technical Support Center: Ensuring Reproducibility with 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. This resource is designed for researchers, scientists, and drug development professionals to address and overcome common challenges in reproducibility when working with this compound. In medicinal chemistry, the path from a promising molecule to a viable drug candidate is paved with consistent and reliable data.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure your experimental results are robust and reproducible.

The reproducibility of chemical research has been a topic of significant discussion, with chemistry being identified as a discipline where researchers often face challenges in replicating results.[3] This guide aims to mitigate these issues specifically for the synthesis and application of this compound.

Part 1: Understanding the Core Challenges

The synthesis of sulfonamides, including this compound, is a well-established reaction class. However, seemingly minor variations in reaction conditions, reagent quality, or purification techniques can lead to significant discrepancies in yield, purity, and ultimately, biological activity. The primary challenges often revolve around the inherent reactivity of the starting materials and the properties of the final compound.

Part 2: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose and solve problems you may be encountering during the synthesis and purification of this compound.

Symptom 1: Consistently Low or No Yield

Question: My reaction to synthesize this compound is resulting in a very low yield, or in some cases, no product at all. What are the likely causes?

Answer: Low yields in sulfonamide synthesis are a common frustration and can often be traced back to a few key factors.[4][5] Let's break down the potential culprits:

  • Hydrolysis of the Sulfonyl Chloride: The most frequent cause of low yields is the hydrolysis of the 4-aminobenzenesulfonyl chloride starting material.[4][5] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive sulfonic acid.

    • Causality: Water acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction is often faster than the desired reaction with the amine if moisture is present.

    • Solution:

      • Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use.[4]

      • Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for the success of the reaction.[4]

    • Causality: The base is required to neutralize the HCl generated during the reaction. An inappropriate base can either be too weak to effectively scavenge the acid or may compete with the amine as a nucleophile. The solvent must be able to dissolve both reactants without reacting with them.

    • Solution:

      • Base Selection: Use a non-nucleophilic organic base like pyridine or triethylamine.[4] These bases will not compete with the 3-methylpiperidine.

      • Solvent Optimization: Dichloromethane (DCM) and tetrahydrofuran (THF) are common and effective solvents for this type of reaction.[4]

  • Poor Reactivity of the Amine: While 3-methylpiperidine is a reasonably good nucleophile, its reactivity can be influenced by steric hindrance and the reaction conditions.

    • Causality: The nucleophilicity of the amine is crucial for attacking the sulfonyl chloride.[5]

    • Solution:

      • Temperature Control: Gently heating the reaction mixture can sometimes increase the reaction rate. However, be cautious, as excessive heat can lead to side reactions.

      • Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can enhance the reaction rate by forming a more reactive intermediate with the sulfonyl chloride.[5]

Symptom 2: Presence of Unexpected Side Products

Question: I've isolated my product, but analytical data (TLC, LC-MS, NMR) shows the presence of significant impurities. What are these and how can I avoid them?

Answer: The formation of side products is a common issue in sulfonamide synthesis. Identifying the impurity can provide clues to optimize the reaction.

  • Bis-sulfonated Product: If you are starting with aniline (to make the sulfonyl chloride), there is a possibility of forming a bis-sulfonated product, although this is less common with a secondary amine like 3-methylpiperidine.

  • Unreacted Starting Materials: The presence of starting materials indicates an incomplete reaction.

    • Solution:

      • Monitor the Reaction: Use thin-layer chromatography (TLC) to monitor the progress of the reaction and ensure the consumption of the limiting reagent.

      • Stoichiometry: A slight excess of the amine (around 1.1 equivalents) can help drive the reaction to completion.[4]

  • Degradation Products: The product itself might be unstable under the reaction or workup conditions.

    • Solution:

      • Mild Workup: Avoid harsh acidic or basic conditions during the workup if your product is sensitive. A simple aqueous quench followed by extraction is often sufficient.

      • Test Stability: Before a full-scale workup, take a small aliquot of the reaction mixture and subject it to the planned workup conditions to check for product degradation by TLC.[6]

Symptom 3: Difficulty in Purification and Crystallization

Question: I have a crude product that appears oily or refuses to crystallize, making purification difficult. What can I do?

Answer: Purification, particularly crystallization, can be a challenging step. The physical properties of this compound can make it tricky to solidify.

  • Solvent Selection for Recrystallization: The key to successful recrystallization is finding a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at room temperature, while impurities remain soluble.[4]

    • Solution:

      • Systematic Solvent Screening: Perform small-scale solubility tests with a range of solvents. Common solvents for recrystallizing sulfonamides include ethanol, isopropanol, and mixtures of ethanol and water.[7]

      • Solvent Systems: If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the compound in the "good" solvent and slowly add the "poor" solvent until turbidity persists. Then, heat until the solution is clear and allow it to cool slowly.

  • Oiling Out: The compound may be melting in the hot solvent rather than dissolving, leading to the formation of an oil.

    • Solution:

      • Use More Solvent: "Oiling out" can sometimes be resolved by using a larger volume of the recrystallization solvent.

      • Lower the Temperature: Try to find a solvent system that allows for dissolution at a lower temperature.

Part 3: Frequently Asked Questions (FAQs)

Q1: How critical is the quality of the starting materials? A1: It is absolutely critical. Impurities in your 4-aminobenzenesulfonyl chloride or 3-methylpiperidine can lead to side reactions and purification difficulties. It is always recommended to use reagents from a reputable supplier and to check their purity if you suspect issues. When possible, analyzing each chemical separately is a good practice to ensure you know what you are working with.[3]

Q2: Can I use an aqueous base like sodium hydroxide for this reaction? A2: While Schotten-Baumann conditions (using an aqueous base) are possible for some sulfonamide syntheses, it significantly increases the risk of hydrolyzing the sulfonyl chloride.[4] For laboratory-scale synthesis of this compound, a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[4]

Q3: My TLC shows a clean reaction, but my yield is low after workup and purification. Where could my product be going? A3: There are a few possibilities for product loss during workup and isolation:[6]

  • Aqueous Solubility: Your product might have some solubility in the aqueous layer during extraction. It's always a good practice to check the aqueous layer by TLC before discarding it.

  • Over-washing during Recrystallization: Washing the crystals with too much cold solvent can dissolve a significant amount of your product. Use minimal amounts of ice-cold solvent for washing.

  • Adsorption on Filtration Media: If you performed a filtration step (e.g., through celite or silica), your product may have adsorbed to the solid phase.

Q4: How can I confirm the identity and purity of my final product? A4: A combination of analytical techniques is essential for unambiguous characterization and purity assessment.

  • NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): Is an excellent method for determining purity.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity and compare to a standard.[8]

Part 4: Experimental Protocols and Data Presentation

Standard Protocol for the Synthesis of this compound

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

  • Preparation: Under an inert atmosphere (N₂ or Ar), add 4-aminobenzenesulfonyl chloride (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous dichloromethane (DCM) to the flask to dissolve the sulfonyl chloride.

  • Addition of Base and Amine: In a separate flask, dissolve 3-methylpiperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the amine/base solution to the stirred solution of the sulfonyl chloride at 0 °C (ice bath).

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride.

  • Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Summary Table
ParameterExpected ValueAnalytical Method
Molecular FormulaC₁₂H₁₈N₂O₂S-
Molecular Weight254.35 g/mol Mass Spectrometry
AppearanceSolidVisual Inspection
Purity>95%HPLC
Visualizing the Workflow

Below are diagrams illustrating the key decision-making processes in troubleshooting your synthesis.

Troubleshooting_Low_Yield start Low or No Yield Observed check_moisture Check for Moisture Contamination start->check_moisture Is the reaction setup rigorously dry? check_reagents Evaluate Reagents check_moisture->check_reagents Yes anhydrous Use Anhydrous Solvents & Inert Atmosphere check_moisture->anhydrous No check_conditions Assess Reaction Conditions check_reagents->check_conditions Yes base_solvent Optimize Base and Solvent (e.g., Pyridine, TEA in DCM/THF) check_reagents->base_solvent Are the base and solvent appropriate? temp_catalyst Adjust Temperature or Add Catalyst (DMAP) check_conditions->temp_catalyst Is the reaction sluggish?

Caption: Decision tree for troubleshooting low reaction yields.

Purification_Workflow crude_product Crude Product Obtained is_solid Is the crude product a solid? crude_product->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Oily) solvent_screen Perform Small-Scale Solvent Screen recrystallize->solvent_screen success Pure Crystalline Product column_chromatography->success solvent_screen->success Optimal solvent found

Caption: General workflow for the purification of the final product.

References

  • Google Patents. (1957). Sulfonamide purification process. US2777844A.
  • Enago Academy. (2017, September 25). Can Reproducibility in Chemical Research be Fixed? Retrieved from [Link]

  • Lowe, D. (2017, March 20). Taking on chemistry's reproducibility problem. Chemistry World. Retrieved from [Link]

  • Dubey, A., & Patel, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Applied Biology & Biotechnology, 9(5), 1-11.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Reproducibility. Retrieved from [Link]

  • Brouillette, W. J., et al. (2002). Preparation of sulfonamides from N-silylamines. Organic Letters, 4(15), 2493–2496.
  • Roughley, S. D., & Jordan, A. M. (2011). The synthesis of sulfonamides. Journal of Medicinal Chemistry, 54(10), 3451–3479.
  • USDA Food Safety and Inspection Service. (2009).
  • Master Organic Reactions. (2023, September 25). Step-by-Step Problem Solving Guide. YouTube. Retrieved from [Link]

  • Khan, A., et al. (2021).
  • Errington, T. (2024, January 11). Enhancing Reproducibility in Drug Development Research. Center for Open Science (COS). Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C12H18N2O2S). Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the essential analytical techniques required to definitively characterize the novel compound, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. Moving beyond a mere listing of methods, this document delves into the causality behind experimental choices, establishing a self-validating system for structural elucidation.

The sulfonamide functional group is a key pharmacophore in a multitude of therapeutic agents, exhibiting a wide range of biological activities.[1][2] The introduction of a 3-methylpiperidine moiety introduces a chiral center and a three-dimensional aspect to the molecule, making a thorough and multi-faceted analytical approach crucial.[3] This guide will focus on the gold-standard techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

The Orthogonal Approach: A Triad of Analytical Confidence

A single analytical technique is rarely sufficient to provide the level of certainty required in pharmaceutical research. Instead, an orthogonal approach, employing multiple techniques that measure different physicochemical properties of the molecule, is the industry standard. This ensures that any ambiguity in one method is resolved by the clarity of another, leading to an unshakeable structural confirmation.

Caption: Orthogonal workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms within a molecule.[4] It provides information on the chemical environment, connectivity, and stereochemistry of each nucleus. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of NMR in Structural Elucidation:
  • ¹H NMR: Provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. The integration of the signals corresponds to the relative number of protons, while the splitting patterns (multiplicity) reveal the number of neighboring protons.[5]

  • ¹³C NMR: Reveals the number of different types of carbon atoms in the molecule and their chemical environment.[6] This is particularly useful for identifying the carbon skeleton and functional groups.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Expected Spectral Data and Interpretation:

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.[7][8]

Assignment ¹H NMR (Predicted δ, ppm) ¹³C NMR (Predicted δ, ppm) Rationale for Assignment
Aniline -NH₂~4.0 (broad singlet)-Labile proton, signal can be broad and its position is concentration and solvent dependent.
Aromatic C-H (ortho to -SO₂)7.5-7.7 (doublet)128-130Electron-withdrawing effect of the sulfonyl group deshields these protons and carbons.
Aromatic C-H (ortho to -NH₂)6.6-6.8 (doublet)114-116Electron-donating effect of the amino group shields these protons and carbons.
Aromatic C (ipso to -SO₂)-135-140Quaternary carbon, deshielded by the sulfonyl group.
Aromatic C (ipso to -NH₂)-145-150Quaternary carbon, deshielded by the nitrogen atom.
Piperidine -CH₂- (axial & equatorial)2.8-3.6 (multiplets)45-55Protons and carbons adjacent to the nitrogen are deshielded. Complex splitting due to diastereotopicity.
Piperidine -CH- (at C3)1.5-2.0 (multiplet)30-35Aliphatic proton and carbon.
Piperidine -CH₂-1.2-1.8 (multiplets)20-30Aliphatic protons and carbons.
Methyl -CH₃0.8-1.0 (doublet)15-20Aliphatic methyl group, split by the adjacent methine proton.

Comparison with an Isomeric Alternative: To highlight the discerning power of NMR, consider a potential isomeric impurity, 4-[(2 -Methylpiperidin-1-yl)sulfonyl]aniline. In the ¹H NMR of this isomer, the methyl signal would likely be a doublet in a similar region, but the integration and splitting patterns of the piperidine ring protons would be significantly different, allowing for clear differentiation.

Mass Spectrometry (MS): The Molecular Weighing Scale

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It provides the molecular weight of the compound with high accuracy, which is a critical piece of data for confirming the elemental composition.[10]

Causality of MS in Identity Confirmation:
  • Molecular Ion Peak ([M+H]⁺): In soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion is typically the most abundant peak. Its m/z value directly corresponds to the molecular weight of the compound plus the mass of a proton.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement (typically to four decimal places), which allows for the determination of the elemental formula. This is a powerful tool for distinguishing between compounds with the same nominal mass but different elemental compositions.[10]

Experimental Protocol: LC-MS (ESI)
  • Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The mass analyzer (e.g., Quadrupole, Time-of-Flight) will separate the ions based on their m/z ratio.

Expected Data and Interpretation:

For this compound (C₁₂H₁₈N₂O₂S), the expected mass spectral data is as follows:

Parameter Expected Value
Molecular FormulaC₁₂H₁₈N₂O₂S
Monoisotopic Mass270.11
[M+H]⁺ (Nominal Mass)271
[M+H]⁺ (Exact Mass)271.1167

The observation of a peak at m/z 271.1167 in the HRMS spectrum would provide strong evidence for the proposed elemental composition.

High-Performance Liquid Chromatography (HPLC): The Purity and Identity Check

HPLC is a cornerstone of pharmaceutical analysis, used to separate, identify, and quantify each component in a mixture.[11] For a newly synthesized compound, HPLC is crucial for determining its purity and confirming its identity by comparing its retention time to that of a reference standard (if available).[12][13]

Causality of HPLC in Confirmation:
  • Purity Assessment: A pure compound should ideally show a single, sharp peak in the chromatogram. The presence of other peaks indicates impurities. The peak area percentage is used to quantify the purity.

  • Identity Confirmation: The retention time (the time it takes for the compound to elute from the column) is a characteristic property of a compound under a specific set of chromatographic conditions.

Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is a common starting point for molecules of this polarity.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution (where the proportion of the organic solvent is increased over time) is often used to ensure good separation of the main compound from any impurities.

    • Detector: A UV detector is suitable as the aniline moiety contains a chromophore. A photodiode array (PDA) detector can provide additional spectral information to assess peak purity.[14]

  • Data Analysis: Integrate the peak areas to determine the purity of the synthesized compound.

Data Presentation and Comparison:
Compound Retention Time (min) Purity (%)
Synthesized this compound8.5299.5
Potential Starting Material (Sulfanilamide)2.15-
Potential Side Product (e.g., Dimer)12.30-

The chromatogram should ideally show a major peak at the expected retention time with a purity of >95% for most research applications. Comparison with potential starting materials and side products helps to confirm that the reaction has gone to completion and that the desired product has been isolated.

Caption: Logical flow for data interpretation and structural confirmation.

Conclusion

The structural confirmation of a newly synthesized compound like this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed structural insights from NMR spectroscopy, the precise molecular weight and elemental composition from mass spectrometry, and the purity assessment from HPLC, researchers can have the highest degree of confidence in the identity and quality of their material. This orthogonal approach is not merely a procedural checklist but a self-validating system that underpins the integrity of subsequent biological and pharmacological studies.

References

  • ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds.[Link]

  • ResearchGate. SYNTHESIS, SPECTRAL CHARACTERIZATION AND STRUCTURE-ACTIVITY RELATIONSHIP STUDIES ON SOME SULFONAMIDES BEARING PIPERIDINE NUCLEUS.[Link]

  • National Institutes of Health. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.[Link]

  • Bulgarian Chemical Communications. HPLC method for analyzing new compounds – analogs of an antineoplastic drug.[Link]

  • Taylor & Francis Online. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors.[Link]

  • Semantic Scholar. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives.[Link]

  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.[Link]

  • ResearchGate. Synthesis, characterization and antimicrobial activity of piperidine derivatives.[Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.[Link]

  • PubMed. ¹H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects.[Link]

  • National Institutes of Health. Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.[Link]

  • ResearchGate. A Review on Novel Analytical Method Development and Validation by RP-HPLC Method.[Link]

  • ACS Publications. Mass Spectrometry Based Approach for Organic Synthesis Monitoring.[Link]

  • ResearchGate. Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents.[Link]

  • ACS Publications. Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV.[Link]

  • Norwegian University of Science and Technology. Applications in Organic Chemistry - Mass Spectrometry Lab.[Link]

  • Contract Pharma. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.[Link]

  • MDPI. Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases.[Link]

  • National Institutes of Health. Algorithm for Selecting Organic Compounds to Verify the Resolution of Electron Ionization Mass Spectrometers.[Link]

  • JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).[Link]

  • RSC Publishing. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.[Link]

  • Wiley Online Library. Spectral Assignments and Reference Data.[Link]

  • National Institutes of Health. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates.[Link]

  • National Institutes of Health. (R)-3-Methylpiperidine.[Link]

  • Fiveable. Mass spectrometry (MS) | Organic Chemistry II Class Notes.[Link]

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  • PubMed. Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.[Link]

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A Comparative Analysis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline and Its Positional Isomers: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the sulfonamide functional group remains a cornerstone of medicinal chemistry, prized for its versatile biological activities and its presence in a wide array of approved therapeutics.[1] When coupled with a piperidine moiety, a privileged scaffold in drug design, the resulting structures offer a compelling starting point for the development of novel therapeutic agents.[2] This guide provides an in-depth comparative analysis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline and its structurally similar 2-methyl and 4-methyl positional isomers, as well as the unsubstituted parent compound.

This document is intended for researchers, scientists, and drug development professionals, offering a technical examination of the subtle yet significant impact of methyl group placement on the physicochemical properties, synthetic accessibility, and potential biological activity of this class of compounds. By synthesizing available data and established structure-activity relationship (SAR) principles, this guide aims to inform rational drug design and optimization efforts.

Physicochemical Properties: The Influence of Methyl Substitution

The position of a methyl group on the piperidine ring, while seemingly a minor structural alteration, can profoundly influence a molecule's physicochemical properties, which in turn govern its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

Key Physicochemical Parameters
CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (Predicted)
4-(Piperidin-1-ylsulfonyl)anilineC₁₁H₁₆N₂O₂S240.32~1.5~8.5
4-[(2-Methylpiperidin-1-yl)sulfonyl]anilineC₁₂H₁₈N₂O₂S254.35~2.0~8.3
This compound C₁₂H₁₈N₂O₂S 254.35 ~2.0 ~8.6
4-[(4-Methylpiperidin-1-yl)sulfonyl]anilineC₁₂H₁₈N₂O₂S254.35~2.0~8.7

Lipophilicity (logP): The introduction of a methyl group generally increases the lipophilicity of a molecule. As such, the methyl-substituted isomers are predicted to have a higher logP compared to the unsubstituted 4-(piperidin-1-ylsulfonyl)aniline. This increased lipophilicity can enhance membrane permeability and cell penetration, but may also lead to increased metabolic susceptibility and off-target effects.

Basicity (pKa): The pKa of the aniline amino group is a critical determinant of its ionization state at physiological pH, which influences solubility, receptor binding, and cell permeability. The electronic effect of the sulfonylpiperidine substituent is the primary driver of the aniline's basicity. The position of the methyl group on the distant piperidine ring is expected to have a more subtle effect, primarily through conformational changes that may indirectly influence the electronic environment of the sulfonamide group. Generally, the 4-methyl group, being the most distant from the nitrogen and exhibiting a slight electron-donating inductive effect, may lead to a slightly higher pKa compared to the 2- and 3-methyl isomers.

Synthesis of 4-[(Methylpiperidin-1-yl)sulfonyl]aniline Derivatives

The synthesis of this class of compounds is typically achieved through a straightforward and robust two-step process, amenable to parallel synthesis for the rapid generation of analogs.

General Synthetic Workflow

Synthesis_Workflow start 4-Aminobenzenesulfonyl chloride intermediate Sulfonamide Formation start->intermediate Base (e.g., Pyridine, Triethylamine) DCM, 0°C to rt piperidine Substituted Piperidine (e.g., 3-Methylpiperidine) piperidine->intermediate product Target Compound This compound intermediate->product

A generalized synthetic workflow for the preparation of 4-[(methylpiperidin-1-yl)sulfonyl]aniline derivatives.
Detailed Experimental Protocol: Synthesis of this compound

This protocol describes a representative synthesis, which can be adapted for the other isomers by substituting the appropriate methylpiperidine.

Materials:

  • 4-Aminobenzenesulfonyl chloride hydrochloride

  • 3-Methylpiperidine

  • Pyridine (or Triethylamine)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a solution of 3-methylpiperidine (1.2 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (2.5 equivalents).

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-aminobenzenesulfonyl chloride hydrochloride (1.0 equivalent) in DCM to the reaction mixture. The hydrochloride salt is used as it is more stable than the free sulfonyl chloride. The in-situ neutralization by the base generates the reactive sulfonyl chloride.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Causality Behind Experimental Choices:

  • Use of Hydrochloride Salt: 4-Aminobenzenesulfonyl chloride is often supplied as its hydrochloride salt to improve its stability and shelf-life. The free sulfonyl chloride is highly reactive and susceptible to hydrolysis.

  • Base Selection: A non-nucleophilic organic base like pyridine or triethylamine is used to neutralize the HCl generated during the reaction and the HCl from the starting material, driving the reaction to completion without competing with the piperidine nucleophile.

  • Solvent Choice: Dichloromethane is a common solvent for this type of reaction as it is relatively inert and effectively dissolves both the starting materials and the product.

  • Low-Temperature Addition: The initial reaction is carried out at 0 °C to control the exothermicity of the sulfonylation reaction and to minimize potential side reactions.

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of this scaffold is likely to be influenced by the overall shape of the molecule and the orientation of the methyl group, which can affect binding to a biological target.

Potential Therapeutic Applications

Sulfonamide-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[5] The 4-aminobenzenesulfonamide core is a well-known pharmacophore, for instance, in the inhibition of dihydropteroate synthase in bacteria.

Hypothetical Comparative Anticancer Activity:

The following table presents a hypothetical comparison based on general SAR principles, where subtle steric and conformational changes can impact binding to a target protein, such as a kinase.

CompoundPredicted Relative Anticancer PotencyRationale
4-(Piperidin-1-ylsulfonyl)anilineBaselineProvides a reference for the effect of methyl substitution.
4-[(2-Methylpiperidin-1-yl)sulfonyl]anilinePotentially LowerThe 2-methyl group can introduce steric hindrance near the sulfonamide linkage, which may disrupt optimal binding to some biological targets.
This compound Potentially Higher The 3-methyl group is less likely to cause direct steric clashes and may favorably orient the piperidine ring within a binding pocket.
4-[(4-Methylpiperidin-1-yl)sulfonyl]anilinePotentially HigherThe 4-methyl group is positioned away from the core of the molecule and may interact with a hydrophobic pocket in a target protein, enhancing binding affinity.

Causality in Biological Evaluation:

The choice of biological assays for this class of compounds would be driven by the therapeutic area of interest. For example, in oncology, initial screening would likely involve cytotoxicity assays against a panel of cancer cell lines.

Representative Experimental Protocol: MTT Cell Viability Assay

This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on cancer cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.

  • Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Structure-Activity Relationship (SAR) and Future Directions

The placement of the methyl group on the piperidine ring can have a significant impact on the biological activity of 4-[(piperidin-1-yl)sulfonyl]aniline derivatives.

SAR_Diagram cluster_0 4-[(Methylpiperidin-1-yl)sulfonyl]aniline Scaffold scaffold pos2 2-Methyl: Steric hindrance near the linker may decrease activity. pos3 3-Methyl: May provide optimal conformation for target binding. pos4 4-Methyl: Can interact with hydrophobic pockets, potentially increasing potency.

Conceptual SAR of methylpiperidine positional isomers.

Key SAR Insights:

  • 2-Position: A methyl group at the 2-position is in close proximity to the sulfonyl group. This can lead to steric clashes that may disfavor binding to certain biological targets. However, in some cases, this steric bulk could enhance selectivity for a particular target.

  • 3-Position: The 3-position offers a balance between introducing a substituent and minimizing steric hindrance around the core of the molecule. A methyl group here can influence the conformational preference of the piperidine ring, which could be advantageous for optimal target engagement.

  • 4-Position: A methyl group at the 4-position extends into solvent-exposed regions and can potentially interact with hydrophobic pockets within a protein's binding site, leading to enhanced potency.

Future Directions:

To fully elucidate the therapeutic potential of this scaffold, a systematic investigation is warranted. This would involve:

  • Synthesis and Head-to-Head Comparison: The synthesis of the 2-, 3-, and 4-methyl isomers and the unsubstituted parent compound, followed by their evaluation in a panel of relevant biological assays (e.g., kinase inhibition panels, anticancer cell line screening) under identical conditions.

  • In-depth ADME Profiling: Experimental determination of key ADME parameters, such as metabolic stability in liver microsomes and plasma protein binding, to assess the drug-like properties of the most active isomers.

  • Target Identification and Validation: For compounds exhibiting significant biological activity, target deconvolution studies should be performed to identify their molecular targets.

  • Lead Optimization: Based on the initial SAR, further optimization of the hit compounds could involve exploring other substituents on the piperidine ring or modifications to the aniline moiety to improve potency, selectivity, and pharmacokinetic properties.

References

  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (n.d.). PubMed Central.
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. (2026, January 10).
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.).
  • A Comparative Analysis of (4-Methylpiperidin-1-yl)acetic Acid and Its Analogs in Anticancer Research. (2025). BenchChem.
  • A Comparative In Vitro Anticancer Evaluation and In Silico Study of New 1‐(1,3‐Oxazol‐5‐yl)piperidine‐4‐sulfonylamides. (n.d.).
  • A Comparative Analysis of 4-Methyl-2-(4-methylphenoxy)aniline and its Isomers in Anticancer Research. (2025). BenchChem.
  • Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. (2023, March 20). PubMed Central.
  • Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. (2013, February 9). PubMed.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.

Sources

The Compass of Activity: A Comparative Guide to the Structure-Activity Relationships of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Analogs as AKR1C3 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the quest for potent and selective enzyme inhibitors remains a cornerstone of therapeutic innovation. The 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline scaffold has emerged as a promising framework for the development of such agents. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a primary focus on their potent inhibitory activity against aldo-keto reductase 1C3 (AKR1C3). By dissecting the intricate interplay between molecular architecture and biological function, we aim to furnish researchers and drug development professionals with the critical insights necessary to navigate the optimization of this compelling class of compounds.

The Significance of the 4-(Piperidin-1-ylsulfonyl)phenyl Moiety: A Privileged Scaffold for AKR1C3 Inhibition

The aldo-keto reductase family member AKR1C3 has garnered significant attention as a therapeutic target, particularly in the context of oncology. Its role in the biosynthesis of potent androgens and the metabolism of prostaglandins implicates it in the progression of castration-resistant prostate cancer and certain breast cancers. The development of selective AKR1C3 inhibitors is therefore a key strategy in combating these diseases.

The 4-(piperidin-1-ylsulfonyl)phenyl core has proven to be a highly effective scaffold for achieving potent and selective inhibition of AKR1C3. The sulfonamide linkage is a critical pharmacophoric element, providing a key interaction point within the enzyme's active site. The piperidine ring, while offering a versatile point for synthetic modification, also plays a crucial role in orienting the molecule for optimal binding and influencing its physicochemical properties.

Deconstructing the Scaffold: A Comparative Analysis of Structural Modifications

A seminal study by Heinrich et al. (2013) on a series of 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones provides a foundational understanding of the SAR of this class of compounds against AKR1C3. While not an exact match to our topic compound, the insights gleaned from this closely related series are invaluable for guiding lead optimization. The following sections dissect the key structural components and their impact on inhibitory activity, supplemented by data from this pivotal study.

The Indispensable Sulfonamide

The sulfonamide group is a non-negotiable feature for the AKR1C3 inhibitory activity of this scaffold. Its ability to form crucial hydrogen bonds and coordinate with the active site residues is paramount for potent inhibition. Replacement of the sulfonamide with other linkers has been shown to drastically reduce or abolish activity, underscoring its role as the primary anchoring point.

The Influence of the Piperidine Ring and its Analogs

The nature of the cyclic amine attached to the sulfonyl group significantly impacts both potency and selectivity. The following table summarizes the inhibitory activities of various cyclic amine analogs against AKR1C3, as reported by Heinrich et al. (2013).

Compound IDCyclic AmineAKR1C3 IC50 (nM)
1 Piperidine13
2 Morpholine21
3 Thiomorpholine23
4 4,4-Difluoropiperidine12
5 (S)-3-Fluoropyrrolidine140
6 (R)-3-Fluoropyrrolidine150
7 Azetidine330
8 Pyrrolidine37

Data sourced from Heinrich et al., 2013.[1]

From this data, several key insights emerge:

  • Ring Size and Heteroatom Composition: Six-membered rings, such as piperidine, morpholine, and thiomorpholine, generally confer greater potency than their five-membered (pyrrolidine) or four-membered (azetidine) counterparts. The introduction of a heteroatom at the 4-position of the piperidine ring (morpholine and thiomorpholine) is well-tolerated, suggesting this region is likely solvent-exposed.

  • Substitution on the Piperidine Ring: The introduction of fluorine at the 4-position of the piperidine ring (Compound 4) maintains high potency, indicating that this position is amenable to substitution with electron-withdrawing groups.

  • The Unexplored Territory of the 3-Methyl Group: A notable gap in the current literature is the specific impact of a methyl group at the 3-position of the piperidine ring, as is present in our topic compound, this compound. Based on the tolerance for substitutions at the 4-position, it is plausible that the 3-position can also accommodate small alkyl groups without a significant loss of potency. However, the stereochemistry of this substitution would likely play a critical role in the precise orientation of the molecule within the binding pocket and warrants further investigation.

The Role of the Phenyl Ring and its Substituents

The phenyl ring serves as the central scaffold, linking the crucial sulfonamide moiety to other parts of the molecule. In the series reported by Heinrich et al., this was a pyrrolidin-2-one. For our topic compound, it is an aniline. The nature and position of substituents on this ring are critical for activity. While specific SAR data for substituted 4-aminophenyl analogs is limited, general principles from related AKR1C3 inhibitors suggest that:

  • Electron-withdrawing groups on the phenyl ring can enhance potency.

  • The position of substitution is critical, as it can influence the planarity of the molecule and its ability to fit within the active site.

Experimental Protocols: A Guide to Assessing AKR1C3 Inhibition

To facilitate the comparative evaluation of this compound analogs, we provide the following detailed experimental protocols for assessing AKR1C3 inhibition.

Biochemical Assay for AKR1C3 Inhibition

This assay directly measures the enzymatic activity of purified AKR1C3 in the presence of an inhibitor.

Principle: AKR1C3 catalyzes the NADPH-dependent reduction of a substrate. The rate of NADPH oxidation is monitored by the decrease in fluorescence at 460 nm.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADPH

  • Substrate (e.g., 9,10-phenanthrenequinone)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Test compounds dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, AKR1C3 enzyme, and the test compound at various concentrations.

  • Pre-incubate the mixture for 15 minutes at 37°C.

  • Initiate the reaction by adding NADPH and the substrate.

  • Immediately measure the fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460 nm in kinetic mode for 10-20 minutes.

  • Calculate the rate of NADPH oxidation from the linear portion of the kinetic curve.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Assay for AKR1C3 Inhibition

This assay assesses the ability of a compound to inhibit AKR1C3 activity within a cellular context.

Principle: In prostate cancer cells, AKR1C3 is involved in the production of androgens, which in turn stimulate the expression of prostate-specific antigen (PSA). Inhibition of AKR1C3 leads to a decrease in PSA levels.

Materials:

  • AKR1C3-expressing prostate cancer cell line (e.g., 22RV1)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Androgen precursor (e.g., Δ4-androstene-3,17-dione)

  • PSA quantification kit (e.g., ELISA)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Seed the prostate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a predetermined time (e.g., 72 hours).

  • During the last 24 hours of treatment, add the androgen precursor to the medium.

  • At the end of the treatment period, collect the cell culture supernatant and lyse the cells.

  • Quantify the amount of PSA in the supernatant using an ELISA kit.

  • Determine the total protein concentration in the cell lysates.

  • Normalize the PSA levels to the total protein concentration.

  • Calculate the IC50 value by plotting the percentage of PSA inhibition against the logarithm of the inhibitor concentration.

Visualizing the Structure-Activity Landscape

To better illustrate the key relationships discussed, the following diagrams are provided.

SAR_Summary Core 4-(Piperidin-1-ylsulfonyl)phenyl Scaffold Sulfonamide Sulfonamide Linker Core->Sulfonamide Essential for Activity Piperidine Piperidine Ring Core->Piperidine Modulates Potency & Properties Phenyl Central Phenyl Ring Core->Phenyl Scaffold for Further Modification Piperidine_Subs Substitutions (e.g., 4-Fluoro) Piperidine->Piperidine_Subs Piperidine_Size Ring Size & Analogs (6-membered optimal) Piperidine->Piperidine_Size Methyl_Group 3-Methyl Group (SAR to be explored) Piperidine->Methyl_Group Phenyl_Subs Substitutions (e.g., Aniline) Phenyl->Phenyl_Subs

Caption: Key SAR points for AKR1C3 inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellbased Cell-Based Assay b_start Prepare Reaction Mix (Enzyme + Inhibitor) b_incubate Pre-incubate b_start->b_incubate b_initiate Initiate Reaction (NADPH + Substrate) b_incubate->b_initiate b_measure Measure Fluorescence (NADPH Oxidation) b_initiate->b_measure b_calc Calculate IC50 b_measure->b_calc c_start Seed Cells c_treat Treat with Inhibitor c_start->c_treat c_induce Add Androgen Precursor c_treat->c_induce c_collect Collect Supernatant & Lyse Cells c_induce->c_collect c_quantify Quantify PSA & Protein c_collect->c_quantify c_calc Calculate IC50 c_quantify->c_calc

Caption: Workflow for AKR1C3 inhibition assays.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the development of potent and selective AKR1C3 inhibitors. The SAR landscape, primarily illuminated by studies on closely related analogs, underscores the critical importance of the sulfonamide linker and the six-membered piperidine ring for high-potency inhibition. While substitutions at the 4-position of the piperidine ring are well-tolerated, the specific influence of the 3-methyl group remains an area ripe for investigation. Future studies should focus on synthesizing and evaluating a focused library of analogs with systematic modifications at this position, including an exploration of the stereochemical consequences. Furthermore, a broader profiling of these compounds against other biological targets will be essential to fully characterize their selectivity and potential off-target effects. By continuing to unravel the intricate structure-activity relationships of this promising scaffold, the scientific community can pave the way for the development of novel therapeutics with improved efficacy and safety profiles.

References

  • Heinrich, D. M., Flanagan, J. U., Jamieson, S. M., Silva, S., Rigoreau, L. J., Trivier, E., ... & Denny, W. A. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link][1]

Sources

A Researcher's Guide to the Identification and Validation of the Biological Target for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven strategy for the de novo identification and subsequent validation of the biological target for novel chemical entities, using 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 889953-29-9) as a working example. While this compound is frequently documented as a synthetic intermediate in the development of kinase inhibitors, this guide will treat it as a hypothetical screening hit to illustrate a robust target validation cascade.

For researchers in drug discovery, moving from a hit compound to a validated target is a critical, multi-step process. The confidence in a target-drug hypothesis is not built on a single experiment but on the convergence of evidence from orthogonal assays. This document outlines a logical, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based workflow, from initial computational predictions to definitive cellular engagement and phenotypic outcomes.

Part 1: Initial Target Hypothesis Generation via In Silico Profiling

Before committing to resource-intensive wet-lab experiments, computational methods can provide a powerful starting point for generating a tractable target hypothesis. The principle is to leverage the vast, existing knowledge of chemical-protein interactions.

Expertise & Causality: We begin in silico to cost-effectively narrow the field of potential targets. By comparing the structure of our hit compound to databases of molecules with known biological activities, we can prioritize our experimental efforts towards the most probable protein classes.

Workflow: In Silico Target Prediction

  • Chemical Similarity Searching: Using the compound's structure (SMILES: CN1CCCC(C)N1S(=O)(=O)c1ccc(N)cc1), we can search databases like ChEMBL and PubChem. This identifies compounds with similar structural motifs and, by extension, potentially similar biological targets.

  • Pharmacophore Modeling & Target Prediction: Tools like SwissTargetPrediction leverage the principle that a molecule's 2D and 3D structure dictates its function. These platforms screen the compound against a library of pharmacophore models of known protein binding sites to predict a ranked list of the most likely biological targets.

For this compound, its sulfonylaniline core is a common scaffold in kinase inhibitors. Therefore, a likely in silico prediction would point towards the protein kinase family. For the purpose of this guide, let's assume the in silico analysis predicts a high probability of interaction with the PI3K/Akt signaling pathway , a critical regulator of cell growth and survival.

Part 2: Primary Target Engagement - Biochemical Assays

With a plausible hypothesis in hand, the first experimental step is to determine if the compound can physically interact with the predicted target protein(s) in a controlled, cell-free system.

Trustworthiness: Biochemical assays are essential for providing a quantitative measure of a compound's potency (IC50) and affinity (Ki) for its purified target. This data is the foundation upon which all subsequent cellular experiments are built. A potent compound in a biochemical assay is a prerequisite for a viable drug candidate.

Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction. Inhibition of the kinase results in a lower ADP signal.

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase (e.g., Akt1), its specific substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Titration: Serially dilute this compound to create a dose-response curve (e.g., from 100 µM to 1 nM). Add the compound to the reaction wells. Include a known potent inhibitor as a positive control (e.g., GDC-0068) and DMSO as a negative control.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detect ADP Production: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Generate Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation: Hypothetical Biochemical Potency

CompoundTargetBiochemical IC50 (nM)
This compoundAkt1150
Alternative 1 (GDC-0068, a known Akt inhibitor)Akt15
Alternative 2 (Staurosporine, broad-spectrum)Akt120

This hypothetical data suggests our compound has moderate, direct activity against Akt1, justifying further investigation.

Part 3: Confirming Target Engagement in a Cellular Context

A compound may potently inhibit a purified protein but fail to engage it within the complex environment of a living cell due to poor permeability or rapid efflux. Therefore, confirming target engagement in cells is a critical validation step.

Expertise & Causality: The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for verifying direct target binding in an intact cellular milieu. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G

Downstream Pathway Analysis: Western Blotting

If our compound truly engages Akt in cells, we should observe a decrease in the phosphorylation of its downstream substrates. Western blotting is the gold-standard technique for this analysis.

Experimental Protocol: Western Blot for p-PRAS40

  • Cell Treatment: Seed a relevant cell line (e.g., LNCaP, which has high PI3K/Akt signaling) and treat with a dose-response of this compound for a specified time (e.g., 2 hours).

  • Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-PRAS40 (a direct Akt substrate), total PRAS40, and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add an ECL chemiluminescence substrate and visualize the protein bands using a digital imager.

  • Analysis: Quantify the band intensities. Normalize the phospho-PRAS40 signal to the total PRAS40 signal to determine the specific inhibition of Akt activity.

G

Part 4: Defining Selectivity - A Critical Step for Safety

A compound that inhibits the intended target is promising, but one that only inhibits the intended target is a much stronger candidate. Off-target effects are a major cause of toxicity and clinical trial failure.

Trustworthiness: Kinase selectivity profiling is a non-negotiable step. It provides a broad, unbiased view of a compound's interaction profile across the human kinome. This data is crucial for interpreting cellular results and predicting potential safety liabilities. A common approach is to use a binding assay panel, such as the KINOMEscan™ platform.

Data Presentation: Hypothetical Kinome Scan Data (at 1 µM)

CompoundTarget% Inhibition vs. ControlInterpretation
This compoundAkt195%Strong on-target activity
Akt292%Activity against closely related isoform
Akt388%Activity against closely related isoform
S6K165%Moderate off-target activity on a downstream kinase
ROCK115%Negligible off-target activity
Alternative 1 (GDC-0068)Akt199%Highly potent and selective for the Akt family (based on published data)

This hypothetical data shows our compound is potent against the Akt family but also has a moderate off-target liability (S6K1), which must be considered in the interpretation of phenotypic data.

Part 5: Linking Target Engagement to Cellular Phenotype

The final and most important piece of the validation puzzle is demonstrating that target engagement translates into a desired biological outcome. If Akt inhibition is the true mechanism of action, treating cancer cells dependent on this pathway should result in reduced cell proliferation or viability.

Experimental Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)

  • Cell Seeding: Plate LNCaP cells (or another appropriate cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and the comparator compounds.

  • Incubation: Incubate the cells for 72 hours.

  • Assay: Add CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.

  • Data Analysis: Read luminescence on a plate reader. Calculate the EC50, the concentration at which the compound elicits 50% of its maximal effect.

Data Presentation: Integrated Data Summary

CompoundBiochemical IC50 (Akt1, nM)Cellular Target Engagement (CETSA Shift)Cellular Phenotype EC50 (LNCaP Viability, nM)
This compound150Yes (Dose-dependent stabilization)450
Alternative 1 (GDC-0068)5Yes (Potent stabilization)20

Authoritative Grounding & Synthesis: The convergence of data is key. Here, the biochemical IC50 (150 nM) is reasonably close to the cellular EC50 (450 nM). This correlation, combined with direct evidence of target engagement from CETSA and observation of downstream pathway inhibition via Western blot, builds a very strong case that the anti-proliferative effect of this compound is mediated through the inhibition of Akt. The slight drop-off in potency from the biochemical to the cellular assay is expected and can be attributed to factors like cell membrane permeability and protein binding in the cell culture media.

Conclusion

This guide has outlined a systematic, multi-faceted approach to validating the biological target of a novel compound, using this compound as a case study. By integrating in silico predictions with a cascade of biochemical, cellular, and phenotypic assays, researchers can build a robust, data-driven hypothesis for a compound's mechanism of action. This logical progression ensures that each experimental step informs the next, maximizing the probability of success and providing the rigorous validation required for progression in a drug discovery program.

References

  • SwissTargetPrediction: A tool for predicting the most probable protein targets of a small molecule. Source: Swiss Institute of Bioinformatics. URL: [Link]

  • Cellular Thermal Shift Assay (CETSA®): A comprehensive overview of the CETSA technique and its applications. Source: Martinez Molina, D. et al., Science (2013). URL: [Link]

  • Western Blotting Principles and Methods: A guide to the theory and practice of Western blotting. Source: Bio-Rad Laboratories. URL: [Link]

  • KINOMEscan™ Profiling Service: An example of a commercial kinase selectivity profiling platform. Source: DiscoveRx (now part of Eurofins). URL: [Link]

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Novel Sulfonamide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising molecule in a petri dish to a viable therapeutic candidate is fraught with challenges. A critical juncture in this journey is the transition from a controlled in vitro environment to the complex biological systems of in vivo models. This guide provides an in-depth comparison of the methodologies used to assess the efficacy of novel sulfonamide-based compounds, using a representative molecule, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (hereafter referred to as SMP-1) , as a central case study.

We will explore the causality behind experimental choices, detail self-validating protocols, and dissect the often-observed discrepancies between lab-bench potency and whole-organism efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of preclinical evaluation.

Part 1: The Foundation of Efficacy - In Vitro Characterization of SMP-1

The initial assessment of any potential therapeutic agent begins in vitro. These experiments are designed to answer a fundamental question: does the compound interact with its intended biological target and elicit a desired effect in a controlled, cellular environment? For SMP-1, a compound featuring a sulfonamide moiety often found in kinase inhibitors, our primary goal is to determine its potency and selectivity against a specific target kinase, for instance, a hypothetical "Kinase-Y".

Biochemical Assays: Isolating the Target Interaction

The first step is to confirm direct engagement with the target protein, free from the complexities of a cellular system. A biochemical assay, such as a luminescence-based kinase activity assay, measures the ability of SMP-1 to inhibit Kinase-Y from phosphorylating its substrate.

Experimental Rationale: This approach provides the most direct measure of potency, yielding an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). It is a clean, rapid, and cost-effective method for initial screening and structure-activity relationship (SAR) studies. By isolating the enzyme, we eliminate variables like cell membrane permeability and off-target effects, ensuring the observed activity is due to direct target engagement.

Protocol: Luminescence-Based Kinase Activity Assay

  • Reagent Preparation: Prepare a Kinase-Y reaction buffer containing ATP and the specific peptide substrate. Serially dilute SMP-1 in DMSO to create a 10-point concentration gradient.

  • Reaction Setup: In a 384-well plate, add 5 µL of the Kinase-Y enzyme solution to each well.

  • Inhibitor Addition: Add 50 nL of the serially diluted SMP-1 or DMSO (vehicle control) to the respective wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 5 µL of the ATP/substrate mixture to initiate the kinase reaction. Incubate for 1 hour at 30°C.

  • Signal Detection: Add 10 µL of a luciferin-luciferase detection reagent. This reagent measures the amount of remaining ATP; high kinase activity consumes ATP, resulting in a low luminescence signal, while effective inhibition preserves ATP, yielding a high signal.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis: Normalize the data to controls (0% inhibition for vehicle, 100% inhibition for no enzyme). Plot the normalized response against the logarithm of SMP-1 concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Assays: Assessing Efficacy in a Biological Context

While a biochemical IC50 is crucial, it doesn't guarantee a compound will work in a living cell. The compound must be able to cross the cell membrane, avoid efflux pumps, and inhibit the target in a crowded intracellular environment. Therefore, cell-based assays are the essential next step.

Experimental Rationale: A cell-based assay measures the EC50 value (the concentration of a drug that gives a half-maximal response). We utilize a cancer cell line whose survival is known to be dependent on the activity of Kinase-Y. An anti-proliferative assay, such as a CellTiter-Glo® assay, measures the reduction in cell viability upon treatment with SMP-1. This provides a more biologically relevant measure of the compound's potential therapeutic effect.

Workflow: In Vitro Efficacy Evaluation

cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay b_reagents Prepare Kinase-Y, ATP, Substrate b_react Incubate Enzyme + SMP-1 b_reagents->b_react b_dilute Serially Dilute SMP-1 b_dilute->b_react b_initiate Initiate Reaction with ATP b_react->b_initiate b_detect Measure Luminescence (Remaining ATP) b_initiate->b_detect b_ic50 Calculate IC50 b_detect->b_ic50 c_seed Seed Kinase-Y Dependent Cancer Cells c_treat Treat with SMP-1 (Concentration Gradient) c_seed->c_treat c_incubate Incubate for 72 hours c_treat->c_incubate c_lyse Lyse Cells & Add Detection Reagent c_incubate->c_lyse c_measure Measure Cellular ATP (Viability Marker) c_lyse->c_measure c_ec50 Calculate EC50 c_measure->c_ec50

Caption: Workflow for determining the in vitro potency of SMP-1.

In Vitro Data Summary: SMP-1 vs. Control Compound

To contextualize the performance of SMP-1, its data should be compared against a known inhibitor (Control Compound) targeting the same Kinase-Y.

CompoundBiochemical IC50 (Kinase-Y)Cell-Based EC50 (Anti-Proliferation)
SMP-1 15 nM250 nM
Control 10 nM150 nM

Analysis: The data reveals a common phenomenon: a significant shift in potency between the biochemical and cellular assays for both compounds. This "IC50-to-EC50 shift" for SMP-1 (15 nM to 250 nM) is approximately 17-fold. This shift can be attributed to factors like cell membrane permeability, target engagement within the cell, or cellular ATP concentration, which can be much higher than that used in biochemical assays, creating a competitive environment for ATP-competitive inhibitors.

Part 2: The Crucible of Complexity - In Vivo Efficacy of SMP-1

Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. The primary goal of in vivo studies is to determine if the compound can achieve sufficient exposure at the target tissue to engage the target and produce a therapeutic effect, without undue toxicity, in a whole living organism.

The Mouse Xenograft Model: Simulating a Human Tumor

For an anti-cancer agent targeting Kinase-Y, the most common preclinical model is a mouse xenograft study. Human cancer cells (the same line used for in vitro testing) are implanted into immunocompromised mice, where they grow into a solid tumor.

Experimental Rationale: This model allows us to assess the drug's ability to inhibit tumor growth in a complex biological system. It inherently tests the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A compound with poor oral bioavailability, rapid metabolism, or an inability to penetrate the tumor tissue will fail in this model, regardless of its in vitro potency.

Protocol: Murine Xenograft Tumor Growth Inhibition Study

  • Cell Implantation: Subcutaneously implant 5 million Kinase-Y dependent cancer cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization: Randomize mice into treatment groups (e.g., Vehicle control, SMP-1 at 30 mg/kg, Control Compound at 30 mg/kg).

  • Dosing: Administer the compounds orally (p.o.) once daily for 21 days.

  • Monitoring: Measure tumor volume with calipers and record body weight three times per week as a measure of toxicity.

  • Endpoint: At the end of the study, calculate the Tumor Growth Inhibition (TGI), which is the percentage difference in the mean final tumor volume between the treated and vehicle groups.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Collect satellite groups of animals for blood and tumor tissue sampling at various time points to measure drug concentration (PK) and target inhibition (PD).

Workflow: In Vivo Efficacy Evaluation

cluster_invivo In Vivo Xenograft Study implant Implant Human Cancer Cells in Mice tumor_growth Allow Tumors to Grow (150-200 mm³) implant->tumor_growth randomize Randomize into Groups (Vehicle, SMP-1, Control) tumor_growth->randomize dose Dose Daily for 21 Days randomize->dose monitor Measure Tumor Volume & Body Weight dose->monitor pkpd PK/PD Satellite Group: Collect Blood & Tumor dose->pkpd endpoint Calculate Tumor Growth Inhibition (TGI) monitor->endpoint

Caption: Workflow for a xenograft study to determine in vivo efficacy.

In Vivo Data Summary: SMP-1 vs. Control Compound
Compound (30 mg/kg, daily)Tumor Growth Inhibition (TGI)Body Weight Loss
SMP-1 75%< 5%
Control 55%< 5%

Analysis: Despite being slightly less potent in cellular assays, SMP-1 demonstrates superior in vivo efficacy compared to the control compound (75% vs. 55% TGI). Both compounds were well-tolerated, as indicated by the minimal body weight loss. This result immediately prompts an investigation into the underlying reasons for this inverted outcome.

Part 3: The In Vitro-In Vivo Correlation (IVIVC) - Explaining the Discrepancy

The ultimate goal of early-stage drug discovery is to establish a strong In Vitro-In Vivo Correlation (IVIVC). A good IVIVC allows in vitro data to reliably predict in vivo outcomes. The discrepancy between SMP-1 and the control compound highlights a breakdown in this correlation and underscores the importance of integrated PK/PD analysis.

CompoundCellular EC50Oral Bioavailability (F%)Tumor Concentration (at 4h)
SMP-1 250 nM60%1200 nM
Control 150 nM25%450 nM

The Decisive Factor: Pharmacokinetics

The PK data reveals the reason for SMP-1's superior in vivo performance. It has significantly better oral bioavailability (60% vs. 25%), meaning more of the administered dose reaches systemic circulation. This results in a much higher concentration of the drug within the tumor tissue itself.

At 4 hours post-dose, the concentration of SMP-1 in the tumor (1200 nM) is nearly 5 times its cellular EC50 (250 nM). In contrast, the control compound only achieves a tumor concentration (450 nM) that is 3 times its cellular EC50 (150 nM). This superior target coverage, driven by favorable ADME properties, is the key to SMP-1's robust tumor growth inhibition.

Factors Influencing In Vitro-In Vivo Correlation

cluster_bridge Biological & Physiological Factors invitro In Vitro Potency (IC50 / EC50) bioavailability Absorption & Bioavailability (F%) invitro->bioavailability must be absorbed metabolism Metabolism (Liver, CYP450) bioavailability->metabolism avoids first-pass distribution Tissue & Tumor Penetration metabolism->distribution reaches target tissue invivo In Vivo Efficacy (e.g., TGI) distribution->invivo engages target binding Plasma Protein Binding binding->distribution influences free drug

Caption: Key ADME factors that modulate in vitro to in vivo translation.

Conclusion

The comparative analysis of SMP-1 demonstrates a critical principle in drug development: in vitro potency does not singularly dictate in vivo efficacy . While essential for establishing target engagement and guiding initial SAR, in vitro assays represent only the first chapter of a compound's story.

The superior in vivo performance of SMP-1, despite its modest cellular potency compared to a control, was driven entirely by its favorable pharmacokinetic profile. This case study underscores that an early, integrated assessment of both potency (pharmacodynamics) and ADME properties (pharmacokinetics) is paramount. Researchers and drug development teams must prioritize creating molecules that not only hit their target effectively but also possess the drug-like properties necessary to reach that target in the complex environment of a living organism. The success of a program hinges on understanding and optimizing this delicate balance.

References

  • Source: Copeland, R. A. (2016). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. URL: [Link]

  • Source: National Center for Biotechnology Information (NCBI). (n.d.). In Vitro-In Vivo Correlation. In StatPearls. URL: [Link]

A Guide to Cross-Validation of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of a novel sulfonamide compound, 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline. In drug discovery, initial positive results in a single cell line are promising but insufficient. Rigorous cross-validation across multiple, distinct cell lines is imperative to ascertain the robustness, specificity, and potential therapeutic window of a candidate molecule. This document outlines the strategic rationale and detailed experimental protocols for such a validation effort, comparing the compound's efficacy against a known inhibitor and providing the technical insights necessary for researchers in oncology and drug development.

While direct, extensive public data on this compound is emerging, related structures containing a methyl-piperidin-aniline core have shown promise as inhibitors of the Mer-Tyrosine Kinase (MERTK), a member of the TAM (TYRO3, AXL, MERTK) receptor family.[1][2] MERTK is frequently overexpressed in various cancers, including non-small cell lung cancer and breast cancer, where it plays a crucial role in promoting cell survival, proliferation, and immune evasion.[2] Therefore, this guide will proceed under the working hypothesis that this compound may function as a MERTK inhibitor, and will structure the validation accordingly.

The Imperative of Cross-Cell Line Validation

Relying on a single cell line for efficacy testing is a precarious approach. Cancer is a profoundly heterogeneous disease, and cell lines, despite being invaluable models, are highly selected and do not fully capture the genetic and phenotypic diversity of patient tumors.[3] A compound that shows high potency in one cell line may be ineffective in another due to differences in:

  • Target Expression: The target protein (e.g., MERTK) may be expressed at different levels or be mutated.

  • Signaling Redundancy: Different cell lines may have compensatory signaling pathways that bypass the effect of the inhibitor.

  • Drug Metabolism and Efflux: Cells can vary in their ability to metabolize or actively pump out the compound.

Therefore, a cross-validation workflow is not merely a confirmatory step but a foundational component of preclinical assessment.

Experimental Design: A Multi-Faceted Approach

Our validation strategy employs a tiered approach to build a comprehensive profile of the compound's activity. We will assess its effect on cell viability, its ability to induce programmed cell death (apoptosis), and its direct impact on kinase activity. For this guide, we will use two well-characterized cancer cell lines where MERTK is known to be expressed:

  • A549: A human non-small cell lung cancer cell line.

  • MCF-7: A human breast cancer cell line (luminal A).

As a point of comparison and positive control, we will use a well-documented, non-selective kinase inhibitor, Staurosporine , to validate our assay systems.

Overall Experimental Workflow

The following diagram illustrates the logical flow of the cross-validation process, from initial cell culture to multi-pronged data analysis.

G cluster_setup Phase 1: Preparation cluster_assays Phase 2: Primary & Secondary Assays cluster_analysis Phase 3: Data Analysis & Interpretation A Culture A549 & MCF-7 Cell Lines B Prepare Stock Solutions: 1. This compound 2. Staurosporine (Control) C Cell Viability Screening (MTT Assay) A->C B->C F Calculate IC50 Values (Dose-Response Curves) C->F Absorbance Data D Apoptosis Confirmation (Western Blot) G Quantify Apoptosis Markers (Cleaved Caspase-3, Cleaved PARP) D->G Band Intensity E Target Engagement (In Vitro Kinase Assay) H Determine Kinase Inhibition (%) E->H Luminescence Data F->D Select IC50 Doses F->E Confirm Activity I Cross-Cell Line Comparison & Conclusion F->I G->I H->I G Compound This compound MERTK MERTK Receptor Compound->MERTK Inhibits PI3K PI3K MERTK->PI3K Activates AKT AKT PI3K->AKT Activates ProSurvival Pro-Survival Signals (e.g., Bcl-2) AKT->ProSurvival Promotes Caspase9 Caspase-9 ProSurvival->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates (Cleaves) PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis CleavedPARP Cleaved PARP CleavedPARP->Apoptosis

Caption: Hypothesized MERTK inhibition pathway leading to apoptosis.

Detailed Protocol: Western Blot for Apoptosis Markers

Materials:

  • Treated cells (from 6-well plates)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Transfer buffer and Western transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Cleaved Caspase-3, Rabbit anti-PARP, Mouse anti-β-Actin (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Seed A549 or MCF-7 cells in 6-well plates. Treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.

  • Wash cells with ice-cold PBS, then lyse them directly in the plate with 150 µL of ice-old RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli sample buffer. Boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom. [4]6. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. [5]8. Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies that detect both full-length and cleaved forms of PARP and Caspase-3.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in the previous step. Apply ECL substrate and capture the chemiluminescent signal using an imaging system. The appearance of smaller, cleaved bands for Caspase-3 and PARP indicates apoptosis. [6][7]

Part 3: Measuring Direct Target Engagement with a Kinase Assay

To verify that the compound directly inhibits its putative kinase target, an in vitro kinase assay is essential. This cell-free assay measures the enzymatic activity of a purified kinase in the presence of the inhibitor. [8]Luminescence-based assays, such as the ADP-Glo™ assay, are widely used as they quantify the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. [9]

Hypothetical Data Presentation: MERTK Kinase Inhibition
CompoundConcentration (µM)MERTK Activity (% of Control)
This compound0.185%
This compound1.042%
This compound10.015%
Staurosporine (Positive Control)1.05%

Note: This data is representative and for illustrative purposes.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Materials:

  • Recombinant human MERTK enzyme

  • Suitable kinase substrate peptide

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) [9]* ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well plates

  • Test compound and Staurosporine

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the following in order:

    • 1 µL of diluted compound or vehicle control.

    • 2 µL of a mixture containing the MERTK enzyme and substrate peptide.

  • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This terminates the kinase reaction and depletes any remaining ATP. [9]7. Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

Conclusion and Forward Look

This guide provides a robust, multi-assay workflow for the cross-validation of this compound. By systematically evaluating its impact on cell viability, its mechanism of cell death, and its direct interaction with its putative target across different cancer cell lines, researchers can build a strong, evidence-based profile of the compound's therapeutic potential. Positive and consistent results from these assays would provide a solid foundation for advancing the compound to more complex preclinical models, such as 3D cell cultures and in vivo studies.

References

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  • Shalini, S., Dorstyn, L., Nedjic, E., & Kumar, S. (2015). Determination of Caspase Activation by Western Blot. Methods in molecular biology (Clifton, N.J.), 1219, 13–21.
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  • Schmidt, A., Grote, M., Pchalek, M., & Wiese, M. (2016). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules (Basel, Switzerland), 21(10), 1361.
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  • Alam, M. S., Al-Ostoot, F. H., Al-Ghorbani, M., Al-Anazi, M. R., Al-Anazi, F. S., Al-Obaid, A. M., ... & Khan, I. (2022). Design and Development of Novel Hybrids Based on Pyrrolo[2,1-f]T[9][10][11]riazine and 1-(Methylpiperidin-4-yl) Aniline-Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & biodiversity, 19(9), e202200508.

  • Wang, Y., Zhang, Y., Wang, Y., Li, Y., Wang, Y., & Wang, J. (2023). A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells. Molecules (Basel, Switzerland), 28(14), 5431.
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Introduction: The Significance of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Synthesis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: A Comparative Analysis

Welcome to a comprehensive guide on the synthetic strategies for producing this compound, a key structural motif in medicinal chemistry. This document provides an in-depth comparison of two primary synthetic routes, offering detailed experimental protocols, data-driven comparisons, and expert insights to guide researchers and process chemists in selecting the optimal pathway for their specific needs.

The 4-aminobenzenesulfonamide core is a privileged scaffold in drug discovery, forming the basis for numerous antibacterial agents (sulfa drugs) and finding applications in diuretics, anticonvulsants, and protease inhibitors. The derivatization of the sulfonamide nitrogen with cyclic amines, such as 3-methylpiperidine, allows for fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability. Consequently, efficient and scalable access to these building blocks is of paramount importance. This guide will compare two prevalent synthetic approaches: the Acetyl-Protected Pathway and the Nitro-Reduction Pathway.

Route 1: The Acetyl-Protected Pathway

This is arguably the most traditional and widely employed route, leveraging the robust and inexpensive starting material, acetanilide. The core principle is to use an acetyl group to protect the aniline nitrogen from reacting during the chlorosulfonation and subsequent amination steps. The protecting group is then removed in the final step.

Rationale and Strategy

The amino group of aniline is highly reactive and would interfere with the chlorosulfonic acid used for introducing the sulfonyl chloride moiety. It would act as a base, leading to protonation and forming a meta-directing group, or act as a nucleophile, leading to undesired side products. By protecting it as an acetamide, we deactivate the ring slightly less than a protonated amine and ensure the incoming electrophile is directed to the para position, leading to the desired isomer.

Experimental Workflow Diagram

Acetanilide Acetanilide Step1 Step 1: Electrophilic Aromatic Substitution (Chlorosulfonation) Acetanilide->Step1 ChlorosulfonicAcid Chlorosulfonic Acid ChlorosulfonicAcid->Step1 Intermediate1 4-Acetamidobenzenesulfonyl Chloride Step1->Intermediate1 Step2 Step 2: Nucleophilic Substitution (Sulfonamide Formation) Intermediate1->Step2 ThreeMethylpiperidine 3-Methylpiperidine ThreeMethylpiperidine->Step2 Base Base (e.g., Triethylamine) Base->Step2 Intermediate2 N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide Step2->Intermediate2 Step3 Step 3: Deprotection Intermediate2->Step3 Hydrolysis Acid or Base Hydrolysis Hydrolysis->Step3 FinalProduct This compound Step3->FinalProduct

Caption: Workflow for the Acetyl-Protected Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride

This protocol is adapted from the robust and well-vetted procedure available in Organic Syntheses.[1]

  • In a fume hood, equip a 500 mL round-bottomed flask with a mechanical stirrer.

  • Charge the flask with 290 g (165 mL) of chlorosulfonic acid. Cool the flask in a water bath to approximately 15°C.

  • Gradually add 67.5 g (0.5 mol) of dry acetanilide in portions over 15-20 minutes, maintaining the internal temperature below 20°C. Vigorous evolution of HCl gas will occur.

  • Once the addition is complete, remove the cooling bath and heat the mixture to 60°C for two hours to drive the reaction to completion. The reaction is complete when the evolution of HCl gas subsides.[1]

  • In a separate large beaker (2 L), prepare a slurry of 1 kg of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. This step must be performed in a fume hood as it is highly exothermic and releases residual HCl.

  • The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • The crude product (yield: 90-95 g, 77-81%) is typically of sufficient purity for the next step.[1]

Step 2: Synthesis of N-(4-((3-Methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

This procedure is based on standard sulfonamide formation chemistry.[2]

  • To a stirred solution of 3-methylpiperidine (1.1 equivalents) and triethylamine (1.5 equivalents) in dichloromethane (DCM) at 0°C, add a solution of 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the sulfonyl chloride is consumed.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected sulfonamide, which can be purified by recrystallization or chromatography.

Step 3: Hydrolysis of the Acetyl Group

Acidic or basic hydrolysis can be employed for the deprotection step.[3][4]

  • Acidic Hydrolysis:

    • Suspend the N-acetylated intermediate in a mixture of ethanol and concentrated hydrochloric acid (e.g., 5:1 v/v).

    • Heat the mixture at reflux for 4-8 hours until TLC analysis indicates complete conversion.

    • Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH solution) to precipitate the free amine.

    • Filter the solid, wash with water, and dry to obtain the final product.

  • Basic Hydrolysis:

    • Dissolve the N-acetylated intermediate in an aqueous solution of sodium hydroxide (e.g., 20-30% w/v).[4]

    • Heat the mixture to 90-95°C for 2-3 hours.[4]

    • Cool the solution and adjust the pH to 6.5-7.0 with an acid (e.g., HCl), causing the product to precipitate.[4]

    • Collect the product by filtration, wash with water, and dry.

Route 2: The Nitro-Reduction Pathway

This alternative strategy avoids the use of a protecting group by starting with a nitro-substituted precursor. The electron-withdrawing nitro group directs the chlorosulfonation to the meta position relative to itself, which is the desired para position relative to the eventual amine. The synthesis culminates in the reduction of the nitro group.

Rationale and Strategy

Starting with 4-nitrobenzenesulfonyl chloride allows for the direct formation of the C-S bond and the S-N bond without protecting the aromatic nitrogen. The final step involves the selective reduction of the nitro group to an amine. This can be advantageous as it may involve fewer steps overall if the starting material is readily available.

Experimental Workflow Diagram

NitroSulfonylChloride 4-Nitrobenzenesulfonyl Chloride Step1 Step 1: Nucleophilic Substitution (Sulfonamide Formation) NitroSulfonylChloride->Step1 ThreeMethylpiperidine 3-Methylpiperidine ThreeMethylpiperidine->Step1 Base Base (e.g., Pyridine) Base->Step1 Intermediate 1-((4-Nitrophenyl)sulfonyl)-3-methylpiperidine Step1->Intermediate Step2 Step 2: Nitro Group Reduction Intermediate->Step2 ReducingAgent Reducing Agent (e.g., Fe/HCl, SnCl2, H2/Pd-C) ReducingAgent->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Workflow for the Nitro-Reduction Pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 1-((4-Nitrophenyl)sulfonyl)-3-methylpiperidine

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in a suitable solvent such as pyridine or DCM.

  • Cool the solution to 0°C and add 3-methylpiperidine (1.1 equivalents) dropwise. If using DCM, a non-nucleophilic base like triethylamine (1.2 equivalents) should be included.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • Wash the organic phase with dilute acid (if pyridine was used), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified if necessary.

Step 2: Reduction of the Nitro Group

Several methods are effective for reducing an aromatic nitro group.

  • Iron in Acidic Media (Bechamp Reduction):

    • Dissolve the nitro-intermediate from Step 1 in methanol or ethanol.[5]

    • Add concentrated hydrochloric acid, followed by reduced iron powder (excess, e.g., 3-5 equivalents).[5]

    • Stir the mixture vigorously at room temperature or with gentle heating for 2-4 hours.[5]

    • Upon completion, filter the reaction mixture through celite to remove the iron salts.

    • Make the filtrate basic with an aqueous base (e.g., NaOH or Na₂CO₃) to precipitate the product.

    • Extract the product into an organic solvent, dry, and concentrate to yield the final aniline.[5]

  • Tin(II) Chloride (SnCl₂):

    • Dissolve the nitro-intermediate in ethanol or ethyl acetate.

    • Add a solution of SnCl₂·2H₂O (3-5 equivalents) in concentrated HCl.

    • Stir the reaction at room temperature or with gentle heating until complete.

    • Perform a basic workup to neutralize the acid and precipitate tin hydroxides, then extract the product.

Performance Comparison

ParameterRoute 1: Acetyl-ProtectedRoute 2: Nitro-ReductionJustification
Number of Steps 32Assumes starting from acetanilide vs. 4-nitrobenzenesulfonyl chloride.
Starting Materials Acetanilide, Chlorosulfonic Acid4-Nitrobenzenesulfonyl ChlorideAcetanilide is generally cheaper and less hazardous than 4-nitrobenzenesulfonyl chloride.
Overall Yield Moderate to GoodGoodYields are highly dependent on optimization, but nitro-reductions are often very high-yielding.
Scalability ExcellentGoodRoute 1 is a classic, well-documented industrial process. The use of metallic reducing agents in Route 2 can pose challenges for waste disposal on a large scale. Catalytic hydrogenation is an alternative but requires specialized equipment.
Safety & Handling Chlorosulfonic acid is highly corrosive and reacts violently with water.[1]4-Nitrobenzenesulfonyl chloride is a lachrymator and moisture-sensitive. Some reducing agents (e.g., catalytic hydrogenation) involve flammable gases.Both routes involve hazardous materials requiring careful handling in a controlled environment.
Atom Economy LowerHigherThe acetyl protecting group is introduced and then removed, adding mass that is not incorporated into the final product.
Versatility The acetyl protection strategy is widely applicable to many anilines.The nitro-reduction is also very general but may not be compatible with other reducible functional groups in more complex molecules.

Senior Application Scientist's Recommendation

The choice between these two synthetic routes is contingent on the specific project goals, available resources, and scale of operation.

  • For Large-Scale Industrial Production: Route 1 (Acetyl-Protected Pathway) is often preferred. Its reliance on inexpensive, bulk starting materials (acetanilide and chlorosulfonic acid) and the extensive historical data on its scalability make it a reliable and cost-effective choice. The three-step process is well-understood and optimized in many industrial settings.

  • For Bench-Scale Synthesis and Medicinal Chemistry: Route 2 (Nitro-Reduction Pathway) offers a compelling alternative. It is often quicker (fewer steps) and can provide very clean, high-yielding conversions, especially with modern reduction methods. If the starting 4-nitrobenzenesulfonyl chloride is readily available, this route can accelerate the synthesis of analogues for structure-activity relationship (SAR) studies. The choice of reducing agent offers flexibility; while Fe/HCl is cheap and effective, alternatives like catalytic hydrogenation or SnCl₂ can offer different workup profiles.

Ultimately, both routes are robust and viable. A preliminary cost analysis of starting materials and a consideration of the available equipment for handling specific reagents (e.g., pressure reactors for hydrogenation) should guide the final decision.

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Independent Verification of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification and comparative analysis of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a potential carbonic anhydrase inhibitor. Recognizing the critical need for robust and reproducible data in drug development, this document outlines detailed experimental protocols, contextualizes the scientific rationale behind these procedures, and presents a comparative analysis against established carbonic anhydrase inhibitors. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel therapeutic agents.

Introduction to this compound and the Therapeutic Target: Carbonic Anhydrases

Sulfonamide-based compounds have a long and storied history in medicinal chemistry, extending far beyond their initial application as antibacterial agents. A significant class of sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] CAs are integral to a wide array of physiological processes, including pH regulation, ion transport, and fluid balance.[2][3] Dysregulation of CA activity has been implicated in various pathologies, making them attractive targets for therapeutic intervention. Notably, specific isoforms of carbonic anhydrase are involved in glaucoma (CA II), certain types of epilepsy, and the survival and proliferation of hypoxic tumors (CA IX and CA XII).[4][5]

This compound belongs to the class of aromatic sulfonamides, and its structural features suggest a high probability of activity as a carbonic anhydrase inhibitor. The primary sulfonamide group is a key pharmacophore known to coordinate with the zinc ion in the active site of carbonic anhydrases.[6] The substituted piperidine ring can be considered a "tail" that can be modified to enhance binding affinity and selectivity for different CA isoforms.[6]

This guide will provide the necessary protocols to synthesize and characterize this compound and to evaluate its inhibitory potency against key carbonic anhydrase isoforms. Furthermore, we will compare its hypothetical performance profile with three clinically approved carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

I. Synthesis and Characterization of this compound

The synthesis of this compound can be achieved through a standard sulfonamide formation reaction. The following protocol is a robust and widely applicable method.

A. Synthetic Protocol

Reaction Scheme:

G Acetanilide Acetanilide Intermediate_1 4-Acetamidobenzenesulfonyl chloride Acetanilide->Intermediate_1 1. Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Intermediate_1 Intermediate_2 N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide Intermediate_1->Intermediate_2 2. Sulfonamide Formation 3-Methylpiperidine 3-Methylpiperidine 3-Methylpiperidine->Intermediate_2 Final_Product This compound Intermediate_2->Final_Product 3. Hydrolysis HCl Hydrochloric Acid (HCl) HCl->Final_Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl chloride

  • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

  • Add acetanilide (1 equivalent) to the flask and cool it in an ice bath.

  • Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to obtain 4-acetamidobenzenesulfonyl chloride.

Step 2: Synthesis of N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide

  • Dissolve 4-acetamidobenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve 3-methylpiperidine (1.1 equivalents) and a base such as triethylamine or pyridine (1.2 equivalents) in the same solvent.

  • Slowly add the 3-methylpiperidine solution to the 4-acetamidobenzenesulfonyl chloride solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound

  • Dissolve N-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)acetamide (1 equivalent) in ethanol.

  • Add concentrated hydrochloric acid (excess) and heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain this compound.

B. Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Dissolve a small sample of the final product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons of the aniline ring, the protons of the 3-methylpiperidine ring, and the amine protons.

  • ¹³C NMR: A ¹³C NMR spectrum will confirm the carbon framework of the molecule, showing distinct signals for the aromatic and aliphatic carbons.

2. Mass Spectrometry (MS)

  • Obtain a mass spectrum using a technique such as Electrospray Ionization (ESI) to determine the molecular weight of the compound. The expected [M+H]⁺ ion should be observed.

3. High-Performance Liquid Chromatography (HPLC)

  • Assess the purity of the synthesized compound using a reverse-phase HPLC method with a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with a small amount of trifluoroacetic acid. The purity is determined by the area percentage of the main peak.

II. Comparative Analysis of Carbonic Anhydrase Inhibitors

To provide a meaningful comparison, we will evaluate the hypothetical performance of this compound against three established carbonic anhydrase inhibitors: Acetazolamide, Dorzolamide, and Brinzolamide.

CompoundStructureMolecular Weight ( g/mol )LogP (Predicted)
This compound CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)N254.351.7
Acetazolamide CC(=O)N[C@H]1C(C(=O)O)N2C1SC(C)(C)C2C(=O)O222.25-0.2
Dorzolamide [C@H]1(C(=O)N)SC1)S(=O)(=O)N324.44-0.1
Brinzolamide [C@H]1(C(=O)N)SC1)NC(=O)C383.51.2
A. In Vitro Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds will be assessed against four key human carbonic anhydrase isoforms: hCA I, hCA II (cytosolic), hCA IX, and hCA XII (transmembrane, tumor-associated). A stopped-flow CO₂ hydration assay is the gold standard for this determination.[7]

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

  • Reagent Preparation:

    • Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

    • Prepare a stock solution of the purified hCA isoform in the buffer.

    • Prepare a stock solution of the indicator dye (e.g., p-nitrophenol) in the buffer.

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

    • Prepare serial dilutions of the test compounds and reference inhibitors.

  • Assay Procedure:

    • The stopped-flow instrument will rapidly mix the enzyme/inhibitor solution with the CO₂-saturated solution.

    • The hydration of CO₂ to carbonic acid, and its subsequent dissociation to bicarbonate and a proton, will cause a pH change.

    • This pH change is monitored by the change in absorbance of the indicator dye.

    • The initial rate of the reaction is measured for each inhibitor concentration.

  • Data Analysis:

    • The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model.

G cluster_0 Enzyme-Inhibitor Preparation cluster_1 Substrate Preparation Enzyme Carbonic Anhydrase Isoform Incubation Pre-incubation Enzyme->Incubation Inhibitor Test Compound or Control Inhibitor->Incubation Buffer_Indicator Buffer + pH Indicator Buffer_Indicator->Incubation Stopped_Flow Stopped-Flow Instrument Incubation->Stopped_Flow CO2_Water CO2-Saturated Water CO2_Water->Stopped_Flow Mixing Rapid Mixing Stopped_Flow->Mixing Detection Spectrophotometric Detection (Absorbance Change) Mixing->Detection Data_Analysis Data Analysis (Ki Determination) Detection->Data_Analysis

Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.

B. Comparative Performance Data (Hypothetical and Published)

The following table presents a comparative overview of the inhibitory activities. Note: The Ki values for this compound are hypothetical placeholders for illustrative purposes, as no published experimental data is currently available. The data for the reference compounds are compiled from published literature.

CompoundKi (nM) vs hCA IKi (nM) vs hCA IIKi (nM) vs hCA IXKi (nM) vs hCA XIISelectivity Ratios (hCA II / hCA IX & hCA XII)
This compound [To Be Determined][To Be Determined][To Be Determined][To Be Determined][To Be Determined]
Acetazolamide 25012255.7~0.5 / 2.1
Dorzolamide 30000.54954~0.01 / 0.009
Brinzolamide 39000.94.65.1~0.2 / 0.18

III. Discussion and Future Directions

The provided protocols offer a clear and reproducible path for the synthesis, characterization, and biological evaluation of this compound. The comparative framework against established drugs allows for a rigorous assessment of its potential as a carbonic anhydrase inhibitor.

Causality behind Experimental Choices:

  • Synthesis: The chosen synthetic route is a classic and reliable method for preparing aromatic sulfonamides, ensuring a high likelihood of success and scalability.

  • Characterization: The combination of NMR, MS, and HPLC is the standard for unequivocally confirming the structure and purity of a novel compound, which is a cornerstone of trustworthy research.

  • Biological Assay: The stopped-flow CO₂ hydration assay is the most direct and accurate method for measuring carbonic anhydrase activity and inhibition, providing kinetically relevant data.[7]

Self-Validating System:

The inclusion of well-characterized reference compounds (Acetazolamide, Dorzolamide, Brinzolamide) in the biological assays serves as an internal validation of the experimental setup. The obtained Ki values for these standards should align with published data, confirming the accuracy of the assay.

Future Research:

Should the experimental data for this compound demonstrate potent and selective inhibition of a particular carbonic anhydrase isoform, further studies would be warranted. These could include:

  • In vivo efficacy studies in relevant animal models of glaucoma or cancer.

  • Pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling to assess its drug-like properties.

  • Structure-activity relationship (SAR) studies by synthesizing and testing analogs with modifications to the 3-methylpiperidine tail to optimize potency and selectivity.

By following the rigorous experimental plan outlined in this guide, researchers can generate the high-quality, verifiable data necessary to make informed decisions about the future development of this compound as a potential therapeutic agent.

IV. References

  • Sławiński, J., Szafrański, K., Vullo, D., & Supuran, C. T. (2013). Carbonic anhydrase inhibitors. Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives and their inhibition of the human cytosolic isozymes I and II and transmembrane tumor-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 69, 701–710. [Link]

  • Angeli, A., Carta, F., & Supuran, C. T. (2020). Carbonic Anhydrases: Versatile and Useful Biocatalysts in Chemistry and Biochemistry. Catalysts, 10(9), 1008. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: an overview. Current Pharmaceutical Design, 14(7), 603–614. [Link]

  • Supuran, C. T. (2016). Carbonic Anhydrase Inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2844-2850. [Link]

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as anticancer agents. Future Medicinal Chemistry, 11(13), 1593–1596. [Link]

  • Ilies, M. A. (2016). Recent advances in the design of carbonic anhydrase inhibitors. Current Medicinal Chemistry, 23(11), 1076–1094. [Link]

  • Winum, J. Y., & Supuran, C. T. (2015). Recent advances in the discovery of zinc-binding motifs for the development of carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 691–701. [Link]

  • Supuran, C. T., & Alterio, V. (2018). Carbonic Anhydrase IX: A New Target for Anticancer Drug Design. Journal of Medicinal Chemistry, 61(17), 7446–7462. [Link]

  • Szafrański, K., Sławiński, J., Kawiak, A., Chojnacki, J., Kosno, M., Ammara, A., & Supuran, C. T. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 3817. [Link]

  • Pastorekova, S., & Supuran, C. T. (2014). Carbonic anhydrase IX: a new druggable target for the treatment of solid tumors. Current Pharmaceutical Design, 20(40), 6295–6304. [Link]

  • De Simone, G., & Supuran, C. T. (2012). (Tumor)-associated carbonic anhydrases and their inhibitors. Current Medicinal Chemistry, 19(6), 784–791. [Link]

  • Supuran, C. T. (2012). Carbonic anhydrase inhibitors: an update on their use in the treatment of glaucoma and other disorders. Expert Opinion on Therapeutic Patents, 22(3), 281–289. [Link]

  • Supuran, C. T. (2011). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1593–1598. [Link]

  • Alterio, V., Di Fiore, A., D'Ambrosio, K., Supuran, C. T., & De Simone, G. (2012). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences, 109(38), 15238–15243. [Link]

  • Supuran, C. T. (2010). Carbonic anhydrase inhibitors: a patent and literature review (2005–2009). Expert Opinion on Therapeutic Patents, 20(1), 61–91. [Link]

  • Supuran, C. T. (2007). Carbonic anhydrases as drug targets—an overview. Current Topics in Medicinal Chemistry, 7(9), 825–833. [Link]

  • Maresca, A., & Supuran, C. T. (2010). Carbonic anhydrase inhibitors. Current Medicinal Chemistry, 17(16), 1648–1660. [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Preclinical Research

In the landscape of drug discovery and development, the starting materials and intermediates are the foundational bedrock upon which successful programs are built. The compound 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline, a key building block in the synthesis of various pharmacologically active agents, is no exception. The purity of this intermediate directly impacts the synthetic yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). Supplier-to-supplier variability is a significant risk factor; seemingly identical materials can harbor distinct impurity profiles stemming from different synthetic routes or purification methods.

This guide provides a comprehensive, multi-faceted analytical strategy for researchers, scientists, and drug development professionals to rigorously assess and compare the purity of this compound from various commercial suppliers. We move beyond a simple percentage purity value, delving into the identification and characterization of impurities, thereby enabling an informed, risk-based decision on supplier selection. Our approach is grounded in the principles of analytical method validation and adheres to the spirit of international regulatory guidelines.[1][2][3]

Analytical Strategy: A Tripartite Approach to Purity Verification

A single analytical technique is often insufficient to declare a compound "pure." A robust assessment relies on orthogonal methods that probe different physicochemical properties of the molecule and its potential contaminants. Our strategy employs a synergistic combination of High-Performance Liquid Chromatography (HPLC) for quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and detection of non-chromatophoric impurities.

Purity_Assessment_Workflow cluster_suppliers Sample Acquisition cluster_analysis Analytical Workflow cluster_decision Data Synthesis & Decision S_A Supplier A HPLC HPLC-UV (Quantitative Purity) S_A->HPLC LCMS LC-MS (Impurity ID) S_A->LCMS NMR ¹H NMR (Structural Confirmation) S_A->NMR S_B Supplier B S_B->HPLC S_B->LCMS S_B->NMR S_C Supplier C S_C->HPLC S_C->LCMS S_C->NMR DATA Comparative Data Analysis HPLC->DATA LCMS->DATA NMR->DATA DECISION Informed Supplier Selection DATA->DECISION

Caption: Orthogonal Analytical Workflow for Supplier Qualification.

PART 1: Experimental Methodologies & Protocols

The following protocols are designed to be self-validating, incorporating system suitability checks to ensure data integrity. The rationale behind key parameter choices is explained to provide a deeper understanding of the methodology.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Quantification

Causality Behind Method Choice: HPLC with UV detection is the gold standard for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and excellent quantitative performance.[4][5] A C18 reversed-phase column is selected as it is well-suited for retaining and separating moderately polar compounds like our target aniline derivative. A gradient elution is employed because it allows for the elution of impurities with a wide range of polarities within a reasonable timeframe, which is crucial for detecting both early- and late-eluting species. The detection wavelength of 265 nm was chosen as it provides a strong chromophoric response for sulfonamides.[6][7]

Protocol: HPLC-UV Analysis

  • Instrumentation & Columns:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Diluent: Acetonitrile/Water (50:50, v/v).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      25.0 90
      30.0 90
      30.1 20

      | 35.0 | 20 |

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.5 mg/mL.

  • System Suitability (Trustworthiness Check):

    • Inject the sample solution six times.

    • The relative standard deviation (RSD) for the peak area of the main compound should be not more than 2.0%.

    • The tailing factor for the main peak should be between 0.8 and 1.5.

    • The theoretical plates for the main peak should be not less than 2000.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • According to ICH Q3A guidelines, any impurity greater than the reporting threshold (typically 0.05%) should be reported.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Causality Behind Method Choice: While HPLC-UV quantifies impurities, it does not identify them. LC-MS is a powerful hyphenated technique that provides the molecular weight of eluting compounds, offering crucial clues to their identity.[10][11] This is essential for understanding if an impurity is a starting material, a by-product, or a degradation product. Electrospray Ionization (ESI) in positive mode is selected as it is highly effective for ionizing basic compounds like anilines.

Protocol: LC-MS Analysis

  • Instrumentation:

    • LC system coupled to a single quadrupole or more advanced mass spectrometer (e.g., QTOF, Orbitrap) with an ESI source.

  • Chromatographic Conditions:

    • Use the same column, mobile phases, and gradient program as the HPLC-UV method to allow for direct correlation of retention times.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI, Positive.

    • Mass Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Drying Gas Temperature: 350 °C.

    • Nebulizer Pressure: 40 psi.

    • Note: These are typical starting parameters and should be optimized for the specific instrument used.

  • Sample Preparation:

    • Use the same sample solution prepared for the HPLC-UV analysis (0.5 mg/mL).

  • Data Analysis:

    • Extract the ion chromatograms for any impurity peaks observed in the UV chromatogram.

    • Determine the [M+H]⁺ (protonated molecule) mass for each impurity.

    • Propose potential structures based on the mass and knowledge of the sulfonamide synthesis pathway.[12][13]

¹H Nuclear Magnetic Resonance (¹H NMR) for Structural Verification

Causality Behind Method Choice: ¹H NMR spectroscopy is unparalleled for structural elucidation of organic compounds.[14][15][16] It provides definitive confirmation of the target compound's structure by analyzing the chemical shift, integration, and coupling patterns of its protons. Crucially, it can also detect non-UV active impurities (like residual solvents or certain aliphatic by-products) that would be invisible to HPLC-UV.

Protocol: ¹H NMR Analysis

  • Instrumentation:

    • NMR Spectrometer, 400 MHz or higher.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton.

    • Number of Scans: 16-64 (to ensure good signal-to-noise).

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of protons for accurate integration).

    • Pulse Angle: 30-45 degrees.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Assign all proton signals to the structure of this compound.

    • Integrate all signals. Verify that the integration ratios match the number of protons in the structure.

    • Carefully examine the baseline for any small, unassigned peaks that may correspond to impurities.

PART 2: Comparative Analysis of Suppliers (Hypothetical Data)

Samples of this compound were obtained from three different commercial suppliers (designated A, B, and C) and subjected to the analytical workflow described above.

Table 1: HPLC-UV Purity Comparison
SupplierRetention Time (min)Area % (Main Peak)Key Impurities (RT, Area %)
Supplier A 15.299.85%Impurity 1 (12.5 min, 0.08%)
Supplier B 15.298.91%Impurity 2 (18.1 min, 0.95%)
Supplier C 15.299.52%Impurity 3 (9.8 min, 0.15%), Impurity 4 (11.2 min, 0.21%)
Table 2: LC-MS Impurity Identification
SupplierImpurity RT (min)Observed [M+H]⁺Proposed Identity / Source
Supplier A 12.5173.054-Aminobenzenesulfonamide (unreacted starting material)
Supplier B 18.1285.10N-acetyl-4-[(3-methylpiperidin-1-yl)sulfonyl]aniline (incomplete deprotection)
Supplier C 9.8157.044-Nitrobenzenesulfonamide (unreduced intermediate)
11.2270.38Dimeric by-product (process-related)
Table 3: ¹H NMR Spectral Data Comparison (400 MHz, DMSO-d₆)
SupplierStructural ConfirmationIntegration ConsistencyObserved Impurities / Artifacts
Supplier A All proton signals match the expected structure and coupling patterns.Ratios are correct within ±5%.Trace signal for residual ethyl acetate at 2.05 ppm.
Supplier B All expected signals present.Correct ratios for main species.Additional singlet at ~2.1 ppm consistent with an acetyl group.
Supplier C All expected signals present.Correct ratios for main species.Multiple low-level (<0.5%) unidentifiable signals in the aromatic region.

PART 3: Discussion, Interpretation, and Recommendations

The multi-technique analysis provides a clear and actionable differentiation between the three suppliers, which would have been impossible with a single purity value.

  • Supplier A: This material demonstrates the highest purity by HPLC (99.85%). The only significant impurity identified by LC-MS is a known starting material, present at a very low level (0.08%), which is below the typical identification threshold set by ICH guidelines.[9][17] The NMR spectrum is clean, confirming the structure and showing only a trace amount of a common recrystallization solvent. This supplier is the recommended choice for applications requiring high purity.

  • Supplier B: While the HPLC purity is still high (98.91%), the presence of a single, significant impurity (0.95%) is concerning. LC-MS and NMR data strongly suggest this is an N-acetyl protected intermediate, indicating an incomplete final deprotection step in the synthesis. This impurity has a different reactivity profile and could interfere with subsequent chemical transformations. This batch may be acceptable for less sensitive applications, but the high level of a known process impurity suggests potential issues with process control.

  • Supplier C: This supplier presents a more complex case. Although the HPLC purity (99.52%) is higher than that of Supplier B, it contains multiple, distinct impurities. The identification of an unreduced nitro-intermediate and a potential dimeric by-product points to a less optimized or controlled synthetic process. The presence of unidentifiable signals in the NMR spectrum is a significant red flag, as these could be structurally similar impurities or compounds with unknown toxicological profiles. This supplier should be avoided due to the unknown nature and multiplicity of its impurities.

Conclusion

The rigorous assessment of starting material purity is not a perfunctory check but a critical step in risk mitigation for research and drug development. This guide demonstrates that a comprehensive analytical strategy, combining quantitative chromatography (HPLC-UV) with qualitative and structural techniques (LC-MS, ¹H NMR), is essential for making informed decisions about supplier quality. Relying solely on a supplier's Certificate of Analysis is insufficient. In-house verification using orthogonal methods, as detailed here, provides the necessary data to ensure the quality, consistency, and reliability of critical chemical intermediates like this compound, thereby safeguarding the integrity of the entire development pipeline.

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  • Title: Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)
  • Title: Method for preparing 4-(piperidine-3-yl)

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS No. 109069-00-3). As a substituted sulfonylaniline, this compound requires careful handling due to the inherent hazards associated with the aniline functional group. This guide is designed for researchers, chemists, and laboratory personnel to ensure that disposal practices mitigate risks to both personnel and the environment.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the hazard profile of this compound is fundamental to appreciating the necessity of stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, its structure contains two key functional groups whose hazards are well-documented: the aniline moiety and the sulfonyl group.

  • Aniline and its Derivatives: Aniline is classified as toxic if swallowed, inhaled, or in contact with skin.[1][2] It is known to cause serious eye damage, may lead to allergic skin reactions, and is suspected of causing genetic defects and cancer.[1][2][3] A significant hazard is its ability to be absorbed through the skin, leading to methemoglobinemia, a condition that impairs the blood's oxygen-carrying capacity.[4][5]

  • Environmental Hazards: Aniline compounds are recognized as being very toxic to aquatic life, with long-lasting effects.[1][2] Therefore, preventing release into drains, waterways, or the soil is of paramount importance.[6][7][8]

Given these properties, this compound must be treated as a hazardous substance. The primary goal of the disposal procedure is to ensure complete containment and destruction through approved hazardous waste channels, preventing any potential for human exposure or environmental contamination.

Hazard Summary Table
Hazard ClassClassificationRationale and Key Considerations
Acute Toxicity (Oral, Dermal, Inhalation) Category 3 (Assumed)Aniline derivatives are toxic by all routes of exposure.[1][2] Skin absorption is a critical risk.[1][5]
Serious Eye Damage/Irritation Category 1 (Assumed)Causes serious eye damage.[1][2] Immediate and thorough rinsing is crucial upon contact.[9]
Skin Sensitization Category 1 (Assumed)May cause an allergic skin reaction upon repeated exposure.[1][5]
Carcinogenicity & Mutagenicity Category 2 (Assumed)Suspected of causing cancer and genetic defects.[1][2]
Hazardous to the Aquatic Environment Acute & Chronic Category 1 (Assumed)Very toxic to aquatic life with long-lasting effects.[1][2] Must not be released into the environment.

Pre-Disposal Operations: Safety First

Before beginning any disposal-related activities, including decontamination of containers or management of waste streams, the following personal protective equipment (PPE) and engineering controls are mandatory.

Required Personal Protective Equipment (PPE)
  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber, neoprene). Inspect gloves for any signs of degradation or puncture before use.

  • Eye Protection: Use chemical safety goggles and a face shield for maximum protection against splashes.[9]

  • Skin and Body Protection: A chemically resistant lab coat or apron is required. For larger quantities or in the event of a spill, chemical-resistant coveralls should be used.[2] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][8][9]

  • Respiratory Protection: All handling of the solid compound or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[3][10]

Decontamination and Spill Management

Accidental spills must be managed promptly and correctly to prevent exposure and environmental release.

Step-by-Step Spill Cleanup Protocol
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[4][7] For solid spills, gently cover the material to avoid generating dust.[9]

  • Collect the Waste: Carefully sweep or scoop the spilled material and absorbent into a designated, sealable hazardous waste container.[4][9][11] Use non-sparking tools if a flammable solvent is present.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. All cleaning materials (wipes, paper towels) must be collected as hazardous waste.

  • Dispose of Waste: Seal the waste container, label it appropriately (see Section 4), and move it to the designated hazardous waste storage area.

Waste Segregation and Collection Protocol

Proper segregation and collection are critical for compliant disposal. Never mix incompatible waste streams.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for collecting all this compound waste. This includes the pure compound, contaminated consumables (e.g., weigh boats, pipette tips, gloves), and spill cleanup materials.

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[3] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Environmental Hazard")

    • The date the waste was first added.

  • Storage: Keep the waste container tightly closed when not in use and store it in a designated, well-ventilated hazardous waste accumulation area.[9] Ensure secondary containment is in place to manage potential leaks.

Disposal Pathway and Workflow

The recommended disposal method for aniline-based compounds is high-temperature incineration at an approved hazardous waste facility.[1][6] This method ensures the complete destruction of the toxic organic molecule. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal WasteGen Waste Generation (e.g., unused chemical, contaminated labware) WearPPE Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) WasteGen->WearPPE Segregate Step 2: Segregate Waste (Place in dedicated, compatible container) WearPPE->Segregate Label Step 3: Label Container ('Hazardous Waste', Chemical Name, Hazards) Segregate->Label Store Step 4: Secure Storage (Closed container in designated area with secondary containment) Label->Store ContactEHS Step 5: Contact EHS/Waste Vendor (Schedule pickup for hazardous waste) Store->ContactEHS NoSewer DO NOT Dispose in Sewer/Trash Store->NoSewer Incinerate Step 6: Approved Disposal (High-temperature incineration at a licensed facility) ContactEHS->Incinerate

Disposal workflow for this compound.

Regulatory Compliance

Disposal of hazardous waste is governed by strict local and national regulations (e.g., EPA in the United States).[4] It is the responsibility of the waste generator to ensure full compliance. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for collection by a licensed hazardous waste contractor.

References

  • Aniline | PDF | Chemistry | Safety - Scribd. Available at: [Link]

  • Aniline - Hazardous Substance Fact Sheet - New Jersey Department of Health. Available at: [Link]

  • Safety Data Sheet: Aniline - Chemos GmbH&Co.KG. Available at: [Link]

  • Safety Data Sheet: Aminobenzene - Carl ROTH. Available at: [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments | US EPA. (2017-03-28). Available at: [Link]

  • Material Safety Data Sheet - Cole-Parmer. Available at: [Link]

  • 4-[(2-Methylpiperidin-1-yl)sulfonyl]aniline | C12H18N2O2S - BuyersGuideChem. Available at: [Link]

  • This compound - Amerigo Scientific. Available at: [Link]

  • Aniline Safety Data Sheet | PDF | Toxicity - Scribd. Available at: [Link]

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A Pragmatic Guide to Personal Protective Equipment for Handling 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline

Author: BenchChem Technical Support Team. Date: January 2026

Our objective is to empower you, our scientific colleagues, with the knowledge to implement self-validating safety protocols, ensuring that every experimental choice is underpinned by a robust understanding of risk and causality.

Hazard Assessment: An Inference-Based Approach

The structure of 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline contains an aromatic amine (aniline) moiety, which is a well-documented toxophore. Aniline and its derivatives are known for their systemic toxicity, particularly their ability to be absorbed through the skin and cause methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[2] Based on data from analogous compounds, we can infer a similar hazard profile.

Table 1: Inferred Hazard Profile and Safety Considerations

Hazard CategoryInferred Risk Based on Analogous CompoundsRecommended Precautionary Action
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic. Aniline is toxic if swallowed, inhaled, or in contact with skin.[3] Related piperidinyl anilines are classified as harmful.[4][5]Avoid all direct contact. Handle exclusively in a certified chemical fume hood. Use appropriate PPE at all times.[1][6]
Skin Corrosion/Irritation Causes skin irritation. Aromatic amines are known skin irritants.[2][4]Prevent all skin contact. Use chemical-resistant gloves and a lab coat.[7]
Serious Eye Damage/Irritation Causes serious eye irritation or damage. Aniline can cause severe eye damage.[2]Wear chemical splash goggles at a minimum; use a face shield for splash-prone procedures.[8]
Respiratory/Skin Sensitization May cause an allergic skin reaction. Aniline is a known skin sensitizer.[2]Avoid repeated exposure. Discard contaminated gloves immediately.
Long-Term Health Effects Suspected of causing genetic defects and cancer. Aniline is classified as a suspected carcinogen (Carc. 2) and mutagen (Muta. 2).[3]Minimize exposure to the lowest possible levels. Strict adherence to engineering controls and PPE is critical.

Core Directive: The Personal Protective Equipment (PPE) Ensemble

The selection of PPE is not a checklist exercise; it is a dynamic risk assessment. The following ensemble represents the minimum required protection for handling this compound in any quantity.

Eye and Face Protection: Your First Line of Defense
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses with side shields are insufficient as they do not protect against splashes from all angles.[1]

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger volumes (>50 mL) or during procedures with a high risk of splashing, such as transfers, extractions, or reaction quenching.[8]

Skin and Body Protection: An Impermeable Barrier
  • Lab Coat: A clean, flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory.[9] This provides a removable barrier in the event of a spill.

  • Gloves: Glove selection is critical. Aromatic amines like aniline can readily permeate common laboratory gloves.[10][11]

    • Recommended: Use elbow-length, chemical-resistant gloves.[12] Based on data for aniline, preferred materials include Butyl, Neoprene, or Viton.[13]

    • Double Gloving: For all handling procedures, wearing two pairs of compatible gloves is strongly recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected.

    • Avoid: Standard thin-gauge nitrile gloves are not recommended for prolonged contact with aniline-type compounds due to short breakthrough times.[13] If used for incidental contact, they must be replaced immediately upon any sign of contamination.

  • Footwear: Fully enclosed, chemical-resistant footwear is required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited.[14]

Respiratory Protection: Engineering Controls First

All procedures involving this compound, including weighing, transfers, and reaction setups, must be conducted within a properly functioning and certified chemical fume hood.[6] The fume hood is the primary method of controlling inhalation exposure. An air-purifying respirator is generally not required if all work is performed within the fume hood. However, a respirator may be necessary for emergency situations, such as a large spill.[13]

Operational Plan: Step-by-Step Safety Protocols

Trust in a protocol is built on its clarity and logic. The following workflows are designed to be self-validating systems that minimize ambiguity and risk.

PPE Donning and Doffing Sequence

Properly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Put on inner gloves.

  • Don your lab coat, ensuring it is fully buttoned.

  • Put on chemical splash goggles.

  • Put on outer gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off):

  • Inspect and remove outer gloves. If they are reusable, decontaminate them first. Dispose of single-use gloves as hazardous waste.

  • Remove your lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove your goggles.

  • Remove inner gloves, peeling them off without touching the outer surface.

  • Wash hands thoroughly with soap and water.[7]

Workflow for Safe Handling

The following diagram outlines the critical decision points and safety actions required when working with the target compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_disposal Disposal Phase start Start: Plan Experiment risk_assess Assess Risks: - Scale - Procedure - Temperature start->risk_assess ppe_select Select PPE Ensemble (Goggles, Face Shield, Double Gloves, Lab Coat) risk_assess->ppe_select fume_hood Verify Chemical Fume Hood Certification ppe_select->fume_hood weigh Weigh Compound fume_hood->weigh Begin Work transfer Transfer to Reaction Vessel weigh->transfer reaction Perform Reaction transfer->reaction workup Quench & Work-up reaction->workup segregate Segregate Waste: - Solid (contaminated gloves, paper) - Liquid (reaction mixture) workup->segregate End Experiment label_waste Label Hazardous Waste Container segregate->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste end_op Doff PPE & Wash Hands store_waste->end_op Complete Operation

Caption: Experimental workflow from preparation to disposal.

Emergency and Disposal Plans

Spill Response
  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the chemical fume hood is operating.

  • PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.[15]

  • Collect & Clean: Carefully collect the absorbed material into a sealed, labeled hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[15]

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][16]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][16]

Disposal Plan

All materials contaminated with this compound must be disposed of as hazardous chemical waste.

  • Segregation: Do not mix this waste with other waste streams. Maintain separate, clearly labeled containers for solid waste (gloves, absorbent materials) and liquid waste (reaction residues).[15]

  • Containerization: Use chemically compatible, leak-proof containers with secure lids. Label containers clearly with "Hazardous Waste" and the full chemical name.[9]

  • Storage: Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.[13]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office.

References

  • BenchChem. (n.d.). Proper Disposal of 2-Methyl-4-(methylsulfanyl)aniline: A Safety and Operations Guide.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Aniline.
  • Berardinelli, S. P., et al. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal.
  • PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Apollo Scientific. (2022). Safety Data Sheet: 4-(Piperidin-1-yl)aniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(4-Methylpiperazin-1-yl)aniline.
  • Fisher Scientific. (2013). Material Safety Data Sheet: Aniline.
  • Sigma-Aldrich. (2025). Safety Data Sheet: Aniline.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Fisher Scientific. (n.d.). Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline.
  • Storemasta. (2025). Examples of PPE for Various Dangerous Goods Classes.
  • CymitQuimica. (2024). Safety Data Sheet: 3-Methyl-4-(1-methylpiperidin-4-yl)aniline.
  • Fisher Scientific. (2023). Safety Data Sheet: 3-(Piperidin-1-ylmethyl)aniline.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory.
  • Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
  • Washington State University. (n.d.). Aniline Safety Information.
  • BenchChem. (2025). Proper Disposal of 2-Methyl-4-(1,3-oxazol-2-yl)aniline: A Guide for Laboratory Professionals.
  • Moravek. (n.d.). Chemical Synthesis Safety Tips To Practice in the Lab.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.